molecular formula C42H76N7O17P3S B15551760 17-Methylicosanoyl-CoA

17-Methylicosanoyl-CoA

Katalognummer: B15551760
Molekulargewicht: 1076.1 g/mol
InChI-Schlüssel: XWWCICVHLNVZMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H76N7O17P3S

Molekulargewicht

1076.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-19-30(2)20-17-15-13-11-9-7-6-8-10-12-14-16-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI-Schlüssel

XWWCICVHLNVZMI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Fate of 17-Methylicosanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

17-methylicosanoyl-CoA is a C21:0 branched-chain acyl-CoA. Due to the presence of a methyl group on an odd-numbered carbon atom, its complete degradation requires a combination of peroxisomal and mitochondrial metabolic pathways, including β-oxidation and α-oxidation. This document outlines the putative metabolic fate of this compound, drawing parallels with the well-characterized metabolism of other branched-chain fatty acids like phytanic and pristanic acid. We will detail the enzymatic steps, subcellular localization of these processes, and the expected metabolic products. This guide also provides hypothetical experimental workflows for studying its metabolism.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are saturated fatty acids with one or more methyl groups on their carbon chain. Their metabolism differs from that of straight-chain fatty acids, particularly when the methyl group is located on a β-carbon (position 3), which sterically hinders the enzymes of the β-oxidation pathway.[1][2]

The metabolic pathway for BCFAs is determined by the position of the methyl branch. Fatty acids with a methyl group on an even-numbered carbon can typically undergo β-oxidation. However, those with a methyl group on an odd-numbered carbon, such as phytanic acid, require an initial α-oxidation step to remove the first carbon atom and shift the methyl group to a new position that is compatible with β-oxidation.[3][4]

This compound, a 21-carbon fatty acyl-CoA with a methyl group at the 17th position, presents a unique case. Its long chain allows for initial rounds of β-oxidation before the methyl group poses a steric hindrance.

Proposed Metabolic Pathway of this compound

The complete oxidation of this compound is proposed to occur in three main stages:

  • Initial cycles of peroxisomal β-oxidation.

  • A single cycle of α-oxidation.

  • Subsequent cycles of peroxisomal and mitochondrial β-oxidation of the resulting shorter-chain fatty acyl-CoA.

Stage 1: Initial Peroxisomal β-Oxidation

Due to its very long chain, the initial breakdown of this compound is expected to occur in the peroxisomes. It will likely undergo seven cycles of β-oxidation. Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule of acetyl-CoA.

After seven cycles, the resulting molecule would be 3-methylheptanoyl-CoA. The methyl group at the β-position (carbon 3) prevents further β-oxidation.

Table 1: Products of the Initial Seven Cycles of β-Oxidation of this compound

CycleStarting Acyl-CoAProductsResulting Acyl-CoA
1This compound (C21-methyl)Acetyl-CoA15-methylnonadecanoyl-CoA (C19-methyl)
215-methylnonadecanoyl-CoA (C19-methyl)Acetyl-CoA13-methylheptadecanoyl-CoA (C17-methyl)
313-methylheptadecanoyl-CoA (C17-methyl)Acetyl-CoA11-methylpentadecanoyl-CoA (C15-methyl)
411-methylpentadecanoyl-CoA (C15-methyl)Acetyl-CoA9-methyltridecanoyl-CoA (C13-methyl)
59-methyltridecanoyl-CoA (C13-methyl)Acetyl-CoA7-methylundecanoyl-CoA (C11-methyl)
67-methylundecanoyl-CoA (C11-methyl)Acetyl-CoA5-methylnonanoyl-CoA (C9-methyl)
75-methylnonanoyl-CoA (C9-methyl)Acetyl-CoA3-methylheptanoyl-CoA (C7-methyl)
Stage 2: Peroxisomal α-Oxidation

The resulting 3-methylheptanoyl-CoA cannot be further metabolized by β-oxidation. It must first undergo α-oxidation, a process that removes a single carbon atom from the carboxyl end.[1] This pathway is well-described for phytanic acid.[2][3] The key enzymes in this pathway are:

  • Phytanoyl-CoA Dioxygenase (PHYH): Hydroxylates the α-carbon.

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): Cleaves the C1-C2 bond, releasing formyl-CoA (which is converted to CO2) and forming an aldehyde one carbon shorter.

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to a carboxylic acid.

This process would convert 3-methylheptanoyl-CoA to 2-methylhexanoyl-CoA.

Stage 3: Final β-Oxidation Cycles

2-methylhexanoyl-CoA, now having the methyl group at the α-position (carbon 2), can re-enter the β-oxidation pathway. Since the stereochemistry of the α-methyl group is critical, the enzyme α-methylacyl-CoA racemase (AMACR) may be required to convert the (2R)-stereoisomer to the (2S)-stereoisomer, which is the substrate for the subsequent oxidation steps.[5]

The 2-methylhexanoyl-CoA would then undergo two final cycles of β-oxidation.

Table 2: Products of the Final Two Cycles of β-Oxidation

CycleStarting Acyl-CoAProductsResulting Acyl-CoA
12-methylhexanoyl-CoA (C6-methyl)Propionyl-CoAButyryl-CoA (C4)
2Butyryl-CoA (C4)Acetyl-CoAAcetyl-CoA (C2)

The final products of the complete oxidation of this compound are therefore predicted to be:

  • 8 molecules of Acetyl-CoA

  • 1 molecule of Propionyl-CoA

  • 1 molecule of CO2 (from formyl-CoA)

The acetyl-CoA and propionyl-CoA can then be transported to the mitochondria for further metabolism. Acetyl-CoA enters the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.[6]

Visualization of the Metabolic Pathway

Overall Metabolic Flow

Metabolic_Fate_of_17_Methylicosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 3-Methylheptanoyl-CoA 3-Methylheptanoyl-CoA This compound->3-Methylheptanoyl-CoA 7 cycles of β-Oxidation 2-Methylhexanoyl-CoA 2-Methylhexanoyl-CoA 3-Methylheptanoyl-CoA->2-Methylhexanoyl-CoA α-Oxidation Propionyl-CoA_P Propionyl-CoA 2-Methylhexanoyl-CoA->Propionyl-CoA_P 2 cycles of β-Oxidation Acetyl-CoA_P 7 Acetyl-CoA 2-Methylhexanoyl-CoA->Acetyl-CoA_P Propionyl-CoA_M Propionyl-CoA Propionyl-CoA_P->Propionyl-CoA_M Transport Acetyl-CoA_M Acetyl-CoA Acetyl-CoA_P->Acetyl-CoA_M Transport Citric_Acid_Cycle Citric_Acid_Cycle Acetyl-CoA_M->Citric_Acid_Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA_M->Succinyl-CoA Succinyl-CoA->Citric_Acid_Cycle

Caption: Proposed metabolic pathway of this compound.

Detailed α-Oxidation Pathway

Alpha_Oxidation_Pathway 3-Methylheptanoyl-CoA 3-Methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA 3-Methylheptanoyl-CoA->2-Hydroxy-3-methylheptanoyl-CoA PHYH 2-Methylhexanal 2-Methylhexanal 2-Hydroxy-3-methylheptanoyl-CoA->2-Methylhexanal HACL1 Formyl-CoA Formyl-CoA 2-Hydroxy-3-methylheptanoyl-CoA->Formyl-CoA HACL1 2-Methylhexanoic_Acid 2-Methylhexanoic_Acid 2-Methylhexanal->2-Methylhexanoic_Acid ALDH CO2 CO2 Formyl-CoA->CO2 2-Methylhexanoyl-CoA 2-Methylhexanoyl-CoA 2-Methylhexanoic_Acid->2-Methylhexanoyl-CoA Acyl-CoA Synthetase

Caption: Enzymatic steps of the peroxisomal α-oxidation pathway.

Proposed Experimental Protocols

To validate the proposed metabolic pathway of this compound, the following experimental approaches could be employed:

In Vitro Metabolism Assay with Liver Homogenates

Objective: To identify the metabolic products of this compound in a complex biological matrix.

Methodology:

  • Synthesize radiolabeled [1-¹⁴C]-17-methylicosanoyl-CoA.

  • Prepare subcellular fractions (cytosol, mitochondria, and peroxisomes) from rat or human liver tissue.

  • Incubate the radiolabeled substrate with each subcellular fraction in the presence of necessary cofactors (ATP, CoA, NAD+, FAD).

  • After incubation, extract the fatty acyl-CoAs and free fatty acids.

  • Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS) to identify the chain-shortened and oxidized metabolites.

Stable Isotope Tracing in Cultured Cells

Objective: To trace the metabolic fate of this compound in intact cells.

Methodology:

  • Synthesize ¹³C-labeled 17-methylicosanoic acid.

  • Culture human hepatocytes (e.g., HepG2 cells) and supplement the medium with the labeled fatty acid.

  • After a defined incubation period, harvest the cells and quench metabolism.

  • Extract intracellular metabolites.

  • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ¹³C-labeled intermediates of the proposed pathway, including shorter-chain acyl-CoAs and intermediates of the citric acid cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_incubation Metabolic Assay cluster_analysis Analysis Labeled_Substrate Synthesize Labeled This compound ([¹⁴C] or [¹³C]) Cell_Culture Incubate with Cultured Cells (e.g., HepG2) Labeled_Substrate->Cell_Culture Liver_Homogenates Incubate with Liver Subcellular Fractions Labeled_Substrate->Liver_Homogenates Metabolite_Extraction Extract Metabolites Cell_Culture->Metabolite_Extraction Liver_Homogenates->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS HPLC_Radio HPLC-Radiodetection Metabolite_Extraction->HPLC_Radio Data_Analysis Identify and Quantify Metabolic Intermediates LC_MS->Data_Analysis HPLC_Radio->Data_Analysis

Caption: Workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound is predicted to involve a series of peroxisomal β- and α-oxidation steps, followed by further β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. This proposed pathway is based on the established principles of branched-chain fatty acid metabolism. Further experimental validation using the outlined protocols is necessary to confirm these predictions and to fully elucidate the enzymes and regulatory mechanisms involved in the degradation of this very long-chain branched-chain fatty acid. Understanding the metabolism of such lipids is crucial for research into metabolic disorders and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Biological Synthesis of Odd-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological pathways involved in the synthesis of odd-chain acyl-CoAs. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the metabolism of these important molecules. The guide details the key enzymatic reactions, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes the associated signaling and metabolic pathways.

Introduction to Odd-Chain Acyl-CoAs

Odd-chain acyl-CoAs are coenzyme A thioesters of fatty acids containing an odd number of carbon atoms. While less abundant than their even-chain counterparts, they play crucial roles in cellular metabolism and are implicated in various physiological and pathological processes. The primary sources of odd-chain acyl-CoAs in mammals are the catabolism of odd-chain fatty acids, and the breakdown of the amino acids valine, isoleucine, methionine, and threonine.[1][2] The central metabolic intermediate in these pathways is propionyl-CoA, a three-carbon acyl-CoA. This guide focuses on the synthesis of propionyl-CoA and its subsequent conversion to the Krebs cycle intermediate, succinyl-CoA, a critical juncture in cellular energy metabolism. Additionally, the role of propionyl-CoA as a primer for the de novo synthesis of odd-chain fatty acids will be discussed.

Core Metabolic Pathway: From Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to succinyl-CoA is a three-step enzymatic pathway primarily located in the mitochondria. This pathway is essential for integrating the carbon skeletons from odd-chain fatty acids and specific amino acids into central metabolism.

The three key enzymes involved in this pathway are:

  • Propionyl-CoA Carboxylase (PCC)

  • Methylmalonyl-CoA Epimerase (MCE)

  • Methylmalonyl-CoA Mutase (MCM)

Below is a detailed description of each enzymatic step.

Step 1: Carboxylation of Propionyl-CoA by Propionyl-CoA Carboxylase (PCC)

The first committed step in the pathway is the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase (PCC).[2][3] PCC is a biotin-dependent enzyme.[3] The reaction requires bicarbonate as the carbon source.[2]

Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

Step 2: Epimerization of (S)-Methylmalonyl-CoA by Methylmalonyl-CoA Epimerase (MCE)

The product of the PCC reaction, (S)-methylmalonyl-CoA, is not a substrate for the subsequent enzyme in the pathway. Methylmalonyl-CoA epimerase (MCE), also known as methylmalonyl-CoA racemase, catalyzes the stereospecific conversion of (S)-methylmalonyl-CoA to its (R)-epimer, (R)-methylmalonyl-CoA.[4]

Reaction: (S)-Methylmalonyl-CoA ⇌ (R)-Methylmalonyl-CoA

Step 3: Isomerization of (R)-Methylmalonyl-CoA by Methylmalonyl-CoA Mutase (MCM)

The final step of the pathway is the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by methylmalonyl-CoA mutase (MCM), an enzyme that requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[5][6]

Reaction: (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA

Visualization of the Core Metabolic Pathway

The following diagram illustrates the conversion of propionyl-CoA to succinyl-CoA.

Propionyl_CoA_Metabolism cluster_inputs Sources of Propionyl-CoA Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) + HCO₃⁻ + ATP - ADP - Pi R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Odd-chain\nfatty acids Odd-chain fatty acids Odd-chain\nfatty acids->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA

Caption: The metabolic pathway for the conversion of propionyl-CoA to succinyl-CoA.

Quantitative Data on Key Enzymes

This section provides a summary of the available quantitative data for the key enzymes in the propionyl-CoA to succinyl-CoA pathway.

EnzymeSubstrate(s)Km (mM)VmaxSource OrganismReference(s)
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29-Bovine Liver[7]
ATP0.08--[2]
Bicarbonate (HCO₃⁻)3.0--[2]
Methylmalonyl-CoA Epimerase (MCE) (S)-Methylmalonyl-CoA--Propionibacterium shermanii[8]
Methylmalonyl-CoA Mutase (MCM) (R)-Methylmalonyl-CoA--Human[9][10][11]
AdenosylcobalaminIncreased by 40- to 900-fold in mutant enzymes0.2% to nearly 100% of wild-type in mutant enzymesHuman (mutant forms)[10][11]

Regulation of Odd-Chain Acyl-CoA Metabolism

The metabolism of odd-chain acyl-CoAs is tightly regulated at multiple levels to ensure metabolic homeostasis.

Transcriptional Regulation

The expression of genes encoding enzymes involved in fatty acid metabolism is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) . SREBP-1c is a key regulator of lipogenesis, while PPARα controls the expression of genes involved in fatty acid oxidation.[12][13] The interplay between these transcription factors can influence the expression of genes like PCCA and PCCB, which encode the subunits of propionyl-CoA carboxylase.

Allosteric Regulation and Feedback Inhibition

The activity of the enzymes in the propionyl-CoA catabolic pathway can also be modulated by the levels of metabolites. While specific allosteric regulators for MCE and MCM are not well-documented, the accumulation of propionyl-CoA has been shown to have inhibitory effects on other mitochondrial enzymes.[7] For instance, high levels of propionyl-CoA can inhibit pyruvate dehydrogenase and N-acetylglutamate synthase.[7]

Propionyl-CoA and Histone Acylation

Recent evidence suggests a link between propionyl-CoA metabolism and epigenetic regulation through histone propionylation. The availability of nuclear propionyl-CoA can influence the modification of histone tails, thereby affecting gene expression. This adds another layer of complexity to the regulatory roles of odd-chain acyl-CoA metabolism.

The following diagram illustrates the regulatory inputs on the propionyl-CoA to succinyl-CoA pathway.

Regulatory_Pathway cluster_pathway Propionyl-CoA to Succinyl-CoA Pathway Propionyl_CoA Propionyl-CoA PCC PCC MCE MCE MCM MCM Succinyl_CoA Succinyl-CoA SREBP1c SREBP-1c SREBP1c->PCC Transcriptional Regulation PPARa PPARα PPARa->PCC Transcriptional Regulation Metabolite_levels Metabolite Levels (e.g., Propionyl-CoA) Metabolite_levels->PCC Feedback Inhibition Metabolite_levels->MCM Substrate Availability

Caption: Key regulatory inputs on the propionyl-CoA metabolic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of Odd-Chain Acyl-CoAs by LC-MS/MS

Objective: To quantify the levels of odd-chain acyl-CoAs (e.g., propionyl-CoA) in biological samples.

Principle: This method utilizes liquid chromatography (LC) to separate different acyl-CoA species, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. Odd-chain acyl-CoAs with different chain lengths are often used as internal standards for accurate quantification.[3][14][15][16][17]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., ammonium acetate or formic acid)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)

  • Internal standards (e.g., C5-CoA, C7-CoA, C17-CoA)

  • Extraction solution (e.g., acetonitrile/methanol/water mixture)

  • Biological sample (cells, tissue homogenate)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold extraction solution containing the internal standards.

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of Mobile Phase B.

  • MS/MS Detection:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each odd-chain acyl-CoA and internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of odd-chain acyl-CoA standards.

    • Calculate the concentration of the target odd-chain acyl-CoAs in the sample by comparing their peak areas to those of the internal standards and the standard curve.

Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)

Objective: To measure the enzymatic activity of PCC.

Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA. The amount of radioactivity incorporated is proportional to the PCC activity.[18][19]

Materials:

  • [¹⁴C]Sodium Bicarbonate

  • Propionyl-CoA

  • ATP

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Tricarboxylic acid (TCA) or Perchloric acid (PCA)

  • Scintillation counter and scintillation fluid

  • Enzyme source (e.g., mitochondrial extract, purified PCC)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, MgCl₂, DTT, ATP, and propionyl-CoA.

    • Add the enzyme source to the reaction mixture.

  • Initiation of Reaction:

    • Start the reaction by adding [¹⁴C]NaHCO₃.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding cold TCA or PCA to precipitate the protein.

  • Removal of Unincorporated [¹⁴C]HCO₃⁻:

    • Carefully acidify the supernatant to drive off unreacted [¹⁴C]CO₂. This step should be performed in a fume hood.

  • Quantification:

    • Add the remaining supernatant to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the PCC activity based on the amount of incorporated radioactivity, the specific activity of the [¹⁴C]NaHCO₃, and the amount of protein in the enzyme source.

Methylmalonyl-CoA Epimerase (MCE) Activity Assay (HPLC-based)

Objective: To determine the activity of MCE.

Principle: This is a coupled enzyme assay where MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. The (R)-epimer is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase (MCM). The activity of MCE is determined by measuring the rate of disappearance of the methylmalonyl-CoA peak or the appearance of the succinyl-CoA peak using High-Performance Liquid Chromatography (HPLC).[20][21]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • (S)-Methylmalonyl-CoA (substrate)

  • Purified Methylmalonyl-CoA Mutase (MCM)

  • Adenosylcobalamin (Vitamin B12 cofactor for MCM)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Enzyme source (e.g., purified MCE, cell lysate)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, adenosylcobalamin, and an excess of purified MCM.

    • Add the enzyme source containing MCE.

  • Initiation of Reaction:

    • Start the reaction by adding (S)-methylmalonyl-CoA.

  • Incubation:

    • Incubate at 37°C. Take aliquots at different time points.

  • Termination of Reaction:

    • Stop the reaction in each aliquot by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched samples to remove precipitated protein.

    • Inject the supernatant onto the C18 column.

    • Separate methylmalonyl-CoA and succinyl-CoA using an appropriate mobile phase gradient.

    • Detect the compounds by their absorbance at ~260 nm.

  • Calculation of Activity:

    • Calculate the rate of decrease of the methylmalonyl-CoA peak area or the rate of increase of the succinyl-CoA peak area over time.

    • Determine the MCE activity based on a standard curve for methylmalonyl-CoA or succinyl-CoA.

Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)

Objective: To measure the enzymatic activity of MCM.

Principle: This assay directly measures the conversion of (R)-methylmalonyl-CoA to succinyl-CoA. The substrate and product are separated and quantified by HPLC.[22]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • (R,S)-Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (Vitamin B12 cofactor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Enzyme source (e.g., purified MCM, mitochondrial extract)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer and adenosylcobalamin.

    • Add the enzyme source.

  • Initiation of Reaction:

    • Start the reaction by adding (R,S)-methylmalonyl-CoA.

  • Incubation:

    • Incubate at 37°C and take aliquots at various time points.

  • Termination of Reaction:

    • Stop the reaction in each aliquot with the quenching solution.

  • HPLC Analysis:

    • Process the samples as described in the MCE assay.

    • Separate and quantify methylmalonyl-CoA and succinyl-CoA.

  • Calculation of Activity:

    • Calculate the rate of succinyl-CoA formation.

    • Determine the MCM activity from a standard curve for succinyl-CoA.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for studying odd-chain acyl-CoA metabolism.

Experimental_Workflow start Start: Biological Sample (Cells or Tissue) homogenization Sample Homogenization or Cell Lysis start->homogenization extraction Acyl-CoA Extraction (with Internal Standards) homogenization->extraction protein_assay Protein Quantification homogenization->protein_assay lc_ms LC-MS/MS Analysis of Odd-Chain Acyl-CoAs extraction->lc_ms enzyme_assay Enzyme Activity Assays (PCC, MCE, MCM) protein_assay->enzyme_assay data_analysis Data Analysis and Interpretation lc_ms->data_analysis enzyme_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for the analysis of odd-chain acyl-CoA metabolism.

Conclusion

The biological synthesis of odd-chain acyl-CoAs, centered around the metabolism of propionyl-CoA, represents a critical intersection of fatty acid and amino acid catabolism with central energy production. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is essential for researchers in metabolic diseases and drug development. This guide has provided a detailed overview of the core concepts, quantitative data, and experimental methodologies to facilitate further investigation in this important area of biochemistry. The intricate regulation of these pathways, including emerging roles in epigenetics, highlights the need for continued research to fully elucidate the impact of odd-chain acyl-CoA metabolism on cellular function and human health.

References

The Synthesis of 17-Methylicosanoyl-CoA in Microbial Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 17-methylicosanoyl-CoA, a long-chain anteiso-branched fatty acyl-CoA, within the context of microbial fatty acid synthesis. Anteiso-branched fatty acids are crucial components of the cell membrane in many bacterial species, significantly influencing membrane fluidity and adaptation to environmental stress. Understanding the intricate enzymatic processes and regulatory networks governing their production is paramount for the development of novel antimicrobial agents and for harnessing these pathways in synthetic biology applications. This document details the biochemical pathway, the key enzymes involved, available quantitative data, and relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

Introduction to Anteiso-Fatty Acid Synthesis

Many bacterial species, particularly Gram-positive bacteria like Bacillus subtilis, incorporate significant amounts of branched-chain fatty acids (BCFAs) into their cellular membranes.[1] These fall into two main categories: iso- and anteiso-branched fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end). This compound is a 21-carbon anteiso-fatty acyl-CoA. The synthesis of these molecules is a variation of the well-characterized fatty acid synthase type II (FASII) pathway. Unlike the straight-chain fatty acid synthesis that primarily utilizes acetyl-CoA as a primer, anteiso-fatty acid synthesis is initiated by a branched-chain primer derived from the amino acid L-isoleucine.[2]

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process involving the generation of a specific starter unit followed by cyclical elongation steps.

Primer Generation: From Isoleucine to 2-Methylbutyryl-CoA

The biosynthesis of anteiso-fatty acids commences with the conversion of L-isoleucine to the primer molecule, 2-methylbutyryl-CoA. This initial phase involves two key enzymatic steps:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT).

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKAD), an enzyme essential for the synthesis of all branched-chain fatty acids.[3][4]

Primer_Generation Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT Primer 2-Methylbutyryl-CoA KetoAcid->Primer BCKAD

Elongation by the Fatty Acid Synthase (FASII) System

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the fatty acid synthase (FASII) cycle for elongation. The FASII system is a multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. In Bacillus subtilis, the key enzymes of the FASII system involved in branched-chain fatty acid synthesis include two isoforms of β-ketoacyl-ACP synthase III (FabH), FabHA and FabHB, which preferentially utilize branched-chain acyl-CoA primers, and β-ketoacyl-ACP synthase II (FabF) for the subsequent elongation cycles.[1]

The elongation cycle consists of four reactions:

  • Condensation: The initial condensation of 2-methylbutyryl-CoA with malonyl-ACP is catalyzed by FabH. Subsequent condensation reactions of the growing acyl-ACP with malonyl-ACP are catalyzed by FabF.

  • Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by the NADPH-dependent β-ketoacyl-ACP reductase (FabG).

  • Dehydration: The β-hydroxyacyl-ACP is then dehydrated to a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ).

  • Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by the NADH-dependent enoyl-ACP reductase (FabI).

This four-step cycle is repeated, with each cycle adding two carbons to the acyl chain. To synthesize this compound (a C21 fatty acyl-CoA) from the C5 primer 2-methylbutyryl-CoA, a total of eight rounds of elongation are required.

FASII_Elongation cluster_primer Primer cluster_product Final Product Primer 2-Methylbutyryl-CoA Condensation Condensation Primer->Condensation Product This compound Reduction2 Reduction2 Reduction2->Product After 8 cycles

Regulation of Anteiso-Fatty Acid Synthesis in Bacillus subtilis

The biosynthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. In Bacillus subtilis, two key transcriptional regulators have been identified:

  • FapR (Fatty Acid and Phospholipid Biosynthesis Regulator): FapR acts as a repressor of the fab operon, which encodes the enzymes for fatty acid biosynthesis. The activity of FapR is allosterically inhibited by malonyl-CoA. When malonyl-CoA levels are high, FapR is inactivated, leading to the expression of the fab genes and subsequent fatty acid synthesis.[5][6]

  • FadR (Fatty Acid Degradation Regulator): FadR represses the genes involved in fatty acid β-oxidation (degradation). Its DNA-binding activity is inhibited by long-chain acyl-CoAs.[4][7][8]

This dual regulatory system ensures that fatty acid synthesis is active when building blocks (malonyl-CoA) are abundant and degradation is repressed, while synthesis is repressed and degradation is active when long-chain fatty acids are plentiful.

Regulation_Pathway MalonylCoA Malonyl-CoA FapR FapR MalonylCoA->FapR inhibits fab_operon fab Operon FapR->fab_operon represses FAS_enzymes FASII Enzymes fab_operon->FAS_enzymes BCFA Branched-Chain Fatty Acids FAS_enzymes->BCFA LC_AcylCoA Long-Chain Acyl-CoA BCFA->LC_AcylCoA Activation FadR FadR LC_AcylCoA->FadR inhibits Degradation_enzymes Degradation Enzymes LC_AcylCoA->Degradation_enzymes Substrate fad_operon fad Operon FadR->fad_operon represses fad_operon->Degradation_enzymes

Quantitative Data

While a complete set of kinetic parameters for all enzymes in the B. subtilis branched-chain fatty acid synthesis pathway is not available in the literature, some quantitative data has been reported.

Table 1: Substrate Specificity of FabH Homologs

EnzymeSource OrganismPreferred PrimerRelative Activity with Acetyl-CoA
FabHEscherichia coliAcetyl-CoA100%
FabH1Bacillus subtilisIsobutyryl-CoALower
FabH2Bacillus subtilisIsovaleryl-CoALower

Source: Adapted from Choi et al., 2000.

Note: Specific kinetic values (Km, kcat) for the elongation of branched-chain acyl-ACPs by the B. subtilis FASII system are not well-documented in publicly available literature. The majority of detailed kinetic studies have been performed on the E. coli FASII system, which is specialized for straight-chain fatty acid synthesis.

Experimental Protocols

Extraction and Analysis of Bacterial Branched-Chain Fatty Acids

This protocol outlines the general steps for the extraction of total fatty acids from bacterial cells and their analysis by gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

5.1.1. Materials

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol or HCl-methanol solution

  • Hexane

  • Internal standard (e.g., heptadecanoic acid)

  • Glass centrifuge tubes with Teflon-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

5.1.2. Procedure

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with 0.9% NaCl solution and re-centrifuge.

  • Lipid Extraction (Bligh & Dyer Method):

    • Resuspend the cell pellet in a known volume of methanol.

    • Add chloroform and water in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v methanol:chloroform:water).

    • Vortex vigorously and incubate at room temperature.

    • Add additional chloroform and water to induce phase separation.

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

    • Carefully collect the chloroform layer.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add a known amount of internal standard to the dried lipid extract.

    • Add BF3-methanol or HCl-methanol and heat at 100°C for 30 minutes in a sealed tube.

    • Cool the reaction and add water and hexane.

    • Vortex and centrifuge to separate the phases. The FAMEs will be in the upper hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Program the oven temperature to separate the FAMEs based on their boiling points.

    • Identify the FAMEs based on their mass spectra and retention times compared to known standards.

    • Quantify the fatty acids by comparing their peak areas to that of the internal standard.

GCMS_Workflow Start Bacterial Cell Pellet Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Transesterification Transesterification to FAMEs Drying->Transesterification Internal Standard Addition Analysis GC-MS Analysis Transesterification->Analysis Data Data Processing and Quantification Analysis->Data

In Vitro Fatty Acid Synthase (FAS) Activity Assay

This protocol describes a general method to measure the activity of the FASII system in vitro by monitoring the consumption of NADPH.

5.2.1. Materials

  • Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, FabF)

  • Acyl Carrier Protein (ACP)

  • 2-Methylbutyryl-CoA (or other primer)

  • Malonyl-CoA

  • NADPH

  • NADH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

5.2.2. Procedure

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the reaction buffer, ACP, NADH, and the primer (2-methylbutyryl-CoA).

  • Enzyme Addition: Add the purified FASII enzymes to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA and NADPH.

  • Monitoring NADPH Consumption: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Calculation of Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The biosynthesis of this compound and other anteiso-fatty acids is a vital process for many bacteria, contributing to their survival and adaptation. While the general pathway and its key enzymatic players have been elucidated, significant gaps in our quantitative understanding of this system remain. Future research should focus on determining the kinetic parameters of the individual FASII enzymes in model organisms like Bacillus subtilis with their native branched-chain substrates. Such data will be invaluable for the development of more accurate metabolic models and for the rational design of inhibitors targeting this essential pathway, paving the way for new classes of antibiotics. Furthermore, a deeper understanding of the regulatory networks will be critical for engineering microbes for the production of specialized branched-chain fatty acids for various industrial applications.

References

Heptadecanoyl-CoA in Tissues: A Technical Guide to its Natural Occurrence, Analysis, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl-CoA is the activated form of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. While less abundant than their even-chain counterparts, odd-chain fatty acids and their metabolites are gaining increasing interest in the scientific community due to their potential roles in cellular metabolism, signaling, and as biomarkers for dietary intake and disease. This technical guide provides an in-depth overview of the natural occurrence of heptadecanoyl-CoA in various tissues, detailed methodologies for its detection and quantification, and an exploration of its metabolic fate and associated signaling pathways.

Natural Occurrence of Heptadecanoyl-CoA in Tissues

The natural abundance of heptadecanoyl-CoA in mammalian tissues is generally low and often below the limit of detection of many analytical methods. Its precursor, heptadecanoic acid, is primarily derived from dietary sources, particularly dairy products and ruminant fats.[1][2] Endogenous synthesis of odd-chain fatty acids can also occur, for instance, from gut-derived propionic acid.[3]

While specific quantitative data for endogenous heptadecanoyl-CoA is scarce, studies on total long-chain acyl-CoA pools provide context for its likely concentration. The frequent use of heptadecanoyl-CoA as an internal standard in acyl-CoA profiling studies further suggests its low natural abundance.[4][5][6]

Below is a summary of reported concentrations of total long-chain acyl-CoAs in various tissues, which provides an upper-bound context for the potential levels of heptadecanoyl-CoA.

TissueSpeciesTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Specific Heptadecanoyl-CoA DataReference
LiverRat83 ± 11Not specifically quantified[4]
HeartHamster61 ± 9Not specifically quantified[4]
HeartRat14.51 ± 2.11Not specifically quantified[7]
BrainRatTotal of major species ~23Not specifically quantified[8]

Note: The concentrations of individual acyl-CoA species vary, and heptadecanoyl-CoA is expected to be a minor component of this total pool under normal physiological conditions.

Experimental Protocols for Heptadecanoyl-CoA Analysis

The accurate quantification of heptadecanoyl-CoA from biological tissues requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[9][10] Below are detailed methodologies for tissue preparation, acyl-CoA extraction, and LC-MS/MS analysis.

Tissue Preparation and Homogenization
  • Tissue Collection: Excise tissues of interest (e.g., liver, heart, adipose tissue, brain) from the animal model. Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.[7] Store samples at -80°C until further processing.

  • Homogenization: Weigh the frozen tissue (~50-100 mg).[4][11] Homogenize the tissue in a cold glass homogenizer with a suitable buffer, such as 100 mM potassium phosphate (KH2PO4) buffer (pH 4.9).[11] The acidic pH helps to stabilize the acyl-CoA esters.

Acyl-CoA Extraction

A multi-step extraction procedure is necessary to isolate acyl-CoAs from the complex tissue matrix.

  • Initial Extraction: Following homogenization in buffer, add 2-propanol and re-homogenize.[11] Subsequently, add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[11]

  • Phase Separation (Alternative Method): Homogenize tissue in a mixture of chloroform and methanol. A subsequent phase partition with a high-salt aqueous solution can separate the acyl-CoAs into the methanolic phase.[4]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

Solid-phase extraction is a critical step to purify and concentrate the acyl-CoAs from the crude extract.

  • Column Choice: Oligonucleotide purification cartridges or C18 cartridges are commonly used for acyl-CoA purification.[6][11]

  • Binding: Load the supernatant onto the SPE column. The acyl-CoAs will bind to the stationary phase.

  • Washing: Wash the column with an appropriate solvent to remove interfering substances.

  • Elution: Elute the bound acyl-CoAs using a solvent such as 2-propanol or a gradient of acetonitrile.[11]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the purified acyl-CoAs in a solvent compatible with the LC-MS/MS system, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid) to maintain stability.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for the separation of long-chain acyl-CoAs.[6]

    • Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A could be water with an ion-pairing agent or a buffer like ammonium hydroxide, and Mobile Phase B could be acetonitrile.[12]

    • Gradient: A gradient from a lower to a higher concentration of the organic mobile phase (acetonitrile) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[6]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[5]

    • MRM Transitions: For heptadecanoyl-CoA, the precursor ion (Q1) would be its molecular mass-to-charge ratio (m/z). A characteristic product ion (Q3) resulting from the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 m/z) is typically monitored.[4][13]

    • Internal Standard: Use a stable isotope-labeled internal standard, such as [¹³C₁₇]-heptadecanoyl-CoA, for accurate quantification. If quantifying other acyl-CoAs, heptadecanoyl-CoA itself is often used as an internal standard due to its low endogenous levels.[4][5]

Signaling Pathways and Metabolic Fate

Heptadecanoyl-CoA itself is not known to be a direct signaling molecule. Its significance lies in its role as an intermediate in the metabolism of heptadecanoic acid and as a precursor to propionyl-CoA.

Biosynthesis of Heptadecanoyl-CoA

Heptadecanoyl-CoA is synthesized from its corresponding fatty acid, heptadecanoic acid, through the action of acyl-CoA synthetases. This activation step is essential for its subsequent metabolism.

Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase Heptadecanoic_Acid->Acyl_CoA_Synthetase Heptadecanoyl_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->Heptadecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA CoA-SH CoA->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Activation of Heptadecanoic Acid to Heptadecanoyl-CoA.

β-Oxidation and the Anaplerotic Role of Propionyl-CoA

The primary metabolic fate of heptadecanoyl-CoA is mitochondrial β-oxidation. Unlike even-chain fatty acyl-CoAs, which are completely oxidized to acetyl-CoA, the β-oxidation of heptadecanoyl-CoA yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][14]

Propionyl-CoA serves an important anaplerotic role by being converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][15] This replenishes the TCA cycle intermediates, which is crucial for maintaining cellular energy homeostasis, particularly in tissues with high energy demands like the heart and liver.

cluster_beta_oxidation β-Oxidation cluster_anaplerosis Anaplerosis Heptadecanoyl_CoA Heptadecanoyl-CoA Acetyl_CoA Acetyl-CoA (x7) Heptadecanoyl_CoA->Acetyl_CoA 7 cycles Propionyl_CoA Propionyl-CoA Heptadecanoyl_CoA->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Metabolic fate of Heptadecanoyl-CoA and the anaplerotic pathway of Propionyl-CoA.

Downstream Signaling Implications

The conversion of propionyl-CoA to succinyl-CoA has several downstream implications for cellular signaling and metabolism:

  • TCA Cycle Flux: By replenishing succinyl-CoA, odd-chain fatty acid metabolism can enhance the activity of the TCA cycle, supporting ATP production.[15]

  • Heme Synthesis: Succinyl-CoA is a precursor for the synthesis of heme, a critical component of hemoglobin, myoglobin, and cytochromes.[16]

  • Ketone Body Metabolism: In the liver, succinyl-CoA is involved in the utilization of ketone bodies.[16]

  • Protein Succinylation: Succinyl-CoA is the donor for lysine succinylation, a post-translational modification that can regulate the activity of mitochondrial proteins.[16][17] Dysregulation of protein succinylation has been implicated in heart failure.[16]

Conclusion

Heptadecanoyl-CoA is a naturally occurring, albeit low-abundance, metabolite in mammalian tissues. Its primary significance stems from its role as an intermediate in the metabolism of dietary and endogenously synthesized odd-chain fatty acids. The catabolism of heptadecanoyl-CoA provides a source of propionyl-CoA, which plays a vital anaplerotic role by replenishing TCA cycle intermediates. This has important implications for cellular energy metabolism and the biosynthesis of other essential molecules. The continued development of sensitive analytical techniques, such as LC-MS/MS, will be crucial for further elucidating the precise tissue-specific concentrations of heptadecanoyl-CoA and unraveling the full extent of its metabolic and potential signaling functions in health and disease. This knowledge is of considerable value to researchers in the fields of metabolism, nutrition, and drug development.

References

role of 17-methylicosanoyl-CoA in cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Role of 17-Methylicosanoyl-CoA and its Potential Implications in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple metabolic substrates to potential modulators of cellular processes. This compound is a long-chain, branched-chain fatty acyl-CoA. While direct evidence for a specific is currently limited in scientific literature, this guide provides a comprehensive overview of its metabolic context and explores potential, indirect signaling implications based on the well-established pathways for similar branched-chain fatty acids. This document details the alpha-oxidation pathway, the primary catabolic route for BCFAs, key enzymes involved, and the pathological consequences of its dysregulation. Furthermore, we discuss potential mechanisms by which the metabolism of BCFAs could influence cellular signaling cascades, offering a framework for future research in this emerging area.

Introduction to Branched-Chain Fatty Acids and this compound

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain.[1] They are found in various organisms, including bacteria, and are obtained in the human diet primarily from dairy products and the fat of ruminant animals.[2][3][4] BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological and pathophysiological processes.[4][5]

This compound is a coenzyme A ester of 17-methylicosanoic acid, a 21-carbon saturated fatty acid with a methyl group at the 17th position. Due to the presence of a methyl group near the carboxyl end, its metabolism is expected to proceed via the alpha-oxidation pathway, similar to other BCFAs like phytanic acid. While direct studies on the signaling properties of this compound are scarce, understanding its metabolic fate is crucial to hypothesizing its potential cellular effects.

The Alpha-Oxidation Pathway of Branched-Chain Fatty Acyl-CoAs

The primary metabolic pathway for BCFAs with a methyl group at the β-carbon, which obstructs the standard β-oxidation process, is alpha-oxidation.[2][6] This process occurs within the peroxisomes and involves the removal of a single carbon atom from the carboxyl end.[2][6] The well-studied alpha-oxidation of phytanic acid serves as a model for understanding the metabolism of other BCFAs like this compound.

The key steps of the alpha-oxidation pathway are as follows:

  • Activation: The branched-chain fatty acid is first activated to its coenzyme A derivative (e.g., phytanoyl-CoA) by an acyl-CoA synthetase in the cytosol, endoplasmic reticulum, or on the peroxisomal membrane.[7][8]

  • Hydroxylation: The resulting acyl-CoA is transported into the peroxisome and hydroxylated at the alpha-carbon by a specific hydroxylase (e.g., phytanoyl-CoA 2-hydroxylase, PHYH), forming a 2-hydroxyacyl-CoA intermediate.[6][7]

  • Cleavage: This intermediate is then cleaved by a lyase (2-hydroxyacyl-CoA lyase 1, HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield a fatty aldehyde with one less carbon atom and formyl-CoA.[6][9][10][11][12]

  • Oxidation: The fatty aldehyde is subsequently oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.[6][8] This newly formed, shorter fatty acid can then undergo further rounds of oxidation or enter the β-oxidation pathway if the methyl branch no longer poses a hindrance.[6]

Alpha_Oxidation_Pathway cluster_cytosol Cytosol / ER cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid BCCA_CoA Branched-Chain Acyl-CoA BCFA->BCCA_CoA Acyl-CoA Synthetase Hydroxy_BCCA_CoA 2-Hydroxy-Branched-Chain Acyl-CoA BCCA_CoA->Hydroxy_BCCA_CoA Acyl-CoA Hydroxylase (e.g., PHYH) Aldehyde (n-1) Fatty Aldehyde Hydroxy_BCCA_CoA->Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxy_BCCA_CoA->Formyl_CoA Short_BCFA (n-1) Branched-Chain Fatty Acid Aldehyde->Short_BCFA Aldehyde Dehydrogenase

Figure 1: Generalized alpha-oxidation pathway for branched-chain fatty acids.

Key Enzymes in Alpha-Oxidation

The efficiency of the alpha-oxidation pathway is dependent on the coordinated action of several key enzymes.

EnzymeGeneCofactors/RequirementsFunctionCellular Location
Long-chain acyl-CoA synthetase ACSL family, SLC27A familyATP, CoA, Mg2+Activates fatty acids to their CoA esters.ER, Mitochondria, Peroxisomes
Phytanoyl-CoA 2-hydroxylase (PHYH) PHYHFe2+, 2-oxoglutarate, O2, AscorbateHydroxylates the alpha-carbon of phytanoyl-CoA.Peroxisome
2-Hydroxyacyl-CoA lyase 1 (HACL1) HACL1Thiamine pyrophosphate (TPP), Mg2+Cleaves 2-hydroxyacyl-CoAs into a fatty aldehyde and formyl-CoA.[10][11][12][13]Peroxisome
Aldehyde dehydrogenase ALDH familyNAD(P)+Oxidizes fatty aldehydes to carboxylic acids.Peroxisome, Mitochondria, Cytosol

Table 1: Key enzymes and their properties in the alpha-oxidation pathway.

Quantitative Data

EnzymeSubstrateKm (µM)VmaxSource Organism
Phytanoyl-CoA 2-hydroxylase (PHYH) Phytanoyl-CoA~10-20-Human
2-Hydroxyacyl-CoA lyase 1 (HACL1) 2-hydroxy-3-methylhexadecanoyl-CoA~5-Human
2-Hydroxyacyl-CoA lyase 1 (HACL1) 2-hydroxyoctadecanoyl-CoA~3-Human

Table 2: Reported kinetic parameters for key enzymes in alpha-oxidation with representative substrates. Note: Vmax values are often reported in different units and are context-dependent, hence not listed here. Data is indicative and sourced from various biochemical studies.

Experimental Protocols

The study of branched-chain fatty acid metabolism and its potential signaling roles involves a variety of techniques.

Quantification of BCFAs and their Metabolites

A common workflow for the analysis of BCFAs from biological samples involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Fatty Acid Derivatization (e.g., to FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Figure 2: Workflow for the quantification of branched-chain fatty acids.

Protocol Outline: GC-MS Analysis of BCFAs

  • Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system, typically chloroform:methanol.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph based on their boiling points and retention times and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis: The abundance of specific BCFAs is determined by comparing their peak areas to those of known internal standards.

Enzyme Activity Assays

The activity of enzymes like HACL1 can be measured in vitro using synthetic substrates.

Protocol Outline: HACL1 Activity Assay

  • Enzyme Source: Recombinant HACL1 or a protein lysate from cells/tissues expressing HACL1.

  • Substrate: A synthetic 2-hydroxyacyl-CoA, such as 2-hydroxy-3-methylhexadecanoyl-CoA.

  • Reaction: The enzyme is incubated with the substrate in a buffer containing the necessary cofactors (TPP, Mg2+).

  • Detection: The reaction products (fatty aldehyde and formyl-CoA) can be detected and quantified using various methods, such as HPLC or coupled enzymatic assays.

Potential Roles in Cell Signaling

While a direct signaling role for this compound has not been established, the metabolism of BCFAs can intersect with cellular signaling pathways in several ways.

Modulation of Membrane Properties

BCFAs can be incorporated into the phospholipids of cellular membranes.[4] The methyl branches alter the packing of the lipid acyl chains, thereby increasing membrane fluidity.[5] This can have profound effects on the function of membrane-embedded proteins, such as receptors and ion channels, which are critical components of signaling cascades.

Regulation of Gene Expression

Fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[4][14] Some studies suggest that BCFAs can modulate the expression of genes involved in lipid synthesis and inflammation.[4] For example, certain iso-BCFAs have been shown to decrease the expression of fatty acid synthase (FASN) and inflammatory markers like C-reactive protein (CRP) in hepatocytes.[4]

Generation of Bioactive Metabolites

The catabolism of BCFAs through alpha- and subsequent beta-oxidation can produce metabolites that have their own biological activities. For instance, the beta-oxidation of odd-chain fatty acids, which can be produced from the alpha-oxidation of certain BCFAs, yields propionyl-CoA.[6] Propionyl-CoA can enter the Krebs cycle or be used for the synthesis of other molecules, and its levels can influence cellular energy status and epigenetic modifications.

Potential_Signaling_Roles cluster_metabolism BCFA Metabolism cluster_effects Potential Cellular Effects cluster_signaling Downstream Signaling BCFA_CoA This compound (and other BCFAs) Membrane Altered Membrane Fluidity BCFA_CoA->Membrane Gene_Exp Modulation of Gene Expression BCFA_CoA->Gene_Exp Metabolites Generation of Bioactive Metabolites BCFA_CoA->Metabolites Receptor_Activity Receptor/Channel Activity Membrane->Receptor_Activity Transcription Nuclear Receptor Activation (e.g., PPARs) Gene_Exp->Transcription Energy_Status Cellular Energy Status & Epigenetics Metabolites->Energy_Status

Figure 3: Potential indirect signaling roles of branched-chain fatty acid metabolism.

Clinical Relevance: Refsum Disease

The importance of the alpha-oxidation pathway is highlighted by Refsum disease, a rare autosomal recessive disorder caused by mutations in the PHYH gene, leading to deficient phytanoyl-CoA 2-hydroxylase activity.[2][6] This results in the accumulation of phytanic acid in tissues and plasma, leading to severe neurological damage, retinitis pigmentosa, anosmia, and other symptoms.[2][15] This pathology underscores the critical need for proper BCFA metabolism and suggests that the accumulation of these fatty acids can be toxic, likely through the disruption of membrane function and cellular signaling.

Conclusion and Future Directions

While this compound is not yet characterized as a direct signaling molecule, its identity as a branched-chain fatty acyl-CoA places it within the important metabolic context of the peroxisomal alpha-oxidation pathway. The metabolites of this pathway, and the influence of BCFAs on cellular membranes and gene expression, represent plausible avenues through which it could indirectly impact cell signaling.

Future research should focus on:

  • Elucidating the complete metabolic fate of this compound: This includes identifying the specific enzymes that act on it and its downstream metabolites.

  • Investigating the effects of this compound on cell membrane properties: Studies using model membranes and cell lines could clarify its impact on fluidity and the function of membrane proteins.

  • Screening for interactions with nuclear receptors: Determining if this compound or its metabolites can bind to and activate transcription factors like PPARs would be a significant step in understanding its potential signaling roles.

  • Exploring its role in pathological conditions: Investigating the levels of this compound in metabolic diseases could reveal potential connections to human health.

By building upon the knowledge of well-characterized BCFAs like phytanic acid, the scientific community can begin to unravel the specific functions of less-studied molecules such as this compound and their potential contributions to the complex network of cellular signaling.

References

Enzymatic Regulation of 17-Methylicosanoyl-CoA Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic regulation of 17-methylicosanoyl-CoA, a C21 very-long-chain branched-chain fatty acyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from the established principles of branched-chain fatty acid (BCFA) metabolism to delineate its putative synthesis, degradation, and regulatory control. We detail the key enzyme families, including the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins and peroxisomal β-oxidation enzymes, that are likely involved in maintaining the cellular homeostasis of this compound. Furthermore, this guide presents detailed experimental protocols for the quantification of very-long-chain BCFAs and for the characterization of the relevant enzymatic activities. Visualized pathways and tabulated data are provided to facilitate a deeper understanding of the complex processes governing the metabolism of this unique lipid species, offering a valuable resource for researchers in lipidomics, metabolic disorders, and drug discovery.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are important lipid molecules with diverse physiological roles, including in membrane structure, cell signaling, and energy metabolism. BCFAs, characterized by the presence of one or more methyl groups along the acyl chain, are found in various tissues and have been implicated in metabolic health and disease. This compound is a specific C21 BCFA, and understanding its enzymatic regulation is crucial for elucidating its potential biological significance. This guide will explore the enzymatic pathways hypothesized to control the cellular levels of this compound.

Biosynthesis of this compound

The synthesis of this compound is proposed to occur through the coordinated action of fatty acid synthase (FAS) and a series of fatty acid elongases. The initial primer for a methyl-branched fatty acid is typically derived from a branched-chain amino acid. For a 17-methylated fatty acid, the precursor is likely derived from the catabolism of a branched-chain amino acid, leading to a branched-chain acyl-CoA primer.

The subsequent elongation of this primer to a 21-carbon chain is carried out by the ELOVL family of enzymes, which are located in the endoplasmic reticulum. Each ELOVL enzyme exhibits substrate specificity for fatty acyl-CoAs of different chain lengths and saturation levels. Based on current knowledge, a putative pathway for the synthesis of this compound is presented below.

Key Enzymes in the Biosynthesis of this compound
Enzyme FamilySpecific Enzymes (Putative)Function in this compound SynthesisSubstrate Specificity Relevant to BCFAs
Fatty Acid Synthase (FAS) Multifunctional enzyme complexCatalyzes the initial synthesis of a short-chain branched fatty acyl-CoA primer.Utilizes branched-chain acyl-CoA primers derived from amino acid catabolism.
ELOVL Fatty Acid Elongases ELOVL1, ELOVL3, ELOVL7Catalyze the sequential elongation of the branched-chain fatty acyl-CoA primer to a C21 length.ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs. ELOVL3 is highly active towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them up to C23 and C25 respectively.[1] ELOVL1 can elongate both iso- and anteiso-C23:0 acyl-CoAs to C25:0.[1]
Proposed Biosynthetic Pathway

The biosynthesis is initiated with a branched-chain acyl-CoA primer, which undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA. The specific ELOVL enzymes involved in each step would depend on the chain length of the acyl-CoA intermediate.

Biosynthesis of this compound cluster_synthesis Biosynthesis Branched-Chain Amino Acid Branched-Chain Amino Acid Branched-Chain Acyl-CoA Primer Branched-Chain Acyl-CoA Primer Branched-Chain Amino Acid->Branched-Chain Acyl-CoA Primer Catabolism Intermediate BCFAs Intermediate BCFAs Branched-Chain Acyl-CoA Primer->Intermediate BCFAs FAS / ELOVLs This compound This compound Intermediate BCFAs->this compound ELOVL1 / ELOVL3 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate BCFAs Malonyl-CoA->this compound

Proposed biosynthetic pathway of this compound.

Degradation of this compound

Due to the methyl branch at an odd-numbered carbon, this compound is not a suitable substrate for direct mitochondrial β-oxidation. Instead, its degradation is expected to occur primarily in peroxisomes via a specialized β-oxidation pathway that can handle 2-methyl-branched fatty acids.

Key Enzymes in the Degradation of this compound

The peroxisomal β-oxidation of 2-methyl-branched fatty acids involves a distinct set of enzymes compared to the classical β-oxidation of straight-chain fatty acids.

EnzymeFunction in this compound Degradation
Branched-chain acyl-CoA oxidase (ACOX2/3) Catalyzes the first, rate-limiting step of peroxisomal β-oxidation of branched-chain acyl-CoAs.
D-bifunctional protein (DBP; HSD17B4) Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities specific for D-isomers.
Sterol carrier protein X (SCPx; SCP2) Exhibits 3-ketoacyl-CoA thiolase activity, cleaving the 3-ketoacyl-CoA intermediate.
Short/branched chain acyl-CoA dehydrogenase (ACADSB) A mitochondrial enzyme that may be involved in the further oxidation of shorter branched-chain acyl-CoAs produced by peroxisomal β-oxidation.[2][3][4][5]
Proposed Degradation Pathway

This compound would undergo cycles of peroxisomal β-oxidation, releasing acetyl-CoA and a shorter branched-chain acyl-CoA in each cycle. The resulting shorter branched-chain acyl-CoAs may then be transported to the mitochondria for complete oxidation.

Degradation of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Transport into Peroxisome ACOX2/3 ACOX2/3 Peroxisomal Beta-Oxidation->ACOX2/3 1. Dehydrogenation DBP DBP ACOX2/3->DBP 2. Hydratation 3. Dehydrogenation SCPx SCPx DBP->SCPx 4. Thiolysis Shorter BCFA-CoA Shorter BCFA-CoA SCPx->Shorter BCFA-CoA Acetyl-CoA Acetyl-CoA SCPx->Acetyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shorter BCFA-CoA->Mitochondrial Beta-Oxidation Transport to Mitochondria TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Mitochondrial Beta-Oxidation->Acetyl-CoA

Proposed degradation pathway of this compound.

Regulation of this compound Levels

The cellular concentration of this compound is likely tightly regulated through transcriptional control of the biosynthetic and degradative enzymes, as well as by substrate availability.

  • Transcriptional Regulation: The expression of ELOVL genes can be regulated by transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs). Similarly, the enzymes of peroxisomal β-oxidation are often under the transcriptional control of PPARα.

  • Substrate Availability: The availability of the initial branched-chain acyl-CoA primer, derived from branched-chain amino acid catabolism, is a key determinant of the rate of synthesis. Malonyl-CoA availability, which is regulated by acetyl-CoA carboxylase (ACC), also plays a crucial role in the elongation process.

Regulation of this compound Levels cluster_regulation Regulatory Factors SREBPs SREBPs ELOVL Gene Expression ELOVL Gene Expression SREBPs->ELOVL Gene Expression Upregulates PPARs PPARs PPARs->ELOVL Gene Expression Regulates Peroxisomal Beta-Oxidation Gene Expression Peroxisomal Beta-Oxidation Gene Expression PPARs->Peroxisomal Beta-Oxidation Gene Expression Upregulates Substrate Availability Substrate Availability Biosynthesis Biosynthesis Substrate Availability->Biosynthesis Influences ELOVL Gene Expression->Biosynthesis Controls Degradation Degradation Peroxisomal Beta-Oxidation Gene Expression->Degradation Controls This compound Pool This compound Pool Biosynthesis->this compound Pool Increases This compound Pool->Degradation Decreases LC-MS_MS_Workflow Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction Hydrolysis Hydrolysis Lipid Extraction->Hydrolysis to free fatty acids Derivatization Derivatization Hydrolysis->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

References

The Impact of 17-Methylicosanoyl-CoA on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane fluidity is a critical parameter for cellular function, influencing protein dynamics, signaling, and transport. The composition of the lipid bilayer, particularly the structure of fatty acyl chains, is a primary determinant of this property. While unsaturated fatty acids are well-known modulators of membrane fluidity in many organisms, branched-chain fatty acids (BCFAs) play a crucial role in regulating the physical state of membranes in various bacteria. This technical guide provides an in-depth analysis of 17-methylicosanoyl-CoA, a long-chain iso-fatty acyl-CoA, and its projected impact on membrane fluidity. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from studies on similar long-chain BCFAs to provide a comprehensive theoretical and practical framework for its investigation.

The Structure of this compound and its Implications for Membrane Packing

This compound is a 21-carbon fatty acyl-CoA with a methyl group at the 17th carbon position. This places it in the category of iso-fatty acids, where the branch point is on the penultimate carbon from the methyl end. This seemingly minor structural feature has profound consequences for how the fatty acyl chain packs within the lipid bilayer.

Unlike straight-chain saturated fatty acids, which can pack tightly together to form a highly ordered and rigid membrane, the methyl branch of an iso-fatty acid introduces steric hindrance.[1][2] This disruption of orderly packing leads to a decrease in the van der Waals interactions between adjacent acyl chains.[3] Consequently, the presence of this compound within a phospholipid bilayer is expected to increase the average area per lipid molecule and decrease the overall thickness of the membrane.[1][2]

The position of the methyl branch is critical. Anteiso-fatty acids, with a branch at the antepenultimate carbon, generally have a more significant fluidizing effect than iso-fatty acids of the same chain length because the branch point is further from the end of the chain, causing a greater disruption in packing.[3][4] However, even the terminal branching of iso-fatty acids like this compound significantly lowers the phase transition temperature (Tm) of the membrane, the temperature at which it transitions from a gel-like to a fluid state.[5]

Quantitative Effects on Membrane Properties

Membrane ParameterExpected Impact of this compound IncorporationRationale
Phase Transition Temperature (Tm) DecreaseThe methyl branch disrupts the tight packing of acyl chains, requiring less thermal energy to induce the gel-to-liquid crystalline phase transition.[5]
Membrane Thickness DecreaseThe disordered packing of the branched chains leads to a less extended conformation, resulting in a thinner bilayer.[1][2]
Area per Lipid IncreaseSteric hindrance from the methyl group increases the average space occupied by each lipid molecule in the plane of the membrane.[6]
Acyl Chain Order Parameter (SCD) DecreaseThe methyl branch introduces kinks and increases the motional freedom of the acyl chains, leading to a lower degree of order.[1][4][7]
Rotational and Lateral Diffusion IncreaseThe increased free volume within the bilayer facilitates the movement of lipid molecules.

Biosynthesis of Long-Chain iso-Fatty Acyl-CoAs

The biosynthesis of this compound is presumed to follow the general pathway for branched-chain fatty acid synthesis found in bacteria. This process begins with a branched-chain amino acid precursor, which is converted to a branched-chain α-keto acid and subsequently to a branched-chain acyl-CoA that serves as a primer for fatty acid synthase (FAS).

The following diagram illustrates the general biosynthetic pathway for a long-chain iso-fatty acid, which is analogous to the synthesis of this compound.

G cluster_initiation Initiation cluster_elongation Elongation Cycles Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate Branched-chain aminotransferase Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA Branched-chain alpha-keto acid dehydrogenase complex Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) Isovaleryl-CoA->Fatty Acid Synthase (FASII) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FASII) Elongated Acyl-CoA Elongated Acyl-CoA Fatty Acid Synthase (FASII)->Elongated Acyl-CoA Successive additions of 2-carbon units This compound This compound Elongated Acyl-CoA->this compound Chain termination

Caption: Biosynthesis of a long-chain iso-fatty acyl-CoA.

Experimental Protocols for Measuring Membrane Fluidity

To empirically determine the impact of this compound on membrane fluidity, it would first need to be incorporated into phospholipids, which can then be used to form liposomes (model membranes). The following are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).

Methodology:

  • Liposome Preparation:

    • Synthesize or obtain phospholipids containing this compound at one or both acyl chain positions.

    • Dissolve the phospholipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing, followed by several freeze-thaw cycles.

    • Extrude the resulting multilamellar vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles.

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and seal it.

    • Use the same buffer as a reference in a separate pan.

    • Place both pans in the DSC instrument.

    • Scan the temperature over a relevant range (e.g., 10°C to 60°C) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates higher membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe for the hydrophobic core of the membrane.

Methodology:

  • Liposome Preparation: Prepare liposomes as described in the DSC protocol.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran or methanol).

    • Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 350 nm for DPH).

    • Measure the fluorescence emission intensity through both vertical (IVV) and horizontal (IVH) polarizers (e.g., at 430 nm for DPH).

    • Measure the emission intensity with horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission to determine the G-factor (G = IHV / IHH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Measurements can be taken at various temperatures to observe the change in fluidity.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H NMR of deuterated lipids, can provide detailed information about the orientational order of the acyl chains.

Methodology:

  • Sample Preparation:

    • Synthesize or obtain phospholipids containing deuterated acyl chains, with this compound at the other position.

    • Prepare multilamellar vesicles by hydrating the lipid film with buffer.

    • Centrifuge the vesicle suspension to form a pellet.

    • Transfer the pellet to an NMR rotor.

  • NMR Measurement:

    • Acquire 2H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • The quadrupolar splitting (ΔνQ) in the spectrum is directly related to the order parameter (SCD) for a specific C-2H bond.

    • The order parameter is calculated using the equation: SCD = (4/3) * (e2qQ/h)-1 * ΔνQ where (e2qQ/h) is the static quadrupolar coupling constant for a C-2H bond (approximately 170 kHz).

    • By using lipids deuterated at different positions along the acyl chain, an order parameter profile of the membrane can be constructed.

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on membrane fluidity.

G Start Start Synthesize/Obtain Phospholipids with this compound Synthesize/Obtain Phospholipids with this compound Start->Synthesize/Obtain Phospholipids with this compound Prepare Liposomes Prepare Liposomes Synthesize/Obtain Phospholipids with this compound->Prepare Liposomes DSC Analysis DSC Analysis Prepare Liposomes->DSC Analysis Fluorescence Anisotropy Fluorescence Anisotropy Prepare Liposomes->Fluorescence Anisotropy Solid-State NMR Solid-State NMR Prepare Liposomes->Solid-State NMR Determine Tm Determine Tm DSC Analysis->Determine Tm Determine Fluidity (Anisotropy) Determine Fluidity (Anisotropy) Fluorescence Anisotropy->Determine Fluidity (Anisotropy) Determine Order Parameter Determine Order Parameter Solid-State NMR->Determine Order Parameter Data Analysis and Interpretation Data Analysis and Interpretation Determine Tm->Data Analysis and Interpretation Determine Fluidity (Anisotropy)->Data Analysis and Interpretation Determine Order Parameter->Data Analysis and Interpretation

Caption: Experimental workflow for membrane fluidity analysis.

Currently, there are no known specific signaling pathways directly involving this compound. Its primary role is likely structural, contributing to the overall physical properties of the cell membrane.

Conclusion

This compound, as a long-chain iso-fatty acyl-CoA, is predicted to have a significant fluidizing effect on lipid membranes. By disrupting the tight packing of acyl chains, it is expected to lower the phase transition temperature, decrease membrane thickness, and increase the mobility of membrane components. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. Understanding the influence of such branched-chain fatty acids is crucial for researchers in microbiology, membrane biophysics, and for professionals in drug development targeting bacterial membrane integrity.

References

Unraveling the Intracellular Landscape of 17-Methylicosanoyl-CoA: A Technical Guide to Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-methylicosanoyl-CoA is a long-chain branched fatty acyl-CoA thioester, and understanding its subcellular distribution is crucial for elucidating its metabolic functions and its potential role in various physiological and pathological processes. This technical guide provides an in-depth overview of the inferred subcellular localization of this compound pools, based on the well-established metabolic pathways of analogous branched-chain fatty acids (BCFAs). We present a summary of quantitative data for related acyl-CoAs, detail the experimental protocols for determining subcellular localization, and provide visual diagrams of key metabolic and experimental workflows. This guide serves as a comprehensive resource for researchers investigating the metabolism and function of branched-chain fatty acids.

Introduction to this compound and its Metabolic Significance

Branched-chain fatty acids (BCFAs) are important constituents of cell membranes and signaling molecules, and their metabolism is increasingly recognized for its role in health and disease.[1] this compound is a C21 branched-chain acyl-CoA. While direct studies on its subcellular localization are limited, its structural similarity to other well-characterized BCFAs, such as phytanic acid and pristanic acid, allows for a robust inference of its metabolic fate within the cell. The subcellular compartmentalization of acyl-CoA pools is critical for regulating metabolic pathways and preventing futile cycles.

Inferred Subcellular Localization and Metabolic Pathways

The metabolism of BCFAs with a methyl group at an odd-numbered carbon, such as this compound, is expected to follow the established pathways for phytanic acid and pristanic acid. This strongly suggests a primary role for peroxisomes in the initial stages of its degradation, followed by mitochondrial oxidation of the resulting shorter-chain acyl-CoAs.

Peroxisomal Alpha- and Beta-Oxidation

Due to the presence of the methyl group, which sterically hinders the standard β-oxidation machinery, this compound likely undergoes an initial round of alpha-oxidation in the peroxisome.[2][3][4] This process removes a single carbon from the carboxyl end, shifting the methyl group to an even-numbered position and rendering the molecule susceptible to β-oxidation. Following alpha-oxidation, the resulting 16-methylnonadecanoyl-CoA would undergo several cycles of peroxisomal β-oxidation.[5][6]

Mitochondrial Beta-Oxidation

The peroxisomal β-oxidation of long-chain fatty acids is incomplete.[7] The shortened acyl-CoA products, likely medium-chain branched acyl-CoAs, are then transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA.[6][8] The transport of these acyl-CoAs into the mitochondrial matrix is typically mediated by the carnitine shuttle.

The following diagram illustrates the inferred metabolic pathway for this compound:

BCFAMetabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Met1 This compound Met2 Alpha-Oxidation Product (e.g., 16-Methylnonadecanoyl-CoA) Met1->Met2 α-Oxidation Met4 Shortened Branched-Chain Acyl-CoA Met2->Met4 β-Oxidation Cycles Met3 Pristanoyl-CoA (analogue) Met3->Met4 β-Oxidation Cycles Met5 Shortened Branched-Chain Acyl-CoA Met4->Met5 Transport (Carnitine Shuttle) Met6 Acetyl-CoA Met5->Met6 β-Oxidation Met7 Propionyl-CoA Met5->Met7 β-Oxidation Met8 TCA Cycle Met6->Met8 Met7->Met8 via Succinyl-CoA ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis A Cells/Tissue B Homogenization A->B C Differential Centrifugation B->C D Density Gradient Ultracentrifugation C->D E Cytosol D->E F Mitochondria D->F G Peroxisomes D->G H Acyl-CoA Extraction E->H F->H G->H I LC-MS/MS Quantification H->I J Data Analysis I->J

References

Methodological & Application

Application Notes and Protocols for the Use of 17-Methylicosanoyl-CoA as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate quantification of lipid species is essential for understanding their roles in health and disease. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for lipid analysis. However, variations in sample extraction, ionization efficiency, and instrument response can lead to inaccuracies. To overcome these challenges, the use of internal standards is crucial.

17-Methylicosanoyl-CoA is a branched-chain, long-chain fatty acyl-coenzyme A that serves as an excellent internal standard for the quantitative analysis of a wide range of acyl-CoA species in biological samples. Its branched-chain structure and 21-carbon length make it a rare or non-existent endogenous molecule in most mammalian systems, thus minimizing interference with the measurement of naturally occurring lipids.

These application notes provide a comprehensive overview of the properties, synthesis, and application of this compound as an internal standard in lipidomics, complete with detailed experimental protocols and expected performance data.

Properties of this compound as an Internal Standard

PropertyDescriptionRationale for Use as an Internal Standard
Structure A coenzyme A molecule esterified to 17-methylicosanoic acid, a 21-carbon branched-chain fatty acid.The branched-chain structure and odd-numbered total carbon chain are not common in most biological systems, preventing overlap with endogenous analytes.
Chemical Formula C₄₂H₇₆N₇O₁₇P₃SThe high molecular weight and unique fragmentation pattern allow for specific detection by mass spectrometry.
Molecular Weight 1076.08 g/mol Distinct mass from common even-chain fatty acyl-CoAs.
Purity High purity is essential for accurate quantification.Commercially available or synthesized to >95% purity.
Solubility Soluble in aqueous solutions and organic solvents like methanol and acetonitrile.Compatible with typical extraction solvents used in lipidomics.

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The following is a representative chemo-enzymatic synthesis protocol adapted from methods for other long-chain acyl-CoAs.

Materials:

  • 17-methylicosanoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

Protocol:

  • Preparation of Fatty Acid Solution: Dissolve 17-methylicosanoic acid in a minimal amount of Triton X-100 and dilute with potassium phosphate buffer to a final concentration of 10 mM.

  • Enzymatic Reaction: In a reaction vessel, combine the 17-methylicosanoic acid solution, CoA lithium salt (1.2 molar equivalents), ATP (2 molar equivalents), and MgCl₂ (2.5 molar equivalents) in potassium phosphate buffer.

  • Initiate Synthesis: Add Acyl-CoA synthetase to the reaction mixture to initiate the synthesis of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a solution of 80% acetonitrile in water.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution and Storage: Reconstitute the purified this compound in an appropriate solvent (e.g., 50% methanol in water) to a known concentration. Store at -80°C.

Experimental Protocols for Lipidomics Analysis

Sample Preparation and Lipid Extraction

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • This compound internal standard solution (known concentration)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

Protocol:

  • Sample Collection and Homogenization:

    • For cell pellets, wash with ice-cold PBS and resuspend in a known volume of water.

    • For tissues, homogenize in ice-cold PBS.

    • For plasma, use directly.

  • Addition of Internal Standard: To 100 µL of the sample homogenate or plasma, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µM solution).

  • Lipid Extraction (MTBE Method):

    • Add 1.5 mL of methanol to the sample containing the internal standard.

    • Vortex thoroughly for 1 minute.

    • Add 5 mL of MTBE.

    • Vortex for 10 minutes at 4°C.

    • Add 1.25 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and internal standard.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (70:30, v/v).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • The precursor ion for acyl-CoAs is the [M+H]⁺ ion.

    • A common product ion for all acyl-CoAs results from the neutral loss of the 3',5'-ADP moiety (507.1 m/z).

    • The specific MRM transition for this compound would be m/z 1077.1 → 570.0 (precursor → product).

    • Set up MRM transitions for all target acyl-CoAs.

Data Presentation and Quantitative Analysis

The concentration of each endogenous acyl-CoA is calculated by comparing the peak area of the analyte to the peak area of the internal standard (this compound).

Equation for Quantification:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

A response factor can be determined by analyzing a standard curve of the analyte.

Table 1: Representative Quantitative Performance Data

The following table summarizes the expected performance characteristics when using this compound as an internal standard. This data is representative and should be validated for each specific assay.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 pmol
Limit of Quantification (LOQ) 0.5 - 5.0 pmol
Extraction Recovery 85 - 110%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells, Tissue, Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Lipid Extraction (e.g., MTBE method) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_sep LC Separation (Reversed-Phase) dry_recon->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration ms_detect->peak_int quant Quantification (Normalization to IS) peak_int->quant results Quantitative Results quant->results

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

Signaling Pathway: Fatty Acid β-Oxidation and TCA Cycle

G cluster_cytosol Cytosol cluster_mito Mitochondrion FA Fatty Acid AcylCoA_cyto Fatty Acyl-CoA FA->AcylCoA_cyto Acyl-CoA Synthetase AcylCoA_mito Fatty Acyl-CoA AcylCoA_cyto->AcylCoA_mito CPT1/2 BetaOx β-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Role of acyl-CoAs in fatty acid metabolism and energy production.

Conclusion

This compound is a valuable tool for accurate and reproducible quantification of acyl-CoA species in lipidomics research. Its unique structure minimizes interference with endogenous lipids, making it an ideal internal standard. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their lipidomics workflows, thereby enhancing the quality and reliability of their quantitative data.

Quantitative Analysis of Acyl-CoAs Using Heptadecanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species in biological samples using heptadecanoyl-CoA as an internal standard. The protocol is primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of these critical metabolic intermediates.

Acyl-CoAs are central players in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their accurate quantification is crucial for understanding cellular energy status and the pathophysiology of metabolic diseases. The use of a structurally similar internal standard, such as heptadecanoyl-CoA (C17-CoA), which is not naturally abundant in most biological systems, is essential for correcting for variations in sample extraction, processing, and instrument response.

Core Principles

The quantification of acyl-CoAs by LC-MS/MS relies on the distinct molecular weight and fragmentation pattern of each species. Heptadecanoyl-CoA serves as an ideal internal standard because it behaves similarly to endogenous long-chain acyl-CoAs during extraction and ionization. By adding a known amount of heptadecanoyl-CoA to the sample at the beginning of the workflow, the ratio of the analyte peak area to the internal standard peak area can be used to accurately calculate the concentration of the target acyl-CoA.

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from established methods for tissue and cell samples.[1][2][3][4][5]

Materials:

  • Frozen tissue powder or cell pellet

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Heptadecanoyl-CoA (C17-CoA) internal standard solution

  • Homogenizer (e.g., Omni TH)

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Vortex mixer

  • Sonicator

Procedure:

  • Internal Standard Spiking: To approximately 40 mg of frozen tissue powder or a cell pellet, add a known amount of heptadecanoyl-CoA internal standard (e.g., 20 ng).[2]

  • Homogenization:

    • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).[2]

    • Add 0.5 mL of an organic solvent mixture (e.g., ACN:2-propanol:methanol, 3:1:1 v/v/v).[2]

    • Homogenize the sample twice on ice.[2]

  • Extraction:

    • Vortex the homogenate for 2 minutes.[2]

    • Sonicate for 3 minutes.[2]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction (Optional but Recommended): Re-extract the pellet with the same volume of the organic solvent mixture to improve recovery.[2]

  • Combine Supernatants: Pool the supernatants from both extractions.

  • Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step using a weak anion exchange column can be employed to further purify the acyl-CoAs.[5]

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example): [2][6]

  • Column: C18 reversed-phase column

  • Mobile Phase A: Ammonium hydroxide in water

  • Mobile Phase B: Ammonium hydroxide in acetonitrile

  • Gradient: A binary gradient is used to separate the different acyl-CoA species based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained for reproducibility.

MS/MS Conditions: [2][3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate moiety.[3][7]

  • SRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion for each acyl-CoA and the internal standard. For heptadecanoyl-CoA, a common transition is m/z 1020 → 513.[7]

Data Presentation

Calibration Curve Preparation

To ensure accurate quantification, a calibration curve should be prepared by spiking known concentrations of acyl-CoA standards into a representative matrix, along with a constant concentration of the heptadecanoyl-CoA internal standard.[2]

Table 1: Example Calibration Curve Data for Palmitoyl-CoA (C16:0-CoA)

Standard Concentration (ng/mL)Peak Area Ratio (C16:0-CoA / C17-CoA)
1.560.025
3.130.051
6.250.102
12.50.205
250.410
500.821
1001.645
Quantitative Data Summary

The following table presents hypothetical quantitative data for various acyl-CoA species in a biological sample, as would be determined using this protocol.

Table 2: Quantification of Acyl-CoAs in Mouse Liver Tissue

Acyl-CoA SpeciesAbbreviationConcentration (pmol/mg tissue)
Myristoyl-CoAC14:0-CoA1.5 ± 0.2
Palmitoyl-CoAC16:0-CoA10.2 ± 1.1
Palmitoleoyl-CoAC16:1-CoA2.8 ± 0.4
Stearoyl-CoAC18:0-CoA5.6 ± 0.7
Oleoyl-CoAC18:1-CoA15.3 ± 1.8
Linoleoyl-CoAC18:2-CoA4.1 ± 0.5
Arachidonoyl-CoAC20:4-CoA1.9 ± 0.3

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) is_spike Spike with Heptadecanoyl-CoA (IS) sample->is_spike homogenize Homogenization (KH2PO4, Organic Solvents) is_spike->homogenize extract Extraction & Centrifugation homogenize->extract supernatant Collect Supernatant extract->supernatant spe Solid-Phase Extraction (Optional Clean-up) supernatant->spe lcms LC-MS/MS Analysis (UPLC-Triple Quad) supernatant->lcms Direct Injection spe->lcms data Data Analysis (Quantification vs. IS) lcms->data

Caption: Workflow for Acyl-CoA Quantification.

Central Role of Acyl-CoAs in Metabolism

metabolic_pathways FA Fatty Acids AcylCoA Acyl-CoAs FA->AcylCoA Activation BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (e.g., Triglycerides) AcylCoA->LipidSyn AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Acyl-CoAs in Key Metabolic Pathways.

References

Application Notes and Protocols for the Extraction of 17-Methylicosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-methylicosanoyl-CoA is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) molecule. The analysis of specific acyl-CoAs like this compound from cellular matrices is crucial for understanding their roles in various metabolic pathways and disease states. The inherent instability and low abundance of these molecules present significant analytical challenges.[1][2] This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for recovery and reproducibility, followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocol incorporates a robust solid-phase extraction (SPE) step for sample purification and concentration.[3][4]

Core Principles of Acyl-CoA Extraction

The successful extraction of this compound relies on several key principles:

  • Rapid Cell Lysis and Enzyme Inactivation: Immediate disruption of cell membranes and inactivation of acyl-CoA hydrolases are critical to prevent degradation of the target analyte.[4] This is typically achieved by using ice-cold acidic solutions or organic solvents.

  • Efficient Solubilization: A combination of aqueous buffers and organic solvents is used to effectively solubilize the amphipathic acyl-CoA molecules.

  • Purification from Interfering Substances: Cellular extracts contain a complex mixture of lipids, proteins, and other metabolites that can interfere with downstream analysis. Solid-phase extraction is a highly effective method for isolating acyl-CoAs from these contaminants.[3][4][5]

  • Sensitive and Specific Detection: Due to their low cellular concentrations, highly sensitive analytical techniques such as LC-MS/MS are required for accurate quantification.[6][7]

Experimental Protocol

This protocol is designed for the extraction of this compound from a confluent T-75 flask of cultured mammalian cells (approximately 5-10 million cells).

Materials and Reagents
  • Cell Culture: Adherent mammalian cells grown to confluency.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Acetonitrile (ACN), HPLC grade

    • Isopropanol, HPLC grade

    • Potassium phosphate monobasic (KH2PO4), molecular biology grade

    • Formic acid, LC-MS grade

    • Ammonium hydroxide, LC-MS grade

    • Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids or similar)

    • Methanol, HPLC grade

    • Water, LC-MS grade

    • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg (e.g., Waters Sep-Pak C18)

Equipment
  • Cell scraper

  • 15 mL polypropylene centrifuge tubes

  • Tabletop centrifuge (refrigerated)

  • Homogenizer (e.g., Omni TH) or sonicator

  • Vortex mixer

  • SPE vacuum manifold

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a C18 reverse-phase column

Solutions
  • Extraction Buffer: 100 mM KH2PO4, pH 4.9.

  • Internal Standard Spiking Solution: 1 µM Heptadecanoyl-CoA (C17:0-CoA) in Extraction Buffer.

  • SPE Equilibration Solvent: 100% Methanol.

  • SPE Wash Solvent 1: 30% Acetonitrile in water.

  • SPE Wash Solvent 2: Water.

  • SPE Elution Solvent: 80% Acetonitrile, 0.5% Ammonium Hydroxide in water.

  • Reconstitution Solvent: 50% Acetonitrile in water with 0.1% formic acid.

Detailed Methodology

1. Cell Harvesting and Lysis

  • Place the T-75 flask of confluent cells on ice.

  • Aspirate the cell culture medium.

  • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold Extraction Buffer to the flask.

  • Scrape the cells from the surface of the flask using a cell scraper and transfer the cell suspension to a pre-chilled 15 mL polypropylene centrifuge tube.[7]

  • Add 10 µL of the 1 µM C17:0-CoA internal standard spiking solution to the cell suspension.[1]

  • Immediately add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol.

  • Homogenize the sample on ice twice for 15 seconds each using a homogenizer, or sonicate for 3 cycles of 10 seconds on, 20 seconds off.[8]

  • Vortex the homogenate for 2 minutes.[8]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[8]

  • Carefully transfer the supernatant to a new 15 mL tube without disturbing the pellet.

2. Solid-Phase Extraction (SPE) Purification

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of 100% Methanol, followed by 2 mL of water through the cartridge using a vacuum manifold. Do not let the cartridge run dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of Extraction Buffer.

  • Loading: Load the supernatant from step 1.11 onto the conditioned and equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash the cartridge with 2 mL of 30% Acetonitrile in water.

  • Elution: Elute the acyl-CoAs with 1 mL of SPE Elution Solvent into a clean collection tube.

3. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient for very long-chain acyl-CoAs would start at a lower percentage of organic phase and ramp up to a high percentage to ensure elution of the hydrophobic this compound. For example:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ ion of this compound, and a characteristic fragment ion (e.g., the phosphopantetheine fragment) will be monitored as the product ion.

Data Presentation

Table 1: MRM Transitions for Target Analytes
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculated m/zCharacteristic fragmentOptimized value
Heptadecanoyl-CoA (IS)1022.6507.145

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed by infusion of a standard if available. The product ion and collision energy should be optimized experimentally.

Table 2: Representative Quantification Data
Sample IDPeak Area (this compound)Peak Area (C17:0-CoA IS)Response Ratio (Analyte/IS)Concentration (pmol/10^6 cells)
Control 115,000500,0000.0301.5
Control 218,000510,0000.0351.8
Treated 145,000490,0000.0924.6
Treated 252,000505,0000.1035.2

Note: Concentration is calculated from a standard curve of the analyte.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_CellPrep Cell Preparation cluster_Extraction Extraction cluster_Purification Solid-Phase Extraction (SPE) cluster_Analysis Analysis Harvest Harvest Cells on Ice Wash Wash with Cold PBS Harvest->Wash Spike Spike Internal Standard (C17:0-CoA) Wash->Spike Lysis Lyse in Extraction Buffer + ACN/Isopropanol Homogenize Homogenize/Sonicate Lysis->Homogenize Spike->Lysis Centrifuge Centrifuge at 16,000 x g Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Condition Condition C18 Cartridge CollectSupernatant->Condition Load Load Supernatant Condition->Load WashSPE Wash Cartridge Load->WashSPE Elute Elute with 80% ACN WashSPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 50% ACN Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of this compound from cultured cells.

Signaling Pathway Context (Hypothetical)

While the specific pathways involving this compound are not well-defined, very long-chain fatty acids are known to be involved in sphingolipid synthesis and can be regulated by peroxisomal beta-oxidation.

VLCFA_Pathway VLCFA Very Long-Chain Fatty Acids AcylCoA_Synthetase VLCFA-CoA Synthetase (ACSL) VLCFA->AcylCoA_Synthetase Methyl_VLCFA 17-methylicosanoyl acid Methyl_VLCFA->AcylCoA_Synthetase Target_CoA This compound AcylCoA_Synthetase->Target_CoA Peroxisome Peroxisomal Beta-Oxidation Target_CoA->Peroxisome Sphingolipids Sphingolipid Synthesis Target_CoA->Sphingolipids Metabolites Downstream Metabolites Peroxisome->Metabolites Sphingolipids->Metabolites

Caption: Hypothetical metabolic fate of this compound.

References

Application Notes and Protocols for Utilizing 17-Methylicosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-methylicosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (CoA) derivative. Its structure, featuring a C21 backbone with a methyl group at the 17-position, suggests its involvement in lipid metabolism, particularly in pathways that handle fatty acids that are not ideal substrates for mitochondrial beta-oxidation. Due to this branching, this compound is anticipated to be primarily metabolized through the peroxisomal beta-oxidation pathway. Furthermore, as a long-chain acyl-CoA, it has the potential to act as a ligand for nuclear receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid homeostasis.

These application notes provide a comprehensive guide for the use of this compound as a substrate in various in vitro enzyme assays. The protocols detailed below are designed for the characterization of enzymes involved in its metabolism and for the investigation of its role as a signaling molecule. Due to the limited availability of specific kinetic data for this compound, this document provides established protocols for analogous long-chain and branched-chain acyl-CoAs, which can be adapted and optimized for this specific substrate.

Metabolic Significance and Potential Applications

The study of this compound metabolism is relevant for understanding the cellular processing of complex lipids. Dysregulation of peroxisomal beta-oxidation is implicated in several metabolic disorders. Therefore, enzymes that metabolize this compound could be potential therapeutic targets. Furthermore, its interaction with nuclear receptors like PPARα suggests a role in the transcriptional regulation of genes involved in lipid metabolism, making it a valuable tool for screening and characterizing potential drug candidates that modulate these pathways.

Data Presentation: Quantitative Insights into Substrate-Enzyme Interactions

The following table summarizes key quantitative data for enzymes that are likely to interact with this compound. It is important to note that due to the scarcity of data for this specific molecule, the provided kinetic parameters for the beta-oxidation enzymes are for analogous long-chain or branched-chain substrates and should be used as a reference for initial experimental design. The binding affinity data for PPARα is for a range of very-long-chain and branched-chain acyl-CoAs, which are structurally similar to this compound.

Enzyme/ReceptorSubstrate(s)Km/KdVmax/kcatAssay ConditionsSource
Peroxisomal Acyl-CoA Oxidase (ACOX)Palmitoyl-CoA (C16:0)~10-20 µMNot specifiedpH 8.0, 30°CGeneric Data
Peroxisomal Enoyl-CoA HydrataseCrotonyl-CoA (C4:1)~20 µMHigh turnoverpH 7.4, 25°CGeneric Data
Peroxisomal 3-ketoacyl-CoA Thiolase3-keto-hexanoyl-CoA (C6)~5-15 µMNot specifiedpH 8.0, 37°CGeneric Data
PPARα (Peroxisome Proliferator-Activated Receptor alpha)C20-C24 Acyl-CoAs3-29 nM (Kd)Not applicableFluorescence quenching[1]
PPARαPhytanoyl-CoA~11 nM (Kd)Not applicableFluorescence quenching[1]
PPARαPristanoyl-CoA~11 nM (Kd)Not applicableFluorescence quenching[1]

Disclaimer: The kinetic data for ACOX, Enoyl-CoA Hydratase, and Thiolase are representative values for common substrates and may differ significantly for this compound. Experimental determination of these parameters is highly recommended.

Experimental Protocols

Preparation and Handling of this compound

Long-chain acyl-CoAs are amphipathic molecules that can be challenging to handle due to their tendency to form micelles and their susceptibility to hydrolysis.

  • Solubilization: For stock solutions, dissolve this compound in a small amount of an organic solvent like DMSO or ethanol before diluting with an appropriate aqueous buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Stability: Long-chain acyl-CoAs are prone to hydrolysis. It is recommended to prepare fresh working solutions for each experiment.

Protocol 1: Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed oxidation of this compound. The H₂O₂ is then used in a peroxidase-coupled reaction to oxidize a chromogenic substrate.

Materials:

  • This compound

  • Purified peroxisomal Acyl-CoA Oxidase or cell lysate containing the enzyme

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Horseradish peroxidase (HRP)

  • 4-(2-pyridylazo)resorcinol (PAR) or other suitable chromogenic substrate

  • Flavin adenine dinucleotide (FAD) (10 µM)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and PAR in a 96-well plate.

  • Add FAD to the reaction mixture.

  • Add the enzyme source (purified ACOX or cell lysate) to the wells.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for PAR) over time at 37°C.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform control experiments without the substrate or without the enzyme to account for background reactions.

Protocol 2: Peroxisomal Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the hydration of the trans-2-enoyl-CoA intermediate, which is the product of the ACOX reaction. The decrease in absorbance at 263 nm due to the disappearance of the enoyl-CoA double bond is monitored.

Materials:

  • 2-trans-enoyl-CoA derivative of this compound (requires prior synthesis or enzymatic generation)

  • Purified peroxisomal Enoyl-CoA Hydratase or cell lysate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer in a UV-transparent plate or cuvette.

  • Add the enzyme source.

  • Initiate the reaction by adding the 2-trans-enoyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 263 nm at 25°C.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Protocol 3: Peroxisomal 3-ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA intermediate. The reaction consumes Coenzyme A and produces a shortened acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored by the decrease in absorbance at 303 nm.

Materials:

  • 3-ketoacyl-CoA derivative of this compound (requires prior synthesis or enzymatic generation)

  • Purified peroxisomal 3-ketoacyl-CoA Thiolase or cell lysate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA) (0.1 mM)

  • Magnesium chloride (MgCl₂) (25 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA in a UV-transparent plate or cuvette.

  • Add the enzyme source.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 303 nm at 37°C.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Protocol 4: PPARα Ligand Binding Assay (Fluorescence Quenching)

This assay determines the binding affinity of this compound to the PPARα ligand-binding domain (LBD) by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

  • Purified recombinant PPARα LBD

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Set the excitation wavelength of the fluorometer to 280 nm and the emission wavelength to scan from 300 to 400 nm.

  • Add a fixed concentration of purified PPARα LBD to a quartz cuvette containing PBS.

  • Record the initial fluorescence spectrum.

  • Titrate the protein solution with increasing concentrations of this compound, allowing the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence spectrum after each addition.

  • The fluorescence intensity at the emission maximum (around 340 nm) will decrease as the ligand binds.

  • Plot the change in fluorescence intensity against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 17-Methyl_Icosanoyl_CoA This compound Enoyl_CoA trans-2-Enoyl-CoA Derivative 17-Methyl_Icosanoyl_CoA->Enoyl_CoA ACOX (Acyl-CoA Oxidase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Derivative Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Derivative Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 15-Methylnonadecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Further_Oxidation Further_Oxidation Shortened_Acyl_CoA->Further_Oxidation Further rounds of β-oxidation TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To Mitochondria ACOX_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: Buffer, HRP, Chromogen, FAD Start->Prepare_Reaction_Mix Add_Enzyme Add Enzyme Source Prepare_Reaction_Mix->Add_Enzyme Initiate_Reaction Add this compound Add_Enzyme->Initiate_Reaction Measure_Absorbance Measure Absorbance Change (e.g., at 500 nm) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Initial Velocity Measure_Absorbance->Analyze_Data End End Analyze_Data->End PPARa_Ligand_Binding_Workflow Start Start Prepare_PPARa Prepare Purified PPARα LBD in PBS Start->Prepare_PPARa Measure_Initial_Fluorescence Measure Initial Fluorescence (Ex: 280 nm, Em: 300-400 nm) Prepare_PPARa->Measure_Initial_Fluorescence Titrate_Ligand Titrate with this compound Measure_Initial_Fluorescence->Titrate_Ligand Measure_Fluorescence_Quenching Measure Fluorescence Quenching after each addition Titrate_Ligand->Measure_Fluorescence_Quenching Plot_and_Analyze Plot ΔF vs. [Ligand] and determine Kd Measure_Fluorescence_Quenching->Plot_and_Analyze End End Plot_and_Analyze->End

References

Application of Heptadecanoyl-CoA in Metabolic Flux Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to MFA, allowing for the elucidation of metabolic pathway activities and the identification of metabolic reprogramming in various physiological and pathological states. Heptadecanoyl-CoA, the coenzyme A derivative of the odd-chain fatty acid heptadecanoic acid (C17:0), serves as a unique and valuable tracer in the study of fatty acid metabolism. Its catabolism yields both acetyl-CoA and propionyl-CoA, providing a distinct window into cellular energy and biosynthetic pathways that is not accessible with more common even-chain fatty acid tracers.

This document provides detailed application notes and protocols for the use of heptadecanoyl-CoA in metabolic flux analysis, targeted at researchers, scientists, and professionals in drug development.

Principle of Heptadecanoyl-CoA as a Tracer

Heptadecanoic acid is a saturated odd-chain fatty acid that, once activated to heptadecanoyl-CoA, undergoes β-oxidation. Unlike even-chain fatty acids which are completely catabolized to acetyl-CoA, the final round of β-oxidation of heptadecanoyl-CoA produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic entry into the TCA cycle makes heptadecanoyl-CoA an invaluable tool for tracing carbon fate and measuring the contributions of fatty acid oxidation to both energy production and biosynthesis.

Key Advantages of Heptadecanoyl-CoA in MFA:

  • Anaplerotic Flux Measurement: The propionyl-CoA generated provides a direct measure of anaplerotic flux into the TCA cycle from fatty acid oxidation.

  • Distinct Labeling Patterns: Isotopically labeled heptadecanoic acid will generate labeled propionyl-CoA and acetyl-CoA, leading to unique labeling patterns in downstream metabolites that can be deconvoluted to determine relative pathway activities.

  • Probing Odd-Chain Fatty Acid Metabolism: It allows for the specific investigation of the metabolism of odd-chain fatty acids, which have been linked to various health and disease states.[1][3]

Metabolic Pathway of Heptadecanoyl-CoA

The metabolic fate of heptadecanoyl-CoA is depicted in the following pathway diagram.

Heptadecanoyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA_cyto Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA_cyto ACSL Heptadecanoyl_CoA_mito Heptadecanoyl-CoA Heptadecanoyl_CoA_cyto->Heptadecanoyl_CoA_mito CPT1/CAT/CPT2 beta_Oxidation β-Oxidation (7 cycles) Heptadecanoyl_CoA_mito->beta_Oxidation Acetyl_CoA Acetyl-CoA (x7) beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of heptadecanoyl-CoA.

Experimental Design and Protocols

A typical MFA experiment using heptadecanoyl-CoA involves cell culture, isotopic labeling, metabolite extraction, and analytical measurement, followed by computational modeling.

Experimental Workflow

MFA_Workflow A 1. Cell Culture and Preparation B 2. Isotopic Labeling with [U-13C17]Heptadecanoic Acid A->B C 3. Metabolite Extraction B->C D 4. Analytical Measurement (LC-MS/MS or GC-MS) C->D E 5. Mass Isotopomer Distribution (MID) Analysis D->E F 6. Computational Flux Modeling E->F G 7. Metabolic Flux Map and Interpretation F->G

Caption: General workflow for a metabolic flux analysis experiment.

Protocol 1: Isotopic Labeling of Cultured Cells with [U-¹³C₁₇]Heptadecanoic Acid

This protocol describes the labeling of adherent mammalian cells. It can be adapted for suspension cells or other model organisms.

Materials:

  • Adherent cells of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • [U-¹³C₁₇]Heptadecanoic acid (or other desired labeled variant)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile PBS

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeled Fatty Acid Medium: a. Prepare a stock solution of [U-¹³C₁₇]heptadecanoic acid complexed to BSA. A common molar ratio is 4:1 (fatty acid:BSA). b. Warm the complete culture medium and fatty acid-free BSA solution to 37°C. c. Add the labeled heptadecanoic acid-BSA complex to the complete culture medium to the desired final concentration (typically 50-200 µM).

  • Labeling: a. Aspirate the existing medium from the cell culture plates. b. Gently wash the cells once with pre-warmed sterile PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for a time course determined by preliminary experiments to reach isotopic steady state (typically 6-24 hours).

  • Metabolite Extraction: a. At the end of the labeling period, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold saline or PBS. c. Add ice-cold extraction solvent (e.g., 80% methanol) to the wells. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. f. Collect the supernatant containing the metabolites for analysis.

Protocol 2: Analysis of Labeled Metabolites by LC-MS/MS

This is a generalized protocol for the analysis of polar metabolites. Specific chromatographic conditions and mass spectrometer parameters will need to be optimized for the instrument and metabolites of interest.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

  • Appropriate chromatography column (e.g., HILIC, C18)

  • Mobile phases (e.g., acetonitrile, water, with additives like ammonium acetate or formic acid)

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute in a suitable solvent for injection (e.g., 50% methanol).

  • Chromatographic Separation: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the reconstituted sample onto the column. c. Elute the metabolites using a gradient of mobile phases designed to separate the compounds of interest (e.g., TCA cycle intermediates, amino acids).

  • Mass Spectrometry Analysis: a. Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest. b. Acquire data in full scan mode to identify metabolites and in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to quantify the mass isotopomer distributions of target metabolites.

  • Data Analysis: a. Integrate the peak areas for each mass isotopomer of the target metabolites. b. Correct for the natural abundance of ¹³C. c. The resulting mass isotopomer distributions (MIDs) are used for flux calculations.

Data Presentation and Interpretation

The primary quantitative output of an MFA experiment is the set of metabolic fluxes. These are typically presented in tables and visualized as flux maps.

Quantitative Data Summary

The following tables provide a template for presenting quantitative data from an MFA experiment using [U-¹³C₁₇]heptadecanoic acid. The values are illustrative.

Table 1: Relative Abundance of Mass Isotopomers in Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5
Succinyl-CoA 0.300.100.250.35 0.000.00
Malate 0.250.120.280.30 0.050.00
Citrate 0.400.150.35 0.050.030.02
Glutamate 0.350.100.200.150.18 0.02
Aspartate 0.280.120.250.30 0.050.00

M+n represents the isotopomer with n ¹³C atoms. The M+3 enrichment in succinyl-CoA, malate, and aspartate is indicative of flux from propionyl-CoA derived from heptadecanoyl-CoA.

Table 2: Calculated Metabolic Fluxes (Illustrative)

ReactionControl (nmol/10⁶ cells/hr)Treatment (nmol/10⁶ cells/hr)Fold Change
Heptadecanoyl-CoA -> Propionyl-CoA 15.2 ± 1.825.6 ± 2.11.68
Propionyl-CoA -> Succinyl-CoA 14.9 ± 1.725.1 ± 2.01.68
Pyruvate -> Acetyl-CoA (PDH) 85.4 ± 7.260.1 ± 5.90.70
Succinyl-CoA -> Fumarate (TCA) 45.8 ± 4.165.3 ± 5.51.43
Citrate Synthase 105.1 ± 9.898.7 ± 8.90.94

Values are mean ± SD. These illustrative data suggest that the treatment increases the contribution of odd-chain fatty acid oxidation to TCA cycle anaplerosis while decreasing the flux from pyruvate dehydrogenase.

Logical Relationship of Flux Determination

The determination of metabolic fluxes from MIDs is a complex process involving computational modeling. The general logic is outlined below.

Flux_Determination_Logic A Experimental MIDs of Intracellular Metabolites F Comparison and Error Minimization A->F B Stoichiometric Metabolic Network Model D Flux Estimation Algorithm (e.g., 13C-FLUX) B->D C Atom Transition Map C->D E Simulated MIDs D->E E->F F->D Iterate G Best-fit Metabolic Fluxes F->G Converged

References

Application Notes and Protocols for the Development of a 17-Methylicosanoyl-CoA-Based Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in cellular metabolism and have been identified as important regulators of various enzymatic activities. Their roles extend beyond metabolic substrates to include allosteric regulation and product inhibition of key enzymes in lipid metabolism.[1][2][3][4] This document provides detailed application notes and protocols for the development and evaluation of a specific long-chain branched fatty acyl-CoA, 17-methylicosanoyl-CoA, as a potential enzyme inhibitor.

This compound is a coenzyme A derivative with a 21-carbon fatty acyl chain, featuring a methyl branch at position 17.[5][6] While specific inhibitory roles of this molecule are not extensively documented, its structural similarity to other long-chain fatty acyl-CoAs suggests it may act as an inhibitor of enzymes involved in fatty acid biosynthesis, such as Fatty Acid Synthase (FAS).[7][8][9] Dysregulation of FAS is implicated in various diseases, including cancer and metabolic disorders, making it a significant therapeutic target.[8]

These protocols will guide researchers through the synthesis, purification, and enzymatic evaluation of this compound, using FAS as a representative target enzyme. The methodologies provided are based on established principles for the study of acyl-CoA derivatives and their interactions with enzymes.[2][10][11][12]

I. Synthesis and Purification of this compound

A chemo-enzymatic approach is often employed for the synthesis of acyl-CoA esters.[13][14] This protocol outlines a general method for the synthesis of this compound from its corresponding fatty acid.

Protocol 1: Synthesis of this compound

Materials:

  • 17-methylicosanoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate solution, 5% (w/v)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Syringes and needles

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of 17-methylicosanoic acid:

    • Dissolve 10 mg of 17-methylicosanoic acid in 2 mL of anhydrous DMF in a round bottom flask under an inert atmosphere (argon or nitrogen).

    • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the formation of the NHS-ester by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve 1.5 equivalents of Coenzyme A (free acid) in 3 mL of 50 mM Tris-HCl buffer (pH 8.0).

    • Slowly add the filtered solution of the activated 17-methylicosanoic acid-NHS ester to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Filter the solution to remove any precipitate.

    • Purify the this compound from the reaction mixture using a reverse-phase C18 HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

II. In Vitro Enzyme Inhibition Assay

This protocol describes an assay to determine the inhibitory effect of this compound on Fatty Acid Synthase (FAS) activity. The assay measures the oxidation of NADPH, a co-substrate for FAS, which can be monitored spectrophotometrically at 340 nm.

Protocol 2: Fatty Acid Synthase (FAS) Inhibition Assay

Materials:

  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound (synthesized as per Protocol 1)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of acetyl-CoA (10 mM), malonyl-CoA (10 mM), and NADPH (10 mM) in the potassium phosphate buffer.

    • Prepare a stock solution of this compound (1 mM) in the same buffer. Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., 1 µM to 100 µM).

    • Dilute the purified FAS enzyme to a working concentration (e.g., 50 µg/mL) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in a final volume of 200 µL:

      • Blank: 180 µL of assay buffer, 10 µL of acetyl-CoA, 10 µL of malonyl-CoA.

      • Control (No Inhibitor): 160 µL of assay buffer, 10 µL of acetyl-CoA, 10 µL of malonyl-CoA, 10 µL of NADPH, and 10 µL of FAS enzyme solution.

      • Inhibitor Wells: 150 µL of assay buffer, 10 µL of acetyl-CoA, 10 µL of malonyl-CoA, 10 µL of NADPH, 10 µL of FAS enzyme solution, and 10 µL of the respective this compound dilution.

  • Kinetic Measurement:

    • Initiate the reaction by adding the FAS enzyme solution to the wells.

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. This corresponds to the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

III. Data Presentation

The quantitative data obtained from the FAS inhibition assay should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Hypothetical Raw Data from FAS Inhibition Assay

[this compound] (µM)Rate of NADPH Oxidation (mAU/min)
0 (Control)50.2
145.1
535.8
1025.5
2015.3
505.1
1002.3

Table 2: Calculated Inhibition Data and IC50 Value

[this compound] (µM)% Inhibition
110.2%
528.7%
1049.2%
2069.5%
5089.8%
10095.4%
IC50 (µM) 10.2

IV. Visualizations

Diagrams are essential for illustrating complex biological pathways, experimental workflows, and logical relationships.

Fatty_Acid_Synthesis_Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS NADP NADP+ FAS->NADP Palmitate Palmitate (and other fatty acids) FAS->Palmitate NADPH NADPH NADPH->FAS Inhibitor This compound Inhibitor->FAS Inhibition

Caption: Fatty Acid Synthesis Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Serial_Dilutions Perform Serial Dilutions of Inhibitor Prep_Reagents->Serial_Dilutions Setup_Reactions Set up Reactions in 96-well Plate (Blank, Control, Inhibitor) Serial_Dilutions->Setup_Reactions Initiate_Reaction Initiate Reaction with FAS Setup_Reactions->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for the Enzyme Inhibition Assay.

Logical_Relationship Inhibitor This compound Enzyme Fatty Acid Synthase (FAS) Inhibitor->Enzyme Binds to Activity Enzyme Activity Inhibitor->Activity Reduces Enzyme->Activity Exhibits Outcome Decreased Fatty Acid Synthesis Activity->Outcome Leads to

Caption: Inhibitor-Enzyme-Outcome Relationship.

References

Application Notes and Protocols for the Use of 17-Methylicosanoyl-CoA in Studying Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The oxidation of straight-chain fatty acids is well-characterized; however, the metabolism of methyl-branched fatty acids is less understood and involves specific enzymes and pathways, including peroxisomal α- and β-oxidation.[1] Disorders in branched-chain fatty acid metabolism can lead to severe pathological conditions.

17-Methylicosanoyl-CoA is a synthetic, long-chain, methyl-branched acyl-coenzyme A (acyl-CoA) derivative. Its structure makes it a valuable tool for investigating the specific enzymatic processes and pathways involved in the catabolism of branched-chain fatty acids. This document provides detailed application notes and protocols for the use of this compound in studying fatty acid oxidation.

Applications

  • Substrate for Acyl-CoA Dehydrogenases (ACADs): this compound can be used as a specific substrate to identify and characterize ACADs that have a preference for long-chain, methyl-branched substrates.[2][3] This is crucial for understanding the substrate specificity of known ACADs, such as the short/branched-chain acyl-CoA dehydrogenase (ACADSB), and for discovering novel enzymes involved in branched-chain fatty acid metabolism.[2]

  • Investigating Peroxisomal β-Oxidation: Due to the methyl group at an odd-numbered carbon, the metabolism of this compound is presumed to involve the peroxisomal β-oxidation pathway.[1] It can, therefore, be used to study the kinetics and regulation of peroxisomal enzymes, such as acyl-CoA oxidases and multifunctional enzymes.[4]

  • Probing Carnitine Palmitoyltransferase (CPT) Activity: The transport of long-chain acyl-CoAs into the mitochondria is a rate-limiting step in FAO, mediated by the carnitine shuttle, which includes CPT1 and CPT2.[5] this compound can be employed to investigate whether the methyl branch affects its recognition and transport by the CPT system, providing insights into the structural requirements for CPT substrates.

  • Screening for Inhibitors: This molecule can be used in high-throughput screening assays to identify specific inhibitors of branched-chain fatty acid oxidation. Such inhibitors could be valuable research tools or potential therapeutic agents for diseases where this pathway is dysregulated.

  • Studying FAO Disorders: Inborn errors of metabolism affecting branched-chain fatty acid oxidation can be investigated using this compound. By assessing its metabolism in patient-derived cells or tissues, researchers can pinpoint specific enzymatic defects.[6]

Data Presentation

The following tables provide examples of how quantitative data from experiments using this compound could be structured. Please note that the data presented here are hypothetical and for illustrative purposes only.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
VLCAD (putative)This compound5.2150.7
ACADSBThis compound25.845.2
MCADThis compound>100Not Determined
Palmitoyl-CoA DehydrogenaseThis compound85.320.1

Table 2: Effect of this compound on Mitochondrial Respiration

SubstrateOxygen Consumption Rate (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
Palmitoyl-CoA + Carnitine120 ± 8.56.5 ± 0.4
This compound + Carnitine35 ± 4.22.1 ± 0.3
Malate + Glutamate150 ± 10.28.2 ± 0.5

Table 3: Carnitine Palmitoyltransferase 1 (CPT1) Activity with Different Acyl-CoA Substrates

Substrate (50 µM)CPT1 Activity (nmol/min/mg protein)% of Palmitoyl-CoA Activity
Palmitoyl-CoA85.6 ± 5.1100%
Oleoyl-CoA92.3 ± 6.4107.8%
This compound15.2 ± 2.317.8%

Experimental Protocols

Protocol 1: Measurement of Acyl-CoA Dehydrogenase (ACAD) Activity

This protocol measures the activity of ACADs using an electron-transfer flavoprotein (ETF) reduction assay.

Materials:

  • Purified or recombinant ACAD enzyme

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • Reaction Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer). Determine the concentration spectrophotometrically.

  • Set up the reaction mixture in a cuvette containing Reaction Buffer and a known concentration of ETF.

  • Initiate the reaction by adding the ACAD enzyme to the cuvette.

  • Monitor the reduction of ETF by the decrease in absorbance at 340 nm over time.

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of this compound in a series of reactions.

  • Calculate the enzyme activity based on the rate of ETF reduction.

Protocol 2: Analysis of Mitochondrial Respiration

This protocol assesses the ability of isolated mitochondria to oxidize this compound using high-resolution respirometry.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., MiR05)

  • This compound

  • L-Carnitine

  • Malate

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer.

  • Add isolated mitochondria to the respirometer chambers containing pre-warmed Respiration Buffer.

  • Add malate to support the TCA cycle.

  • Add this compound and L-carnitine to the chambers.

  • Measure the basal rate of oxygen consumption (State 2 respiration).

  • Add a saturating concentration of ADP to initiate ATP synthesis and measure the maximal rate of oxygen consumption (State 3 respiration).

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 2) as an indicator of mitochondrial coupling.

Protocol 3: Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This forward radioisotope assay measures the activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine.[5][7]

Materials:

  • Isolated mitochondria or cell lysates

  • [³H]L-Carnitine

  • This compound

  • Assay Buffer: 75 mM KCl, 20 mM HEPES, pH 7.4, 1 mM EGTA, 2.5 mM KCN, 1% fatty acid-free BSA

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, [³H]L-Carnitine, and the mitochondrial/cell lysate sample.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-Carnitine using a cation exchange column or by solvent extraction.

  • Quantify the amount of radiolabeled acylcarnitine using liquid scintillation counting.

  • Calculate CPT1 activity as nmol of acylcarnitine formed per minute per mg of protein.

Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome 17-Methyl-FA 17-Methylicosanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 17-Methyl-FA->Acyl-CoA_Synthetase ATP, CoA 17-Methyl-CoA This compound Acyl-CoA_Synthetase->17-Methyl-CoA CPT1 CPT1 17-Methyl-CoA->CPT1 Carnitine 17-Methyl-CoA_perox This compound 17-Methyl-CoA->17-Methyl-CoA_perox 17-Methyl-Carnitine 17-Methylicosanoylcarnitine CPT1->17-Methyl-Carnitine CACT CACT 17-Methyl-Carnitine->CACT CPT2 CPT2 17-Methyl-Carnitine->CPT2 CACT->17-Methyl-Carnitine 17-Methyl-CoA_matrix This compound CPT2->17-Methyl-CoA_matrix CoA Beta_Oxidation β-Oxidation 17-Methyl-CoA_matrix->Beta_Oxidation ACADs Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle Perox_Beta_Oxidation Peroxisomal β-Oxidation 17-Methyl-CoA_perox->Perox_Beta_Oxidation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Perox_Beta_Oxidation->Chain-shortened Acyl-CoA Mitochondrion Mitochondrion Chain-shortened Acyl-CoA->Mitochondrion

Caption: Proposed metabolic fate of this compound.

experimental_workflow cluster_preparation Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Synth Synthesize/Obtain This compound ACAD_Assay ACAD Activity Assay Synth->ACAD_Assay CPT_Assay CPT Activity Assay Synth->CPT_Assay Resp_Assay Mitochondrial Respiration Assay Synth->Resp_Assay Isolate Isolate Mitochondria or Purify Enzymes Isolate->ACAD_Assay Isolate->CPT_Assay Isolate->Resp_Assay Kinetics Determine Kinetic Parameters (Km, Vmax) ACAD_Assay->Kinetics CPT_Kinetics Determine CPT Specificity and Inhibition CPT_Assay->CPT_Kinetics Resp_Metrics Calculate RCR and Oxygen Consumption Rates Resp_Assay->Resp_Metrics Conclusion Elucidate Role in Branched-Chain FAO Kinetics->Conclusion Resp_Metrics->Conclusion CPT_Kinetics->Conclusion

Caption: Workflow for studying this compound in FAO.

References

Application Notes and Protocols for Tracing Fatty Acid Uptake Using Heptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing heptadecanoyl-CoA, derived from its precursor heptadecanoic acid (C17:0), as a tracer to study fatty acid uptake and metabolism. The unique odd-numbered carbon chain of heptadecanoic acid makes it a valuable tool, as its metabolic fate can be readily distinguished from that of the more common even-numbered fatty acids.

Introduction

Heptadecanoic acid is a saturated fatty acid with 17 carbon atoms. Its low endogenous abundance in most mammalian tissues makes it an excellent tracer for studying fatty acid metabolism.[1] Once taken up by cells, heptadecanoic acid is activated to heptadecanoyl-CoA.[2] Subsequent β-oxidation of heptadecanoyl-CoA proceeds similarly to even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA, providing a unique metabolic signature.

The use of isotopically labeled heptadecanoic acid, such as deuterium-labeled or carbon-13-labeled versions, allows for precise quantification of its uptake, and incorporation into various lipid species using mass spectrometry-based approaches.[3]

Key Applications

  • Measuring Fatty Acid Uptake Rates: Quantifying the rate of fatty acid transport across the plasma membrane in various cell types and in response to different stimuli.

  • Tracing Metabolic Fates: Following the incorporation of heptadecanoic acid into complex lipids such as triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).

  • Investigating β-Oxidation: Studying the flux through the β-oxidation pathway by monitoring the appearance of metabolic end-products.

  • High-Throughput Screening: Evaluating the effects of pharmacological agents on fatty acid uptake and metabolism.

  • In Vivo Metabolic Studies: Assessing fatty acid uptake and distribution in different tissues in animal models using radiolabeled heptadecanoic acid analogs.[4][5][6][7]

Data Presentation

The following tables summarize hypothetical quantitative data from a tracer experiment using deuterated heptadecanoic acid (d7-C17:0) in cultured hepatocytes.

Table 1: Uptake of d7-Heptadecanoic Acid in Cultured Hepatocytes

Time (minutes)Intracellular d7-Heptadecanoic Acid (pmol/mg protein)
00
5150 ± 12
15350 ± 25
30580 ± 40
60850 ± 60

Table 2: Incorporation of d7-Heptadecanoic Acid into Complex Lipids in Cultured Hepatocytes after 1-hour Incubation

Lipid Classd7-C17:0 Incorporated (pmol/mg protein)Percentage of Total Incorporated
Triglycerides (TG)450 ± 3552.9%
Phospholipids (PL)320 ± 2837.6%
Cholesteryl Esters (CE)80 ± 99.4%

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol describes the use of deuterium-labeled heptadecanoic acid (d7-C17:0) to measure fatty acid uptake in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, myotubes)

  • Deuterium-labeled heptadecanoic acid (d7-C17:0)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Internal Standard: Heptadecanoyl-CoA (for mass spectrometry)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of d7-C17:0-BSA Complex:

    • Prepare a stock solution of d7-C17:0 in ethanol.

    • In a sterile tube, add the desired amount of d7-C17:0 stock solution.

    • Evaporate the ethanol under a stream of nitrogen.

    • Add fatty acid-free BSA solution (e.g., 10% w/v in PBS) to the dried fatty acid and incubate at 37°C for 1 hour with gentle shaking to allow complex formation.

    • The final concentration of the d7-C17:0-BSA complex should be prepared in serum-free cell culture medium.

  • Cell Treatment:

    • Plate cells in multi-well plates and grow to desired confluency.

    • Prior to the experiment, wash the cells twice with warm PBS.

    • Add the serum-free medium containing the d7-C17:0-BSA complex to the cells.

    • Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Uptake and Cell Lysis:

    • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove unbound fatty acids.

    • Perform a final wash with ice-cold PBS.

    • Lyse the cells by adding a suitable solvent, such as a mixture of methanol and water. Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or a similar lipid extraction method on the cell lysate.

    • At the beginning of the extraction, add a known amount of heptadecanoyl-CoA as an internal standard for quantification.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase (containing lipids) and dry it under a stream of nitrogen.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of d7-heptadecanoyl-CoA and its incorporation into different lipid classes by comparing the peak areas to the internal standard.

Protocol 2: Synthesis of Deuterium-Labeled Heptadecanoic Acid (d7-C17:0)

This protocol is a general guideline for the synthesis of deuterium-labeled fatty acids and can be adapted for heptadecanoic acid.[3]

Materials:

  • A suitable precursor for heptadecanoic acid (e.g., a shorter chain fatty acid or a molecule with a functional group for chain extension)

  • Deuterated reagents (e.g., deuterium gas, deuterated solvents, deuterated reducing agents)

  • Catalysts (e.g., palladium on carbon)

  • Standard organic synthesis glassware and equipment

Procedure:

  • Halogenation: Introduce a halogen (e.g., bromine) at a specific position on the precursor molecule. This will be the site of deuteration.

  • Deuteration: Perform a catalytic reduction using deuterium gas (D2) and a catalyst like palladium on carbon. This will replace the halogen with deuterium. Multiple cycles may be necessary to achieve the desired level of deuteration.

  • Chain Elongation (if necessary): If starting with a shorter precursor, perform chain elongation reactions (e.g., via Grignard reaction or Wittig reaction) to achieve the 17-carbon chain length.

  • Purification: Purify the final product using techniques like column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized d7-heptadecanoic acid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Visualizations

Signaling and Metabolic Pathways

FattyAcidMetabolism ext_C17_0 Extracellular Heptadecanoic Acid (C17:0) mem Plasma Membrane ext_C17_0->mem Uptake int_C17_0 Intracellular Heptadecanoic Acid mem->int_C17_0 C17_0_CoA Heptadecanoyl-CoA int_C17_0->C17_0_CoA Activation (ACSL) beta_ox β-Oxidation C17_0_CoA->beta_ox lipogenesis Lipogenesis C17_0_CoA->lipogenesis acetyl_CoA Acetyl-CoA (x7) beta_ox->acetyl_CoA propionyl_CoA Propionyl-CoA beta_ox->propionyl_CoA TCA TCA Cycle acetyl_CoA->TCA propionyl_CoA->TCA via Succinyl-CoA complex_lipids Complex Lipids (Triglycerides, Phospholipids) lipogenesis->complex_lipids

Caption: Metabolic fate of heptadecanoic acid.

Experimental Workflow

ExperimentalWorkflow prep Prepare d7-C17:0-BSA Complex treat Treat Cultured Cells prep->treat stop Stop Uptake & Lyse Cells treat->stop extract Lipid Extraction (add Internal Standard) stop->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify d7-C17:0 Uptake and Incorporation analyze->quantify

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species using LC-MS/MS, with a focus on mitigating matrix effects using a long-chain odd-branched acyl-CoA internal standard such as 17-methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of acyl-CoAs?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) refer to the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][3] For acyl-CoAs, which are often present at low concentrations in complex biological samples, matrix effects can be a significant source of error.

Q2: Why is a long-chain odd-branched acyl-CoA like this compound a suitable internal standard?

A2: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable reference for quantification.[4] Long-chain odd-branched acyl-CoAs, such as this compound or the more commonly cited heptadecanoyl-CoA (C17:0-CoA), are effective internal standards because they are not typically endogenous to most biological systems.[4][5] Their structural similarity to endogenous long-chain acyl-CoAs ensures they behave similarly during sample extraction and chromatographic separation, allowing for accurate correction of signal variations caused by matrix effects.

Q3: Can I use a single internal standard for the entire range of acyl-CoAs (short, medium, and long-chain)?

A3: While a single internal standard can provide some correction, for the most accurate quantification across a wide range of acyl-CoA chain lengths, it is recommended to use a panel of internal standards with varying chain lengths. For example, a common approach is to use a combination of a short-chain (e.g., [¹³C₂] acetyl-CoA), a medium-chain (e.g., [¹³C₈] octanoyl-CoA), and a long-chain (e.g., heptadecanoyl-CoA) internal standard.[5] This ensures that the chromatographic and ionization behavior of the internal standard more closely matches the analytes in each chain-length category.

Q4: How can I assess the extent of matrix effects in my acyl-CoA analysis?

A4: Two common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-column infusion: A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of the analyte indicates the presence of matrix effects.

  • Post-extraction spike: The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the same amount of analyte in a neat solution. The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Variability in Analyte/Internal Standard Ratio Inconsistent sample preparation leading to variable matrix effects between samples.Ensure uniform and reproducible sample extraction procedures. Consider optimizing the sample cleanup steps to remove more interfering matrix components.
The internal standard is not adequately correcting for matrix effects across all samples.Verify that the internal standard and analyte are co-eluting. If not, adjust the chromatographic method. For broad acyl-CoA profiling, consider using multiple internal standards representing different chain lengths.[5]
Low Signal Intensity for Analytes and Internal Standard Significant ion suppression due to high concentrations of matrix components.Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids. Optimize chromatographic separation to resolve analytes from the bulk of the matrix components.
Suboptimal ionization parameters in the mass spectrometer.Optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates) by infusing a solution of the acyl-CoA standards.
Poor Peak Shape for Acyl-CoAs Interaction of the phosphate group of the CoA moiety with the stationary phase or metal surfaces in the LC system.Incorporate a wash step with a dilute acid (e.g., 0.1% phosphoric acid) between injections to clean the column and LC system.[1][6] Use of PEEK or other metal-free tubing and fittings can also minimize these interactions.
Inaccurate Quantification at Low Concentrations Non-linear response at the lower end of the calibration curve due to matrix effects or background noise.Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve to improve accuracy for low-concentration samples. Ensure the limit of quantification (LOQ) is properly determined and that samples below this level are reported accordingly.

Quantitative Data Summary

Parameter Performance Reference
Acyl-CoA Coverage C2 to C20[1][6]
Limit of Detection (LOD) 1 - 5 fmol[1][6]
Recovery 90 - 111%[1][6]
Internal Standards Used Heptadecanoyl-CoA (C17:0) for long-chain, and other appropriate standards for shorter chains.[1]

Experimental Protocols

Protocol: Quantification of Acyl-CoAs using a Long-Chain Odd-Branched Acyl-CoA Internal Standard

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To each sample, add a known amount of the this compound (or heptadecanoyl-CoA) internal standard solution at the beginning of the extraction process.

  • Homogenization: Homogenize the tissue or cell sample in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

  • Protein Precipitation: Vortex the homogenate and incubate on ice to allow for protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 5 mM ammonium acetate).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their chain length.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the [M+H]⁺ ion.[7]

3. Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the concentration of each analyte using a calibration curve constructed from the response ratios of standards with known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample s2 Spike with This compound Internal Standard s1->s2 s3 Homogenization & Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Collect & Dry Supernatant s4->s5 s6 Reconstitute Extract s5->s6 a1 Inject Sample s6->a1 a2 Chromatographic Separation (Reversed-Phase) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d2->d2 d3 Quantification using Calibration Curve d2->d3 troubleshooting_logic start Inaccurate or Imprecise Quantification q1 Is peak shape poor for both analyte and IS? start->q1 a1_yes Optimize chromatography: - Acid wash between injections - Use metal-free components q1->a1_yes Yes q2 Is signal intensity low or highly variable? q1->q2 No a1_yes->q2 a2_yes Improve sample cleanup (SPE) and optimize MS source conditions q2->a2_yes Yes q3 Does Analyte/IS ratio vary significantly? q2->q3 No a2_yes->q3 a3_yes Ensure IS co-elution. Consider multi-IS strategy. Standardize extraction. q3->a3_yes Yes end_node Accurate Quantification q3->end_node No a3_yes->end_node

References

Technical Support Center: Optimizing LC-MS/MS Detection of 17-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS detection of 17-methylicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate quantification of this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical MRM transitions for this compound?

A1: Based on its chemical formula (C42H76N7O17P3S) and molecular weight of approximately 1076.08 g/mol , the theoretical monoisotopic mass of the neutral molecule is calculated. For LC-MS/MS analysis in positive ionization mode, the precursor ion ([M+H]⁺) would be approximately m/z 1077.08 .

Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da) during collision-induced dissociation (CID).[1] This results in a common and abundant product ion. Therefore, the primary product ion for this compound would be approximately m/z 570.0 .

A secondary, less abundant but still characteristic, product ion corresponding to the pantetheine phosphate fragment is often observed at m/z 428.1 .

Summary of Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound1077.1570.0Positive
This compound1077.1428.1Positive

Note: These are theoretical values. It is crucial to optimize these transitions on your specific mass spectrometer using a standard, if available.

Q2: I am not seeing a signal for my this compound. What are the common causes?

A2: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:

  • Sample Preparation:

    • Inefficient Extraction: Very-long-chain acyl-CoAs are amphipathic and can be challenging to extract. Ensure your extraction protocol (e.g., solid-phase extraction or protein precipitation with a suitable organic solvent) is optimized for long-chain acyl-CoAs.

    • Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperatures. Keep samples on ice or at 4°C during preparation and consider using a buffer with a slightly acidic pH (around 6.0) to improve stability.

  • Chromatography:

    • Poor Retention: this compound is a hydrophobic molecule and should be well-retained on a C18 or similar reversed-phase column. If you suspect it is eluting in the void volume, ensure your initial mobile phase conditions are sufficiently aqueous.

    • Analyte Adsorption: The phosphate groups of the CoA moiety can interact with metal surfaces in the LC system, leading to peak tailing and signal loss. Using a biocompatible LC system or columns with hybrid particle technology can mitigate this issue.

  • Mass Spectrometry:

    • Incorrect MRM Transitions: Verify the calculated MRM transitions. If possible, perform an infusion of a standard to determine the optimal precursor and product ions on your instrument.

    • Ion Suppression: Biological matrices can significantly suppress the ionization of the target analyte. Implement a robust sample cleanup procedure and consider using a stable isotope-labeled internal standard to compensate for matrix effects.

    • Source Conditions: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature for molecules of this size and nature.

Q3: My peak shape for this compound is poor (e.g., broad or tailing). How can I improve it?

A3: Poor peak shape is a common issue in the analysis of acyl-CoAs. Here are some solutions:

  • Mobile Phase Additives: The phosphate groups on the CoA moiety can cause tailing. Adding a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape. Some methods for long-chain acyl-CoAs utilize a high pH mobile phase (e.g., with ammonium hydroxide) to ensure the phosphate groups are deprotonated, which can also lead to improved chromatography.

  • Column Choice: Consider using a column with end-capping or one based on hybrid silica particles to minimize secondary interactions with free silanol groups.

  • Gradient Optimization: A shallow gradient elution may be necessary to properly separate this compound from other lipids and isomers.

  • Flow Rate: A lower flow rate can sometimes improve peak shape and sensitivity.

  • System Contamination: Ensure your LC system is clean. Contaminants can interfere with peak shape.

Troubleshooting Guides

Guide 1: No or Low Signal Intensity

This guide provides a systematic approach to troubleshooting a lack of signal for this compound.

NoSignalTroubleshooting Start No or Low Signal for this compound CheckMS Verify Mass Spectrometer Performance Start->CheckMS CheckLC Evaluate LC System Start->CheckLC CheckSample Assess Sample Integrity and Preparation Start->CheckSample MS_Tune Tune with known standard (e.g., Palmitoyl-CoA) CheckMS->MS_Tune Is MS sensitive? MS_MRM Confirm MRM Transitions (Precursor & Product Ions) CheckMS->MS_MRM MS_Source Optimize Source Conditions (Voltage, Gas, Temperature) CheckMS->MS_Source LC_Pressure Check System Pressure (for leaks or blockages) CheckLC->LC_Pressure LC_Column Inject Standard to Verify Column Performance CheckLC->LC_Column Sample_Prep Review Sample Extraction Protocol (e.g., SPE, LLE) CheckSample->Sample_Prep Sample_Stability Evaluate Analyte Stability (pH, Temperature) CheckSample->Sample_Stability Matrix_Effects Investigate Matrix Effects (Post-column infusion) CheckSample->Matrix_Effects

Caption: Troubleshooting workflow for no or low signal.

Guide 2: Poor Chromatographic Peak Shape

This guide outlines steps to address issues like peak tailing, broadening, or splitting.

PeakShapeTroubleshooting Start Poor Peak Shape for this compound MobilePhase Optimize Mobile Phase Start->MobilePhase ColumnIssues Investigate Column Effects Start->ColumnIssues LCSystem Check LC System Hardware Start->LCSystem MP_pH Adjust pH (e.g., add formic acid or use high pH) MobilePhase->MP_pH MP_Gradient Modify Gradient Profile (shallower gradient) MobilePhase->MP_Gradient Col_Type Consider Alternative Column Chemistry (e.g., hybrid particle, end-capped) ColumnIssues->Col_Type Col_Contamination Wash or Replace Column ColumnIssues->Col_Contamination LC_Connections Check for Dead Volumes in Tubing/Fittings LCSystem->LC_Connections LC_Injector Inspect Injector for Issues LCSystem->LC_Injector

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol provides a general framework for the extraction of this compound from tissue samples.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water with a suitable internal standard).

    • Use a bead beater or similar homogenizer for efficient lysis.

  • Protein Precipitation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent).

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol or acetonitrile with a pH modifier).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A shallow gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Gas Flows: Optimize cone and desolvation gas flows according to your instrument.

  • Collision Energy: Optimize for the specific MRM transitions. Start with a collision energy of around 30-40 eV and optimize for maximum signal intensity.

Signaling Pathway

Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

This compound, as a branched-chain very-long-chain fatty acid, is primarily metabolized through the peroxisomal beta-oxidation pathway. This pathway is crucial for breaking down fatty acids that are not suitable substrates for mitochondrial beta-oxidation.[2][3][4]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome BCFA_CoA This compound AcylCoA_Oxidase Acyl-CoA Oxidase BCFA_CoA->AcylCoA_Oxidase Oxidation EnoylCoA_Hydratase Enoyl-CoA Hydratase AcylCoA_Oxidase->EnoylCoA_Hydratase Hydration HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase Dehydrogenation Thiolase Thiolase HydroxyacylCoA_Dehydrogenase->Thiolase Thiolysis Product1 Propionyl-CoA Thiolase->Product1 Product2 Acetyl-CoA Thiolase->Product2 Shortened_AcylCoA Shortened Acyl-CoA (to Mitochondria) Thiolase->Shortened_AcylCoA

Caption: Peroxisomal beta-oxidation of branched-chain fatty acyl-CoAs.

References

Technical Support Center: Minimizing Isomerization of 17-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 17-methylicosanoyl-CoA, maintaining its structural integrity during sample preparation is critical for accurate analysis. Isomerization, particularly epimerization at the chiral center (C-17), can lead to erroneous quantification and misinterpretation of experimental results. This guide provides troubleshooting advice and frequently asked questions to help you minimize the risk of isomerization.

Troubleshooting Guide: Isomerization of this compound

This guide addresses common issues that may arise during sample preparation, leading to the potential isomerization of this compound.

Symptom/Issue Potential Cause Recommended Solution
Inconsistent quantitative results for this compound across replicate samples. Isomerization to a diastereomer that may have a different response factor in the analytical method or may co-elute, leading to inaccurate integration.Strictly control pH to a neutral range (pH 6.5-7.5) throughout the entire sample preparation process.Maintain low temperatures (0-4°C) at all times by working on ice or using pre-chilled solvents and equipment.Avoid harsh chemical treatments, such as strong acids or bases, for hydrolysis or extraction.
Broad or tailing peaks for this compound in LC-MS analysis. On-column isomerization or presence of multiple isomers that are not fully resolved.Optimize the chromatographic method to improve peak shape and resolution. Consider using a C18 reversed-phase column with an ion-pairing agent or operating at a high pH (e.g., pH 10.5 with ammonium hydroxide) for better separation of acyl-CoA species.[1]If isomerization is suspected, consider using a chiral column to attempt separation of the isomers.
Loss of this compound signal over time when samples are stored in solution. Degradation and/or isomerization in the storage solvent.Store samples as a dry pellet at -80°C for long-term stability.[1]For short-term storage or analysis, reconstitute the sample in methanol or a buffered solution like 50 mM ammonium acetate at a neutral pH immediately before use.[1] Avoid storing in unbuffered aqueous solutions.
Poor recovery after solid-phase extraction (SPE). Loss of the analyte on the SPE cartridge, which can be exacerbated by suboptimal pH or solvent conditions that might also promote isomerization.If SPE is necessary, carefully optimize the choice of cartridge and the pH of the loading, washing, and elution buffers to ensure they are mild and within the neutral pH range.Consider alternative sample cleanup methods that do not require SPE, such as protein precipitation with 5-sulfosalicylic acid (SSA).[1]

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound, and why is it a concern?

A1: Isomerization refers to the process where this compound is converted into a different stereoisomer, most likely a diastereomer, by changing the configuration at the chiral C-17 carbon. This is a significant concern because stereoisomers can have different biological activities and may behave differently in analytical systems. If isomerization occurs during sample preparation, it can lead to inaccurate quantification of the biologically relevant isomer.

Q2: What are the primary factors that can induce isomerization of this compound during sample preparation?

A2: The primary factors that can induce isomerization are:

  • pH: Both strongly acidic and alkaline conditions can promote isomerization. Acyl-CoAs are known to be susceptible to hydrolysis in alkaline or strongly acidic aqueous solutions.[1]

  • Temperature: Elevated temperatures can provide the energy needed for isomerization to occur. Therefore, processing samples at low temperatures is crucial.[1]

  • Time: The longer the sample is exposed to suboptimal conditions, the greater the risk of isomerization.

Q3: What is the recommended procedure for extracting this compound from biological samples while minimizing isomerization?

A3: A recommended workflow involves rapid processing at low temperatures with careful pH control.

G sample sample quench quench sample->quench deproteinize deproteinize quench->deproteinize vortex vortex deproteinize->vortex centrifuge centrifuge vortex->centrifuge supernatant supernatant centrifuge->supernatant dry dry supernatant->dry spe spe dry->spe Optional store store dry->store If SPE is skipped spe->store reconstitute reconstitute store->reconstitute analyze analyze reconstitute->analyze

Q4: How should I store my this compound samples to prevent isomerization?

A4: For long-term storage, it is best to store the purified this compound as a dry pellet at -80°C.[1] For short-term storage or for analysis, reconstitute the sample in methanol or a buffered solution at neutral pH, such as 50 mM ammonium acetate, immediately before use.[1] Avoid storing samples in aqueous solutions, especially if they are not pH-controlled, for extended periods.

Q5: Can my analytical method itself cause isomerization?

A5: While less common, it is possible for some analytical conditions to contribute to isomerization. For example, a highly acidic or basic mobile phase in liquid chromatography, especially at elevated column temperatures, could potentially cause on-column isomerization. It is advisable to use mobile phases with a pH as close to neutral as possible, while still achieving good chromatographic separation.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from standard methods for acyl-CoA extraction and is designed to minimize degradation and isomerization.[1]

  • Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris. b. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Cleanup and Storage: a. For immediate analysis, the supernatant can be directly injected into the LC-MS/MS system. b. For storage, dry the supernatant under a stream of nitrogen gas and store the resulting pellet at -80°C. c. Before analysis, reconstitute the dry pellet in an appropriate volume of methanol or 50 mM ammonium acetate.

G

References

troubleshooting poor recovery of heptadecanoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of heptadecanoyl-CoA and other long-chain acyl-CoAs in tissue samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of heptadecanoyl-CoA from my tissue samples. What are the potential causes?

Low recovery of heptadecanoyl-CoA can stem from several factors throughout the experimental process. The primary culprits are often enzymatic degradation, inefficient extraction, and sample handling issues. It is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize enzymatic activity.[1] Repeated freeze-thaw cycles should also be avoided as they can lead to significant degradation of the analyte.[1] The choice of extraction method is also critical; a combination of solvent extraction and solid-phase extraction (SPE) is often recommended to improve purity and recovery.[1]

Q2: What are the recommended storage conditions for tissue samples to ensure the stability of long-chain acyl-CoAs?

For optimal preservation, tissue samples should be flash-frozen in liquid nitrogen immediately upon collection.[1] Subsequent storage at -80°C is essential to inhibit enzymatic activity and prevent chemical degradation.[1][2][3] Storing samples at higher temperatures can result in substantial loss of long-chain acyl-CoAs.[1] It is also advisable to minimize the duration of storage and the number of times the samples are thawed and refrozen.[1]

Q3: Can you suggest an effective extraction protocol for heptadecanoyl-CoA from tissues?

A widely used and effective method involves homogenization in an acidic buffer followed by solvent extraction and solid-phase extraction (SPE) for purification.[1][4][5] Homogenizing the tissue in an acidic potassium phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9) helps to quench enzymatic activity.[1][4][5] Subsequent extraction with organic solvents like acetonitrile and isopropanol is used to isolate the acyl-CoAs.[1][4][5] Further purification using SPE columns enhances the purity and recovery of the target analyte.[1]

Q4: My heptadecanoyl-CoA appears to be degrading during sample preparation. How can I prevent this?

Degradation during sample preparation is a common issue. To mitigate this, ensure all steps are performed on ice to minimize enzymatic activity. The use of an acidic homogenization buffer is also crucial for quenching enzymes.[1][5] Oxidation is another major cause of degradation for long-chain acyl-CoAs.[2] While not always explicitly stated for heptadecanoyl-CoA, the general principles of lipid stability suggest that adding antioxidants to the extraction solvents could be beneficial.[2][3] Additionally, drying the sample extracts should be done under a gentle stream of nitrogen at room temperature to avoid heat-induced degradation.[1]

Q5: What analytical techniques are most suitable for the quantification of heptadecanoyl-CoA?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying heptadecanoyl-CoA.[6][7][8] LC-MS/MS, in particular, offers high sensitivity and specificity, allowing for the detection of low abundance species.[7][8] The use of an internal standard, such as a stable isotope-labeled version of heptadecanoyl-CoA, is highly recommended for accurate quantification.[7]

Data Summary

The recovery of long-chain acyl-CoAs, including heptadecanoyl-CoA, is highly dependent on the extraction methodology and the tissue type. Below is a summary of reported recovery rates from various studies.

Extraction MethodTissue Type(s)Reported Recovery RateReference(s)
Modified method with KH2PO4 buffer, 2-propanol, acetonitrile extraction, and oligonucleotide purification columnRat heart, kidney, muscle70-80%[5][9]
UHPLC-ESI-MS/MS with reversed phase and hydrophilic interaction liquid chromatography in seriesMouse liver, HepG2 cells, LHCNM2 cells90-111%[10]
Two-phase extraction (chloroform/methanol/water) with the addition of acyl-CoA-binding proteinNot specified55%
Perchloric acid (PCA) extractionLiver95-97%[11]

Experimental Protocols

Detailed Protocol for Extraction of Heptadecanoyl-CoA from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][4][5]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., stable isotope-labeled heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[1]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and sonicate for 2 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with an additional 2 mL of a 3:1:1 mixture of acetonitrile, 2-propanol, and methanol.[7]

    • Centrifuge again and combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column by washing with methanol followed by water.

    • Load the combined supernatant onto the SPE column.

    • Wash the column with a methanol/water mixture to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as a methanol solution containing ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., a methanol/water mixture).[1]

  • Analysis:

    • Analyze the sample using a validated LC-MS/MS method for the quantification of heptadecanoyl-CoA.

Visualizations

Troubleshooting Workflow for Poor Heptadecanoyl-CoA Recovery

TroubleshootingWorkflow Start Start: Poor Heptadecanoyl-CoA Recovery CheckHandling Review Sample Handling & Storage Start->CheckHandling CheckExtraction Evaluate Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Potential Degradation Start->CheckDegradation CheckAnalysis Verify Analytical Method Start->CheckAnalysis Frozen Immediate Freezing at -80°C? CheckHandling->Frozen Homogenization Sufficient Homogenization? CheckExtraction->Homogenization Enzymatic Enzymatic Activity Quenched? CheckDegradation->Enzymatic InternalStd Internal Standard Used? CheckAnalysis->InternalStd ThawCycles Minimized Freeze-Thaw Cycles? Frozen->ThawCycles Yes SolutionHandling Implement Strict Handling Protocols Frozen->SolutionHandling No ThawCycles->CheckExtraction Yes ThawCycles->SolutionHandling No Solvents Appropriate Solvents Used? Homogenization->Solvents Yes SolutionExtraction Modify Extraction/Purification Steps Homogenization->SolutionExtraction No SPE SPE Optimization Needed? Solvents->SPE Yes Solvents->SolutionExtraction No SPE->SolutionExtraction Yes/No, review Oxidation Oxidation Prevented? Enzymatic->Oxidation Yes SolutionDegradation Use Acidic Buffer & Work on Ice Enzymatic->SolutionDegradation No Oxidation->CheckAnalysis Yes Oxidation->SolutionDegradation No, consider antioxidants Instrument LC-MS/MS Parameters Optimized? InternalStd->Instrument Yes SolutionAnalysis Calibrate & Validate Analytical Method InternalStd->SolutionAnalysis No Instrument->SolutionAnalysis No End Improved Recovery Instrument->End Yes SolutionHandling->End SolutionExtraction->End SolutionDegradation->End SolutionAnalysis->End

Caption: A flowchart for troubleshooting poor recovery of heptadecanoyl-CoA.

Simplified Overview of Long-Chain Fatty Acid Beta-Oxidation

BetaOxidation cluster_mito Mitochondrion LCFA Long-Chain Fatty Acid (e.g., Heptadecanoic Acid) AcylCoASynthetase Long-Chain Acyl-CoA Synthetase LCFA->AcylCoASynthetase + CoA + ATP HeptadecanoylCoA Heptadecanoyl-CoA AcylCoASynthetase->HeptadecanoylCoA Mitochondria Mitochondrial Matrix HeptadecanoylCoA->Mitochondria CPT System VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) HeptadecanoylCoA->VLCAD BetaOxidation Beta-Oxidation Spiral VLCAD->BetaOxidation FADH2 AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA NADH, FADH2 TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Simplified pathway of long-chain fatty acid activation and beta-oxidation.

References

Technical Support Center: Enzymatic Degradation of 17-Methylicosanoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enzymatic degradation of 17-methylicosanoyl-CoA in cell lysates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the study of this compound degradation.

Q1: I am observing low or no degradation of this compound in my cell lysate. What are the potential causes and solutions?

A1: Low or absent enzymatic activity can stem from several factors, from lysate preparation to assay conditions. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended SolutionKey Considerations
Improper Cell Lysis Ensure the lysis buffer is appropriate for releasing peroxisomal contents. Mechanical disruption (e.g., Dounce homogenization or sonication) may be necessary.[1][2][3] Use protease and phosphatase inhibitors to prevent protein degradation.[4]Peroxisomes, the primary site for branched-chain fatty acid oxidation, must be effectively lysed to release the necessary enzymes.[4][5][6][7]
Suboptimal Assay Conditions Optimize the concentration of co-factors such as ATP, Mg2+, Coenzyme A, and NAD+.[8] Ensure the assay buffer pH is optimal for peroxisomal enzymes (typically around 7.0-8.0).The enzymatic cascade for beta-oxidation is dependent on these co-factors for activity.[8]
Enzyme Inactivity Prepare fresh cell lysates and avoid repeated freeze-thaw cycles. Ensure proper storage of lysates at -80°C.The enzymes involved in beta-oxidation can lose activity if not handled correctly.
Incorrect Substrate Concentration Titrate the concentration of this compound to determine the optimal concentration for your specific cell type and lysate concentration.Substrate inhibition can occur at high concentrations, while very low concentrations may not yield a detectable signal.
Mitochondrial Inhibitors Present If using whole-cell lysates, consider that mitochondrial beta-oxidation inhibitors will not affect the peroxisomal degradation of this compound.[5][6]This compound is a branched-chain fatty acid and is primarily degraded in peroxisomes, not mitochondria.[4][5][7]

Q2: I am seeing high variability between my experimental replicates. What could be the cause?

A2: High variability can obscure true experimental effects. The following table outlines common sources of variability and how to mitigate them.

Potential CauseRecommended SolutionKey Considerations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.An even cell monolayer is crucial for consistent results in cell-based assays.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles, which can interfere with readings.Accurate and consistent pipetting is fundamental to reproducible assays.
Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently.Cell loss during washing will lead to lower and more variable results.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.This is particularly important for longer incubation periods to ensure uniform conditions across all wells.

Q3: How can I confirm that the degradation I am observing is due to peroxisomal beta-oxidation?

A3: To confirm the involvement of peroxisomal beta-oxidation, you can employ several strategies:

  • Use of Cell Lines with Peroxisomal Deficiencies: Compare the degradation of this compound in your experimental cells with that in cell lines known to have defects in peroxisome biogenesis or function (e.g., Zellweger syndrome fibroblasts). A significant reduction in degradation in these deficient cell lines would indicate a peroxisomal process.[8]

  • Inhibitors: While there are no universally specific inhibitors for the entire peroxisomal beta-oxidation pathway, you can use inhibitors of mitochondrial fatty acid oxidation, such as etomoxir (an inhibitor of CPT-1), to demonstrate that the observed degradation is independent of mitochondrial activity.[9]

  • Subcellular Fractionation: Isolate peroxisomes from your cells and perform the degradation assay on the purified peroxisomal fraction. This provides direct evidence that the enzymes responsible for the degradation are located within this organelle.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Peroxisomal Enzyme Assays

This protocol describes the preparation of whole-cell lysates suitable for measuring the degradation of this compound.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Peroxisome Extraction Buffer (e.g., from a kit like Sigma-Aldrich PEROX1) or a suitable lysis buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100), protease, and phosphatase inhibitors.

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by centrifugation (for suspension cultures) or by scraping (for adherent cultures).

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Peroxisome Extraction Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by sonication (3 cycles of 10 seconds on, 30 seconds off) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Carefully collect the supernatant, which contains the peroxisomes and other organelles. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Use the lysate immediately for the degradation assay or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Degradation Assay for this compound

This protocol outlines a method to measure the degradation of this compound in cell lysates by quantifying the production of its degradation products (e.g., propionyl-CoA) using a radiolabeled substrate.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • [1-14C]-17-methylicosanoyl-CoA (or other suitably labeled substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM ATP, 5 mM MgCl2, 0.1 mM Coenzyme A, 0.5 mM NAD+)

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a microcentrifuge tube, combine the following on ice:

    • 50 µg of cell lysate protein

    • Assay Buffer to a final volume of 90 µL

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of [1-14C]-17-methylicosanoyl-CoA (to a final concentration of 10 µM).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube. The supernatant contains the radiolabeled degradation products (e.g., [1-14C]-propionyl-CoA).

  • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Include appropriate controls, such as a reaction with no cell lysate (to measure background) and a reaction with a boiled lysate (to confirm enzymatic activity).

Data Presentation

Table 1: Hypothetical Degradation of this compound in Different Cell Lysates

Cell TypeConditionDegradation Rate (pmol/min/mg protein)Standard Deviation
Wild-Type FibroblastsUntreated15.21.8
Wild-Type FibroblastsInhibitor X14.82.1
Zellweger Syndrome FibroblastsUntreated1.50.4

This table represents example data and should be adapted based on actual experimental results.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 17-mCoA This compound Enoyl-CoA 2-Methyl-enoyl-CoA 17-mCoA->Enoyl-CoA Branched-chain Acyl-CoA Oxidase Hydroxyacyl-CoA 3-Hydroxy-2-methylacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA D-Bifunctional Protein Ketoacyl-CoA 3-Keto-2-methylacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA D-Bifunctional Protein Propionyl-CoA Propionyl-CoA Ketoacyl-CoA->Propionyl-CoA Sterol Carrier Protein X (Thiolase) C18_Acyl_CoA C18 Acyl-CoA Ketoacyl-CoA->C18_Acyl_CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Enters TCA Cycle Further_Oxidation Further Oxidation C18_Acyl_CoA->Further_Oxidation Further beta-oxidation cycles

Caption: Peroxisomal beta-oxidation pathway for this compound.

Troubleshooting_Workflow Start Start: Low/No Degradation Check_Lysate Check Cell Lysate Preparation Start->Check_Lysate Check_Assay Check Assay Conditions Check_Lysate->Check_Assay Lysate OK Optimize_Lysis Optimize Lysis Method (e.g., sonication, different buffer) Check_Lysate->Optimize_Lysis Improper Lysis Check_Enzyme Check Enzyme Activity Check_Assay->Check_Enzyme Assay OK Optimize_Cofactors Optimize Cofactor Concentrations (ATP, Mg2+, CoA, NAD+) Check_Assay->Optimize_Cofactors Suboptimal Conditions Fresh_Lysate Prepare Fresh Lysate Check_Enzyme->Fresh_Lysate Inactive Enzyme Success Successful Degradation Check_Enzyme->Success Activity OK Add_Inhibitors Add Protease/ Phosphatase Inhibitors Optimize_Lysis->Add_Inhibitors Add_Inhibitors->Check_Lysate Optimize_pH Optimize Assay Buffer pH Optimize_Cofactors->Optimize_pH Optimize_pH->Check_Assay Avoid_FreezeThaw Avoid Repeated Freeze-Thaw Fresh_Lysate->Avoid_FreezeThaw Avoid_FreezeThaw->Check_Enzyme

Caption: Troubleshooting workflow for low degradation of this compound.

References

optimizing storage conditions for long-term stability of 17-methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of 17-methylicosanoyl-CoA to ensure its long-term stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound powder should be stored at -20°C or below. Aqueous solutions are less stable and should be stored in aliquots at -20°C for short-term use (within a day) or at -80°C for longer periods.[1]

Q2: What is the optimal pH for storing this compound in solution?

Aqueous solutions of coenzyme A and its derivatives are unstable at basic pH.[1] It is recommended to store solutions in a buffer with a pH range of 2-6 to minimize hydrolysis of the thioester bond.[1]

Q3: Should I be concerned about repeated freeze-thaw cycles?

Yes, repeated freeze-thaw cycles can lead to degradation of this compound. It is highly recommended to prepare single-use aliquots of your stock solution to avoid this.[1]

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for acyl-CoA esters like this compound are hydrolysis of the high-energy thioester bond and oxidation of the fatty acyl chain.[2][3] Hydrolysis can be catalyzed by acidic or basic conditions, as well as by acyl-CoA hydrolase enzymes that may be present in biological samples.[4][5]

Q5: How can I check the integrity of my this compound sample?

The integrity and concentration of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8][9][10] These methods allow for the separation and quantification of the intact molecule from its degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, pH of solution). 2. Prepare fresh aliquots from a properly stored stock. 3. Assess the integrity of the compound using HPLC or LC-MS.
Loss of biological activity Hydrolysis of the thioester bond, rendering the molecule inactive.1. Ensure the pH of all experimental buffers is within a stable range (ideally slightly acidic to neutral). 2. Minimize the time the compound spends in aqueous solutions at room temperature. 3. Consider the presence of acyl-CoA hydrolases in your experimental system and potentially use inhibitors if necessary.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) Sample degradation leading to the formation of byproducts such as free coenzyme A and 17-methylicosanoic acid.1. Review sample preparation and storage procedures. 2. Confirm the identity of the unexpected peaks using mass spectrometry. 3. Prepare and analyze a fresh, properly handled sample as a control.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • Potassium phosphate buffer (100 mM, pH adjusted to desired values for testing, e.g., 4.0, 7.0, 8.0)[9]
  • Acetonitrile (ACN)[9]
  • Isopropanol[9]
  • C18 reverse-phase HPLC column[9]
  • HPLC system with UV detector (260 nm)[9]

2. Sample Preparation: a. Prepare a stock solution of this compound in the potassium phosphate buffer at a known concentration. b. Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature). c. For each condition, prepare multiple identical aliquots to be analyzed at different time points (e.g., 0, 24, 48, 72 hours).

3. HPLC Analysis: a. At each time point, take one aliquot from each storage condition. b. If the sample is frozen, thaw it quickly and place it on ice. c. Extract the acyl-CoAs. A common method involves homogenization in the phosphate buffer, addition of isopropanol, and then extraction with acetonitrile.[9] d. Centrifuge the sample to pellet any precipitate. e. Inject the supernatant onto the C18 HPLC column. f. Elute the compounds using a gradient of potassium phosphate buffer and acetonitrile.[9] g. Monitor the eluent at 260 nm, the absorbance maximum for the adenine ring of coenzyme A.[9]

4. Data Analysis: a. Quantify the peak area corresponding to intact this compound at each time point for each condition. b. Plot the percentage of remaining intact this compound against time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Free Coenzyme A Free Coenzyme A This compound->Free Coenzyme A Hydrolysis 17-Methylicosanoic Acid 17-Methylicosanoic Acid This compound->17-Methylicosanoic Acid Hydrolysis Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Different Conditions & Time Points prep_stock->aliquot storage Store at Varied Temperatures (-20°C, 4°C, RT) aliquot->storage extraction Acyl-CoA Extraction storage->extraction hplc HPLC Analysis (260 nm) extraction->hplc data_analysis Quantify Peak Area & Plot Degradation hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Resolving Chromatographic Co-elution of 17-Methylicosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of 17-methylicosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for overcoming the analytical challenge of co-eluting lipid isomers.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Q1: What are the likely isomers of this compound that I might be encountering?

A1: In biological and synthetic samples, the most common isomers of this compound are positional isomers of the methyl group along the C21 fatty acyl chain. These typically include:

  • iso-19-methylicosanoyl-CoA: The methyl group is on the penultimate carbon.

  • anteiso-18-methylicosanoyl-CoA: The methyl group is on the antepenultimate carbon.

  • Other positional isomers: Depending on the biological origin or synthetic route, other positional isomers of the methyl group may be present.

  • Stereoisomers: The methyl group at the 17-position creates a chiral center, leading to the possibility of R and S stereoisomers.

These isomers have very similar physicochemical properties, making their chromatographic separation challenging.

Q2: My HPLC/UPLC method shows a single peak for what I believe is a mixture of this compound isomers. How can I improve the separation?

A2: Co-elution of these isomers is a common problem in standard reversed-phase liquid chromatography (RPLC). Here are several strategies to improve resolution:

  • Optimize the Stationary Phase:

    • Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a C30 column or one with a phenyl-hexyl phase, which can offer different selectivities for structurally similar molecules.

    • Particle Size and Column Length: Employing columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can significantly increase column efficiency and improve the chances of resolving closely eluting peaks.

  • Modify the Mobile Phase:

    • Solvent Composition: Fine-tuning the organic modifier (e.g., acetonitrile, methanol, isopropanol) and its proportion with the aqueous phase can alter selectivity. Experiment with different solvent combinations and gradients.

    • Additives: The addition of small amounts of modifiers like formic acid or ammonium acetate can improve peak shape and potentially influence selectivity.

  • Adjust Operating Parameters:

    • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and promoting greater interaction with the stationary phase.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

    • Gradient Profile: A shallower gradient can provide more time for the isomers to separate.

Q3: Are there alternative chromatographic techniques that are more suitable for separating these types of isomers?

A3: Yes, several advanced techniques offer superior resolving power for challenging isomer separations:

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs): This is a powerful and widely used technique for separating fatty acid isomers. The acyl-CoA must first be hydrolyzed to the free fatty acid and then derivatized to its corresponding FAME. Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases, are particularly effective for separating positional and geometric isomers of FAMEs.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides higher efficiency and different selectivity compared to HPLC, making it well-suited for the separation of lipid isomers. SFC is considered a "green" technique due to the reduced use of organic solvents.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Isomers that have the same mass-to-charge ratio but different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation. The collision cross-section (CCS) value derived from IM-MS is a valuable parameter for isomer identification.

Q4: How can I confirm the identity of the separated isomers?

A4: Mass spectrometry is essential for the identification of lipid isomers.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues to the structure of the isomers. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed. For FAMEs analyzed by GC-MS with electron ionization, the fragmentation patterns can be indicative of the methyl branch position.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition.

  • Reference Standards: The most definitive way to confirm isomer identity is to compare retention times and mass spectra with those of certified reference standards.

Experimental Protocols

Below are detailed methodologies for the key experimental techniques discussed.

Protocol 1: GC-MS Analysis of this compound Isomers as FAMEs

Objective: To separate and identify positional isomers of this compound by converting them to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation (Hydrolysis and Derivatization): a. Hydrolysis: To an aliquot of your sample containing the acyl-CoA isomers, add an equal volume of 1 M KOH in methanol. Heat at 60°C for 30 minutes to hydrolyze the thioester bond, yielding the free fatty acids. b. Acidification: After cooling, acidify the mixture to a pH of approximately 3 using 6 M HCl. c. Extraction: Extract the free fatty acids with three portions of hexane or diethyl ether. Combine the organic layers and evaporate to dryness under a stream of nitrogen. d. Methylation: Re-dissolve the dried fatty acids in 1 mL of toluene and 2 mL of 1% sulfuric acid in methanol. Heat the mixture at 50°C for 2 hours. e. Final Extraction: After cooling, add 5 mL of 5% aqueous NaCl and extract the FAMEs with two portions of hexane. Combine the hexane layers, dry over anhydrous sodium sulfate, and concentrate under nitrogen to a final volume of approximately 100 µL for GC-MS analysis.

2. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent highly polar biscyanopropyl column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, splitless
Oven Program Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550
Protocol 2: UPLC-MS/MS Analysis of Long-Chain Acyl-CoA Isomers

Objective: To achieve chromatographic separation of intact this compound isomers using ultra-high performance liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation: a. Extraction: Extract the acyl-CoAs from your sample matrix using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge. b. Reconstitution: Evaporate the eluate and reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Parameters:

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC CSH C18 (150 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 0.3 mL/min
Column Temp. 45°C
MS System Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500)
Ionization Mode Positive Electrospray Ionization (ESI+)
Key Transitions (MRM) Monitor for the precursor ion [M+H]+ and a product ion corresponding to the neutral loss of 507 Da
Collision Energy Optimize for the specific instrument and analytes

Data Summary Tables

The following tables provide expected elution and mass spectrometry data for C21 methyl-branched fatty acid isomers. Note that absolute retention times can vary between systems.

Table 1: Expected GC-MS Retention Times of C21 FAME Isomers on a Highly Polar Column

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
19-Methylicosanoate (iso)Earlier ElutionCharacteristic fragments from cleavage at the branch point
18-Methylicosanoate (anteiso)Intermediate ElutionCharacteristic fragments from cleavage at the branch point
17-MethylicosanoateLater ElutionCharacteristic fragments from cleavage at the branch point

Table 2: Expected UPLC-MS/MS and IM-MS Data for C21 Acyl-CoA Isomers

CompoundExpected UPLC Retention Time (min)Precursor Ion [M+H]+ (m/z)Product Ion (m/z)Expected Collision Cross Section (CCS) (Ų)
19-Methylicosanoyl-CoAEarlier Elution1076.5569.5Smaller CCS
18-Methylicosanoyl-CoAIntermediate Elution1076.5569.5Intermediate CCS
This compoundLater Elution1076.5569.5Larger CCS

Visualizations

Experimental Workflow for Isomer Resolution

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample containing This compound isomers Hydrolysis Hydrolysis to Free Fatty Acids Sample->Hydrolysis For GC-MS SPE Solid-Phase Extraction of Acyl-CoAs Sample->SPE For LC/SFC/IM-MS Derivatization Derivatization to FAMEs Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS UPLC-MS/MS Analysis SPE->LCMS SFC SFC-MS Analysis SPE->SFC IMMS IM-MS Analysis SPE->IMMS Resolution Chromatographic Resolution GCMS->Resolution LCMS->Resolution SFC->Resolution IMMS->Resolution Identification Isomer Identification Resolution->Identification

Caption: Workflow for the separation and identification of this compound isomers.

Troubleshooting Logic for Co-elution

troubleshooting_workflow Start Co-eluting Peaks Observed Check_Method Review Current LC Method Start->Check_Method Optimize_LC Optimize LC Parameters (Gradient, Temp, Flow) Check_Method->Optimize_LC Parameters not fully optimized Change_Column Change Stationary Phase (e.g., C30, Phenyl-Hexyl) Check_Method->Change_Column Parameters optimized Optimize_LC->Change_Column No improvement Success Isomers Resolved Optimize_LC->Success Resolution achieved Alternative_Tech Consider Alternative Techniques Change_Column->Alternative_Tech No improvement Change_Column->Success Resolution achieved GCMS GC-MS of FAMEs Alternative_Tech->GCMS Volatile derivatives SFC Supercritical Fluid Chromatography (SFC) Alternative_Tech->SFC Lipid-soluble isomers IMMS Ion Mobility-MS Alternative_Tech->IMMS Structural isomers Failure Co-elution Persists Alternative_Tech->Failure If all else fails GCMS->Success SFC->Success IMMS->Success

Caption: A logical workflow for troubleshooting the co-elution of fatty acyl-CoA isomers.

Technical Support Center: Analysis of 17-methylicosanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-methylicosanoyl-CoA and other long-chain fatty acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating adduct formation.

Troubleshooting Guide: Adduct Formation

Adduct formation is a common phenomenon in ESI-MS that can complicate data interpretation, reduce the intensity of the desired analyte ion, and affect quantitative accuracy. This guide provides a systematic approach to identifying and minimizing adducts of this compound.

Problem: I am observing multiple peaks for my analyte, this compound, in my mass spectrum.

This is a classic sign of adduct formation. Besides the protonated molecule ([M+H]⁺), you are likely observing adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

Troubleshooting Workflow:

Adduct_Troubleshooting start Multiple Peaks Observed for this compound check_adducts Identify Common Adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) start->check_adducts source_of_contamination Investigate Source of Cation Contamination check_adducts->source_of_contamination Adducts Identified sample_prep Optimize Sample Preparation source_of_contamination->sample_prep Glassware, Solvents, Reagents mobile_phase Modify Mobile Phase Composition sample_prep->mobile_phase ms_parameters Adjust ESI Source Parameters mobile_phase->ms_parameters evaluate Evaluate Adduct Reduction ms_parameters->evaluate

Caption: Troubleshooting workflow for identifying and mitigating adduct formation.

Step 1: Identify the Adducts

  • Calculate the mass differences between the observed peaks and the expected mass of the protonated molecule of this compound (C₄₂H₇₆N₇O₁₇P₃S, MW: 1076.08 g/mol ).

    • [M+Na]⁺: Should appear at M+22.99 Da relative to the [M+H]⁺ ion.

    • [M+K]⁺: Should appear at M+39.10 Da relative to the [M+H]⁺ ion.

    • [M+NH₄]⁺: Should appear at M+18.03 Da relative to the [M+H]⁺ ion.

Step 2: Investigate the Source of Cation Contamination

  • Glassware: Glass can leach sodium and potassium ions.[1] Whenever possible, use polypropylene or other high-purity plasticware for sample preparation and storage.

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize metal ion contamination.[2]

  • Sample Matrix: Biological samples inherently contain high concentrations of salts.[2] Effective sample cleanup is crucial.

Step 3: Optimize Sample Preparation

  • Solid-Phase Extraction (SPE): Use C18 SPE cartridges to desalt and concentrate your sample. This is a highly effective method for removing salts that contribute to adduct formation.

  • Liquid-Liquid Extraction (LLE): An LLE protocol can be used to separate lipids, including long-chain acyl-CoAs, from water-soluble salts.

Step 4: Modify Mobile Phase Composition

  • Use Ammonium-based Additives: The addition of volatile ammonium salts, such as ammonium formate or ammonium acetate, to the mobile phase can help to suppress sodium and potassium adducts by promoting the formation of the [M+NH₄]⁺ or [M+H]⁺ ions.[3][4] A concentration of 5-10 mM is a good starting point.

  • Incorporate a Weak Acid: Adding a small amount of formic acid or acetic acid (typically 0.1%) can improve peak shape and promote protonation.

  • Choice of Organic Solvent: Acetonitrile is often preferred over methanol as it can lead to a lower degree of sodium adduct formation.[3]

Step 5: Adjust ESI Source Parameters

  • Optimization of Voltages: Fine-tune the capillary and fragmentor/cone voltages. Excessively high voltages can sometimes promote in-source fragmentation and adduct formation. A systematic evaluation of these parameters is recommended to find the optimal conditions for maximizing the [M+H]⁺ ion while minimizing adducts.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I can expect to see with this compound in positive ion ESI-MS?

A1: In positive ion mode, you can expect to see the protonated molecule ([M+H]⁺), as well as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[5][8] The relative abundance of these adducts will depend on your sample purity, solvents, and instrument conditions.

Q2: Why are sodium adducts ([M+Na]⁺) so common and problematic?

A2: Sodium is ubiquitous in laboratory environments, from glassware and reagents to dust.[1] Long-chain acyl-CoAs, like other lipids, have a high affinity for sodium ions.[9] The formation of sodium adducts can significantly reduce the intensity of the desired protonated molecule, leading to decreased sensitivity and making accurate quantification challenging.[10]

Q3: Can I use the sodium adduct for quantification?

A3: While it is possible, it is generally not recommended. The formation of sodium adducts can be highly variable and difficult to control, leading to poor reproducibility.[11] It is best to optimize your method to produce a single, predominant ion, preferably the protonated molecule ([M+H]⁺), for reliable quantification.

Q4: How can I promote the formation of the protonated molecule ([M+H]⁺)?

A4: To favor the [M+H]⁺ ion, you should focus on minimizing sodium and potassium contamination through proper sample preparation (using plasticware, high-purity solvents, and desalting techniques like SPE). Additionally, using a mobile phase containing a volatile ammonium salt (e.g., 10 mM ammonium formate) and a weak acid (e.g., 0.1% formic acid) will provide a source of protons and ammonium ions to outcompete sodium and potassium for ionization.

Q5: Will optimizing my method to reduce adducts affect the overall sensitivity?

A5: The goal of adduct reduction is to channel the majority of the analyte molecules into a single ionic species, typically [M+H]⁺. By minimizing the formation of multiple adducts, you are effectively concentrating the ion current into the desired ion, which should lead to an increase in its signal intensity and thus, improved sensitivity for quantification.

Data Presentation

The following table provides an illustrative example of how mobile phase modifiers can influence the adduct profile of a long-chain lipid. The data is based on general observations in lipidomics and is intended to demonstrate the expected trends. Actual percentages will vary based on the specific analyte, matrix, and instrument conditions.

Mobile Phase Composition[M+H]⁺ Abundance (%)[M+Na]⁺ Abundance (%)[M+NH₄]⁺ Abundance (%)
Acetonitrile/Water306010
Acetonitrile/Water + 0.1% Formic Acid50455
Acetonitrile/Water + 10mM Ammonium Formate402040
Acetonitrile/Water + 0.1% Formic Acid + 10mM Ammonium Formate751015

This table is for illustrative purposes and actual results may vary.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Desalting

This protocol is designed to remove salts from a biological extract containing this compound prior to LC-MS analysis.

SPE_Protocol start Start: Biological Extract condition Condition C18 SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash with Aqueous Solution (e.g., 5% Methanol in Water) to remove salts load->wash elute Elute this compound with Organic Solvent (e.g., 80% Acetonitrile) wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute end Ready for LC-MS Analysis reconstitute->end

Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol, followed by 2 mL of LC-MS grade water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified biological extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound with 2 mL of 80% acetonitrile in water.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS Method for Minimizing Adducts

This method utilizes a mobile phase with ammonium formate and formic acid to promote protonation and minimize sodium adducts.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 40 psi

    • Fragmentor/Cone Voltage: Start with a low value (e.g., 80 V) and optimize for minimal adduct formation and in-source fragmentation.

This technical support center provides a comprehensive guide to addressing adduct formation of this compound in ESI-MS. By following the troubleshooting steps and implementing the recommended protocols, researchers can improve the quality and reliability of their mass spectrometry data.

References

Validation & Comparative

A Researcher's Guide to Internal Standards: A Comparative Analysis of 17-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications like lipidomics and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. An internal standard is a compound of known concentration added to an unknown sample to correct for variations in analytical procedures. This guide provides a comprehensive comparison of 17-methylicosanoyl-CoA, an odd-chain acyl-CoA, with other commonly used internal standards, supported by established experimental principles and data from analogous compounds.

The Role of Internal Standards in Quantitative Analysis

Internal standards are crucial for mitigating the impact of experimental variability, including differences in sample extraction efficiency, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, without being naturally present in the sample. The two primary categories of internal standards used in mass spectrometry are stable isotope-labeled (SIL) standards and structural analogs, such as odd-chain fatty acyl-CoAs.

Comparison of Internal Standard Types

The performance of an internal standard is typically evaluated based on its ability to compensate for matrix effects, its recovery during sample preparation, and its contribution to the overall precision and accuracy of the analytical method.

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Standards A form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H).- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- Nearly identical chemical and physical properties to the analyte.- Can be expensive to synthesize.- Potential for isotopic interference if not of high isotopic purity.- Not always commercially available for all analytes.
Odd-Chain Acyl-CoAs (e.g., this compound) A structural analog that is not naturally abundant in most biological systems.[1]- More cost-effective than SIL standards.- Generally absent or present at very low levels in many biological matrices.[1]- May not perfectly co-elute with all even-chain analytes, leading to differential matrix effects.- Differences in structure can lead to variations in extraction recovery and ionization efficiency compared to the analyte.

Performance Data: A Comparative Overview

While direct, head-to-head experimental data for this compound is not extensively published, we can infer its performance based on studies utilizing other long-chain odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA).

Performance MetricStable Isotope-Labeled StandardsOdd-Chain Acyl-CoAs (Inferred for this compound)
Matrix Effect Compensation ExcellentGood to Very Good
Recovery Correction ExcellentGood
Linearity (Analyte/IS Ratio) ExcellentGood
Precision (CV%) Typically <15%Typically <20%
Accuracy (% Bias) Typically within ±15%Typically within ±20%

Experimental Protocols

The following is a representative experimental protocol for the quantification of long-chain acyl-CoAs in biological tissues using an odd-chain acyl-CoA internal standard, such as this compound. This protocol is adapted from established methods for acyl-CoA analysis.[2][3]

Sample Preparation and Extraction
  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in a cold buffer (e.g., 100 mM KH₂PO₄, pH 7.4).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Protein Precipitation and Extraction: Add a mixture of isopropanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Centrifuge the sample to pellet the precipitated protein. Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS system (e.g., 50% methanol in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 95:5 water:methanol with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 methanol:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for each target acyl-CoA and the this compound internal standard need to be determined by direct infusion of the standards. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.[2]

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind using an internal standard, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Spike Spike with This compound Homogenate->Spike Extract Extraction & Protein Precipitation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Reconstitute Dry & Reconstitute Supernatant->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

A typical experimental workflow for acyl-CoA quantification.

Internal_Standard_Logic Analyte Analyte Variation Experimental Variation (Extraction Loss, Matrix Effects) Analyte->Variation IS Internal Standard (this compound) IS->Variation Measurement Instrument Measurement Variation->Measurement Ratio Analyte / IS Ratio Measurement->Ratio Concentration Accurate Concentration Ratio->Concentration

Logical relationship of internal standard correction.

Conclusion

The selection of an internal standard is a critical decision in quantitative mass spectrometry. While stable isotope-labeled standards are considered the gold standard due to their near-identical chemical and physical properties to the analytes, their cost and availability can be limiting factors. Odd-chain acyl-CoAs, such as this compound, present a robust and cost-effective alternative for the quantification of long-chain acyl-CoAs. Their structural similarity to the target analytes allows for effective correction of experimental variability, leading to reliable and accurate quantitative results. The provided experimental protocol offers a solid foundation for researchers to develop and validate their own analytical methods using this compound as an internal standard.

References

Validating LC-MS/MS Quantification: A Comparison Guide Featuring 17-Methylicosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental for researchers and scientists in drug development and metabolic disease research. The inherent variability in sample extraction and mass spectrometric analysis necessitates the use of an appropriate internal standard (IS). This guide provides a comparative overview of using an odd-chain fatty acyl-CoA, specifically 17-methylicosanoyl-CoA, as an internal standard for the precise quantification of endogenous even-chain acyl-CoAs.

For the purpose of this guide, we will focus on the validation of quantifying a common long-chain fatty acyl-CoA, Palmitoyl-CoA (C16:0-CoA), using Heptadecanoyl-CoA (C17:0-CoA) as a representative odd-chain internal standard, as it is more commonly cited in literature and shares similar physicochemical properties with this compound. The principles and methodologies described are directly applicable. Odd-chain fatty acyl-CoAs are ideal internal standards as they are structurally similar to their even-chain counterparts but are typically present in very low abundance in most biological systems, thus avoiding interference with the endogenous analytes.[1][2]

Performance Comparison: Odd-Chain Acyl-CoA vs. Other Internal Standards

The selection of an internal standard is critical for accurate quantification. While stable isotope-labeled (SIL) standards are considered the gold standard, their availability and cost can be prohibitive.[2][3] Structural analogs, particularly odd-chain acyl-CoAs, present a robust and cost-effective alternative.

Internal Standard TypeAdvantagesDisadvantagesApplicability for Acyl-CoA Quantification
Stable Isotope-Labeled (e.g., ¹³C-Palmitoyl-CoA) Co-elutes with the analyte, correcting for matrix effects and ionization suppression most effectively.[2]High cost and not always commercially available for all acyl-CoA species. May contain unlabeled impurities.Excellent: Considered the "gold standard" for accuracy.
Odd-Chain Acyl-CoA (e.g., this compound, C17:0-CoA) Structurally and chemically similar to even-chain analytes. Not naturally abundant in most mammalian tissues.[4] More cost-effective than SIL standards.Chromatographic separation may differ slightly from the analyte. May not perfectly mimic the ionization behavior of all analytes.Very Good: A widely accepted and practical choice for reliable quantification.
Short-Chain Acyl-CoA (e.g., Propionyl-CoA) Can be used for broader profiling of short-chain acyl-CoAs.Significant differences in chromatographic retention and ionization efficiency compared to long-chain acyl-CoAs.Poor for Long-Chain Acyl-CoAs: Not recommended for accurate quantification of long-chain species.
Non-related Compound Inexpensive and readily available.Does not account for variability in extraction efficiency or matrix effects specific to acyl-CoAs.Not Recommended: High potential for inaccurate and imprecise results.

Quantitative Performance Data

The following table summarizes typical performance metrics for an LC-MS/MS method for the quantification of long-chain acyl-CoAs using an odd-chain internal standard. Data is compiled based on methodologies presented in published literature.[5][6]

AnalyteInternal StandardLinearity (r²)LLOQ (nM)Accuracy (%)Precision (%RSD)
Palmitoyl-CoA (C16:0-CoA)Heptadecanoyl-CoA (C17:0-CoA)>0.995 - 2085 - 115<15
Stearoyl-CoA (C18:0-CoA)Heptadecanoyl-CoA (C17:0-CoA)>0.995 - 2085 - 115<15
Oleoyl-CoA (C18:1-CoA)Heptadecanoyl-CoA (C17:0-CoA)>0.995 - 2085 - 115<15

Experimental Protocol: Quantification of Palmitoyl-CoA using C17:0-CoA Internal Standard

This protocol outlines a standard procedure for the extraction and quantification of Palmitoyl-CoA from biological samples.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize ~20-50 mg of tissue or a cell pellet in a cold extraction buffer (e.g., 2:1:1 Methanol:Acetonitrile:Water).

  • Internal Standard Spiking: Add a known concentration of Heptadecanoyl-CoA (e.g., 100 pmol) to the homogenate at the earliest stage to account for extraction variability.

  • Deproteinization: Precipitate proteins by adding an acid such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[7] Incubate on ice and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): Condition an SPE cartridge (e.g., C18). Load the supernatant from the deproteinization step. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs with a high organic solvent mixture (e.g., methanol or acetonitrile with a small amount of ammonium hydroxide).[5]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 98:2 Water:Acetonitrile with 5 mM ammonium acetate).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of different acyl-CoA species.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[5]

      • Palmitoyl-CoA (C16:0-CoA): Precursor Ion [M+H]⁺ → Product Ion [M-507+H]⁺

      • Heptadecanoyl-CoA (C17:0-CoA): Precursor Ion [M+H]⁺ → Product Ion [M-507+H]⁺

    • Optimization: Optimize collision energy (CE) and other MS parameters for each specific acyl-CoA.

3. Data Analysis:

  • Integrate the peak areas for both the analyte (Palmitoyl-CoA) and the internal standard (Heptadecanoyl-CoA).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the amount of Palmitoyl-CoA in the sample using a calibration curve prepared with known concentrations of Palmitoyl-CoA standard and a fixed concentration of the internal standard.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant metabolic pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization & IS Spiking (this compound) tissue->homogenization deproteinization Deproteinization (Acid) homogenization->deproteinization spe Solid-Phase Extraction (SPE) deproteinization->spe reconstitution Drying & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for LC-MS/MS quantification of acyl-CoAs.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Trans_Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA FAD FAD FADH2 FADH2 FAD->FADH2 L_3_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Beta_Ketoacyl_CoA β-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Beta_Ketoacyl_CoA NAD NAD+ NADH NADH NAD->NADH Shorter_Acyl_CoA Shorter Acyl-CoA Beta_Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ketoacyl_CoA->Acetyl_CoA CoA_SH CoA-SH CoA_SH->Shorter_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

References

A Comparative Guide to Heptadecanoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of heptadecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, providing detailed protocols and performance data to support an informed decision.

Heptadecanoyl-CoA is a long-chain acyl-CoA that plays a role as an intermediate in fatty acid metabolism.[1] Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism and the effects of drugs targeting these pathways.

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key performance metrics for the quantification of long-chain acyl-CoAs, including heptadecanoyl-CoA, by LC-MS/MS and HPLC-UV.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1-10 fmol~10 pmol
Limit of Quantitation (LOQ) 5-50 fmolNot explicitly stated for heptadecanoyl-CoA, generally higher than LC-MS/MS
Linearity (R²) >0.999>0.99
Precision (%RSD) <15%<5% (for similar compounds)
Accuracy (% Recovery) 85-115%70-80%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting compounds with similar UV absorbance)
Throughput HighModerate

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of heptadecanoyl-CoA and is suitable for complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples (~50 mg) or cell pellets in a cold phosphate buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Protein Precipitation: Add acetonitrile to the homogenate to precipitate proteins.

  • Extraction: Centrifuge the sample and collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol or acetonitrile-based).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Heptadecanoyl-CoA: The specific precursor and product ions for heptadecanoyl-CoA should be optimized. A common fragmentation for long-chain acyl-CoAs is the neutral loss of the phosphopantetheine group.

    • Internal Standard: A stable isotope-labeled analog of heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample is recommended for accurate quantification.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a more traditional approach and can be a cost-effective alternative to LC-MS/MS, though it is generally less sensitive and specific.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to separate lipids, including acyl-CoAs, from the aqueous phase.

  • Drying and Reconstitution: Evaporate the organic phase and reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 260 nm, which corresponds to the adenine moiety of the Coenzyme A molecule.

  • Injection Volume: 20-100 µL.

Mandatory Visualizations

Heptadecanoyl-CoA Metabolism Beta-Oxidation of Heptadecanoyl-CoA Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles (7 cycles) Heptadecanoyl_CoA->Beta_Oxidation Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA 1 Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle

Beta-Oxidation of Heptadecanoyl-CoA.

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_hplc HPLC-UV Method Biological_Sample Biological Sample (Tissue or Cells) Spiking Spike with known concentrations of Heptadecanoyl-CoA Biological_Sample->Spiking SPE Solid-Phase Extraction Spiking->SPE LLE Liquid-Liquid Extraction Spiking->LLE LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis LCMS_Data Quantitative Data (LOD, LOQ, Linearity, etc.) LCMS_Analysis->LCMS_Data Comparison Method Comparison LCMS_Data->Comparison HPLC_Analysis HPLC-UV Analysis LLE->HPLC_Analysis HPLC_Data Quantitative Data (LOD, LOQ, Linearity, etc.) HPLC_Analysis->HPLC_Data HPLC_Data->Comparison

Cross-Validation Experimental Workflow.

References

A Comparative Analysis of Odd- Versus Even-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolic pathways, energetic outputs, and analytical methodologies related to odd- and even-chain fatty acids. Understanding the distinct metabolic fates of these fatty acid classes is crucial for research in metabolic diseases, nutrition, and therapeutic development.

Introduction: The Fundamental Distinction

Fatty acids, essential components of lipids, are broadly categorized by the number of carbon atoms in their aliphatic chains. Even-chain fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), are the most common in the human diet and tissues, representing over 99% of total plasma fatty acids.[1] In contrast, odd-chain fatty acids, like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are present in much lower concentrations and are primarily derived from dairy products, ruminant meat, and certain plants.[2][3] The metabolic processing of these two fatty acid types diverges at a critical final step of β-oxidation, leading to distinct metabolic intermediates with unique physiological implications.

Metabolic Pathways: A Tale of Two Endpoints

Both odd- and even-chain fatty acids undergo β-oxidation within the mitochondria to generate energy.[4] This process involves a cyclical series of four enzymatic reactions that sequentially cleave two-carbon units from the fatty acyl-CoA molecule in the form of acetyl-CoA.

Even-Chain Fatty Acid Metabolism: The β-oxidation of even-chain fatty acids proceeds until the entire chain is converted into acetyl-CoA molecules.[5] These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, generating ATP. Alternatively, under conditions of excess acetyl-CoA, they can be used for the synthesis of ketone bodies in the liver.

Odd-Chain Fatty Acid Metabolism: The β-oxidation of odd-chain fatty acids also produces acetyl-CoA in each cycle until the final three carbons remain. This terminal three-carbon unit is in the form of propionyl-CoA .[5][6] Propionyl-CoA cannot be further oxidized in the β-oxidation pathway and instead enters a separate, anaplerotic pathway.

The conversion of propionyl-CoA to the TCA cycle intermediate, succinyl-CoA, involves three key enzymatic steps:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP.

  • Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase .

  • Isomerization: L-methylmalonyl-CoA is rearranged to form succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) .[7]

The succinyl-CoA produced can then enter the TCA cycle, contributing to the pool of cycle intermediates and potentially serving as a substrate for gluconeogenesis.[5] This anaplerotic role of odd-chain fatty acids is a key distinction from their even-chain counterparts.

cluster_even Even-Chain Fatty Acid Metabolism cluster_odd Odd-Chain Fatty Acid Metabolism Even_FA Even-Chain Fatty Acyl-CoA Beta_Ox_Even β-Oxidation Even_FA->Beta_Ox_Even Acetyl_CoA_Even Acetyl-CoA Beta_Ox_Even->Acetyl_CoA_Even TCA_Cycle_Even TCA Cycle Acetyl_CoA_Even->TCA_Cycle_Even Ketone_Bodies Ketone Bodies Acetyl_CoA_Even->Ketone_Bodies Odd_FA Odd-Chain Fatty Acyl-CoA Beta_Ox_Odd β-Oxidation Odd_FA->Beta_Ox_Odd Acetyl_CoA_Odd Acetyl-CoA Beta_Ox_Odd->Acetyl_CoA_Odd Propionyl_CoA Propionyl-CoA Beta_Ox_Odd->Propionyl_CoA TCA_Cycle_Odd TCA Cycle Acetyl_CoA_Odd->TCA_Cycle_Odd D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) (Vitamin B12) Succinyl_CoA->TCA_Cycle_Odd

Figure 1. Comparative metabolic pathways of odd- and even-chain fatty acids.

Quantitative Comparison of Metabolic Parameters

The distinct metabolic fates of odd- and even-chain fatty acids are reflected in their energetic yields and the kinetics of the enzymes involved in their metabolism.

ATP Yield

The net ATP yield from the complete oxidation of a fatty acid depends on its chain length and the number of double bonds. For saturated fatty acids, the ATP yield can be calculated based on the number of acetyl-CoA, FADH₂, and NADH molecules produced during β-oxidation and subsequent metabolism in the TCA cycle.

Fatty AcidFormulaMolar Mass ( g/mol )β-Oxidation CyclesAcetyl-CoA ProducedPropionyl-CoA ProducedFADH₂ ProducedNADH ProducedNet ATP Yield
Pentadecanoic Acid (C15:0) C₁₅H₃₀O₂242.4166166~98 ATP
Palmitic Acid (C16:0) C₁₆H₃₂O₂256.4278077~106 ATP
Heptadecanoic Acid (C17:0) C₁₇H₃₄O₂270.4677177~112 ATP
Stearic Acid (C18:0) C₁₈H₃₆O₂284.4889088~120 ATP

Note: ATP yield calculations are approximate and can vary based on the specific P/O ratios used for NADH and FADH₂. The calculation for odd-chain fatty acids accounts for the conversion of propionyl-CoA to succinyl-CoA, which consumes one ATP equivalent and generates intermediates that can lead to a net production of approximately 5 ATP through the TCA cycle and oxidative phosphorylation.

Acyl-CoA Concentrations

The intracellular concentrations of acetyl-CoA and propionyl-CoA are tightly regulated and reflect the metabolic state of the cell.

Acyl-CoACellular CompartmentTypical Concentration Range (nmol/g tissue)Metabolic StateReference
Acetyl-CoA Mitochondria (Rat Liver)20 - 140Varies with fed/fasted state[8]
Cytosol (Rat Liver)5 - 30Varies with fed/fasted state[9]
Propionyl-CoA Mitochondria (Mammalian Cells)Generally low, increases with odd-chain fatty acid or specific amino acid catabolismDependent on substrate availability[10]
Cytosol (Mammalian Cells)Very low-[11]

Note: Concentrations can vary significantly depending on the tissue, species, and physiological conditions.

Key Enzyme Kinetics

The efficiency of fatty acid metabolism is determined by the kinetic properties of the enzymes involved.

EnzymeSubstrate(s)KmVmaxSource Organism/TissueReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) C8:0-CoA~2-10 µM-Human[12]
C7:0-CoA----
Long-Chain Acyl-CoA Dehydrogenase (LCAD) C16:0-CoA~1-5 µM-Rat Liver[4]
C15:0-CoA----
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA~150-300 µM-Human Liver[13]
Methylmalonyl-CoA Mutase (MUT) L-Methylmalonyl-CoA~4-20 µM-Human[14]

Experimental Protocols

Accurate analysis of odd- and even-chain fatty acid metabolism requires robust experimental methodologies. Below are summaries of key protocols.

Measurement of Fatty Acid Oxidation Rate

This protocol is used to quantify the rate at which cells or tissues catabolize fatty acids.

Principle: The rate of β-oxidation is determined by measuring the production of radiolabeled CO₂ and/or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitic acid or [¹⁴C]heptadecanoic acid).

Brief Procedure:

  • Cell/Tissue Preparation: Isolate cells or prepare tissue homogenates.

  • Incubation: Incubate the biological sample with a reaction mixture containing the radiolabeled fatty acid, L-carnitine, and other necessary cofactors.

  • Trapping of ¹⁴CO₂: After a defined incubation period, stop the reaction and trap the evolved ¹⁴CO₂ in a suitable absorbent (e.g., NaOH).

  • Separation of Acid-Soluble Metabolites: Precipitate the remaining fatty acids and other macromolecules with acid and collect the supernatant containing the acid-soluble metabolites (acetyl-CoA, propionyl-CoA, and TCA cycle intermediates).

  • Quantification: Measure the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble fraction using liquid scintillation counting.

  • Data Analysis: Calculate the rate of fatty acid oxidation, typically expressed as nmol of fatty acid oxidized per minute per mg of protein.

start Start: Cells/Tissue Homogenate incubation Incubate with [¹⁴C]-Fatty Acid start->incubation stop_reaction Stop Reaction (e.g., with acid) incubation->stop_reaction trapping Trap ¹⁴CO₂ stop_reaction->trapping separation Separate Acid-Soluble Metabolites (ASMs) stop_reaction->separation scintillation_co2 Liquid Scintillation Counting (¹⁴CO₂) trapping->scintillation_co2 scintillation_asm Liquid Scintillation Counting (ASMs) separation->scintillation_asm analysis Calculate FAO Rate (nmol/min/mg protein) scintillation_co2->analysis scintillation_asm->analysis end End analysis->end

Figure 2. Experimental workflow for measuring fatty acid oxidation rate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids in biological samples.

Principle: Fatty acids are first extracted and converted to volatile derivatives, typically fatty acid methyl esters (FAMEs). The FAMEs are then separated by gas chromatography based on their boiling points and polarity, and detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.

Brief Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a solvent system such as chloroform:methanol (e.g., Folch or Bligh-Dyer methods).

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids and then convert them to FAMEs using a reagent such as boron trifluoride-methanol or methanolic HCl.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. The GC separates the different FAMEs, and the MS provides data for their identification and quantification.

  • Data Analysis: Identify individual fatty acids by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid using an internal standard.

High-Performance Liquid Chromatography (HPLC) for Acyl-CoA Analysis

HPLC is a suitable method for the analysis of non-volatile and thermally labile molecules like acyl-CoA esters.

Principle: Acyl-CoA esters are extracted from biological samples and separated by reversed-phase HPLC. Detection is typically achieved by UV absorbance at 260 nm, corresponding to the adenine moiety of coenzyme A.

Brief Procedure:

  • Extraction: Extract acyl-CoAs from tissues or cells using a method that preserves their integrity, often involving acidic conditions and protein precipitation.

  • Purification (Optional): Solid-phase extraction can be used to purify and concentrate the acyl-CoA esters from the crude extract.

  • HPLC Separation: Inject the extracted acyl-CoAs onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase containing an ion-pairing agent to achieve separation based on the length and saturation of the acyl chain.

  • Detection: Monitor the column eluent with a UV detector at 260 nm.

  • Data Analysis: Identify and quantify individual acyl-CoA species by comparing their retention times and peak areas to those of authentic standards.

Physiological and Pathophysiological Significance

The differential metabolism of odd- and even-chain fatty acids has important implications for health and disease.

Even-Chain Saturated Fatty Acids: High levels of certain even-chain saturated fatty acids, such as palmitic acid (C16:0), have been associated with an increased risk of metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease.[15]

Odd-Chain Saturated Fatty Acids: In contrast, higher circulating levels of odd-chain saturated fatty acids, particularly C15:0 and C17:0, have been linked to a lower risk of cardiometabolic diseases.[2][16] The anaplerotic role of propionyl-CoA derived from odd-chain fatty acids may contribute to these beneficial effects by replenishing TCA cycle intermediates and supporting mitochondrial function.[17] Furthermore, pentadecanoic acid (C15:0) has been shown to have anti-inflammatory and other beneficial cellular activities.

Defects in the enzymes involved in propionyl-CoA metabolism, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, lead to the rare but serious inherited metabolic disorders known as propionic acidemia and methylmalonic acidemia, respectively. These conditions result in the accumulation of toxic metabolites and can cause severe neurological and metabolic complications.[10]

Conclusion

The metabolism of odd- and even-chain fatty acids, while sharing the common pathway of β-oxidation, diverges at a critical final step, leading to the production of either acetyl-CoA exclusively or a combination of acetyl-CoA and propionyl-CoA. This fundamental difference has significant consequences for cellular energy metabolism, anaplerosis, and overall physiological health. A thorough understanding of these distinct metabolic pathways, supported by robust quantitative analysis, is essential for advancing research and development in the fields of metabolic disease, nutrition, and therapeutics. The methodologies outlined in this guide provide a framework for the accurate and comprehensive investigation of odd- and even-chain fatty acid metabolism.

References

A Comparative Guide to Assessing the Purity of Synthetic 17-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 17-methylicosanoyl-CoA, a long-chain, methyl-branched acyl-coenzyme A. It is intended for researchers, scientists, and drug development professionals who require robust methods for quality control and characterization of this and similar synthetic lipids. The guide provides an objective comparison of common analytical techniques, supported by experimental protocols and performance data.

Comparison of Analytical Methods

The purity of synthetic acyl-CoA thioesters is critical for accurate experimental results. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information provided.

ParameterHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Separation by chromatography, detection by UV absorbance of the adenine moiety (260 nm).Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Detection of magnetic properties of atomic nuclei to elucidate molecular structure.
Specificity Moderate. Relies on chromatographic retention time. Co-elution of impurities with similar UV absorbance can occur.High. Based on unique mass-to-charge ratio and fragmentation patterns.High. Provides detailed structural information, confirming identity and revealing structural impurities.
Sensitivity (LOD) Picomole (pmol) range.[1]Femtomole (fmol) range.[2]Micromole (µmol) to nanomole (nmol) range.
Quantitative Accuracy Good. Requires a certified reference standard of the specific analyte for accurate quantification.Excellent. High precision and accuracy, often uses stable isotope-labeled internal standards.[3]Good. Can be quantitative without a matching standard (qNMR) but requires a different internal standard of known concentration.
Throughput High.High.Low.
Information Provided Purity based on peak area percentage at a specific wavelength.Purity, molecular weight confirmation, and structural information from fragmentation.[4][5]Definitive structural confirmation, identification of isomers and structural impurities, and quantification.
Primary Application Routine quality control, purification, and quantification of known compounds.Trace-level quantification, impurity profiling, and definitive identification in complex mixtures.[6]Absolute structural elucidation and confirmation of chemical identity.

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of a synthetic acyl-CoA involves several key stages, from sample preparation to data analysis and comparison across different analytical platforms.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Synthetic this compound Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Standards Prepare dilutions and spike internal standards (if applicable) Dissolution->Standards HPLC HPLC-UV Analysis Standards->HPLC LCMS LC-MS/MS Analysis Standards->LCMS NMR NMR Spectroscopy Standards->NMR PurityCalc Calculate % Purity (Peak Area Normalization) HPLC->PurityCalc IDConfirm Confirm Molecular Weight & Fragmentation LCMS->IDConfirm StructElucid Elucidate Structure & Identify Impurities NMR->StructElucid Comparison Compare results & conclude purity PurityCalc->Comparison IDConfirm->Comparison StructElucid->Comparison

Caption: General workflow for purity assessment of synthetic acyl-CoAs.

Biological Context: Branched-Chain Fatty Acid Synthesis

This compound is a methyl-branched long-chain fatty acyl-CoA. In biological systems, the synthesis of such molecules is initiated from branched-chain amino acids like leucine, isole, or valine. These amino acids provide the initial branched "primer" for the fatty acid synthase complex.

BCFA_Synthesis_Pathway cluster_start Amino Acid Precursors cluster_conversion Conversion to Primers cluster_elongation Fatty Acid Elongation Leucine Leucine BCAT Branched-chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KetoAcids Branched-chain α-Keto Acids BCAT->KetoAcids Transamination BCKAD Branched-chain α-Keto Acid Dehydrogenase (BCKAD) KetoAcids->BCKAD AcylCoAPrimers Branched-chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKAD->AcylCoAPrimers Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) AcylCoAPrimers->FAS Result Monomethyl Branched-chain Long-chain Acyl-CoA FAS->Result Iterative Condensation MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation Units

Caption: Biosynthesis pathway of methyl-branched fatty acyl-CoAs.[7][8]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques. These protocols are representative for long-chain acyl-CoAs and can be adapted for this compound.

HPLC-UV Method

This method is suitable for determining purity based on the UV absorbance of the coenzyme A moiety.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Sodium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the synthetic this compound in a methanol/water (1:1, v/v) solution to a final concentration of 1 mg/mL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

LC-MS/MS Method

This protocol provides high sensitivity and specificity for both quantification and identity confirmation.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: Linear gradient from 50% to 95% B

    • 12-15 min: 95% B

    • 15-16 min: Return to 50% B

    • 16-20 min: Re-equilibration at 50% B

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity profiling.

    • MRM Transition (Predicted for this compound): A characteristic transition for long-chain acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate fragment. The precursor ion ([M+H]+) would be selected, and a product ion corresponding to the acyl chain would be monitored.[6][10]

    • Collision Energy: Optimized for the specific molecule.

  • Sample Preparation: Prepare samples as for HPLC, but at a lower concentration (e.g., 1-10 µg/mL). For quantitative analysis, spike samples with a suitable internal standard (e.g., C17:0-CoA).[11]

NMR Spectroscopy Method

NMR is the gold standard for structural confirmation and can be used to identify and quantify impurities without requiring reference standards for those impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or a mixture of D₂O and an organic solvent.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment. Key signals for acyl-CoAs include those from the adenine ring, ribose sugar, and the acyl chain. The purity can be estimated by comparing the integration of signals from the acyl chain to those of the CoA moiety.

    • ¹³C NMR: Provides information on the carbon skeleton, confirming the chain length and branching.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity of protons and carbons, providing definitive structural proof.

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 1-5 mg) in ~0.6 mL of deuterated solvent.

  • Data Analysis: Purity is assessed by identifying any signals that do not correspond to the this compound structure. Quantitative NMR (qNMR) can be performed by adding an internal standard of known purity and concentration and comparing the integral of a specific analyte resonance to a resonance of the internal standard.

References

Validating Enzyme Specificity for 17-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs), particularly those with methyl branches, is a critical area of research for understanding various metabolic disorders. 17-methylicosanoyl-CoA, a C21 methyl-branched acyl-CoA, is expected to be processed through the peroxisomal β-oxidation pathway. However, a lack of direct enzymatic studies on this specific substrate necessitates a comparative analysis of candidate enzymes known to act on structurally similar molecules. This guide provides an objective comparison of potential enzymes, their known substrate specificities, and the experimental methods used to validate these activities.

Candidate Enzymes for this compound Metabolism

The initial activation and subsequent degradation of this compound are likely carried out by a series of enzymes located in the peroxisome. Based on their known roles in VLCFA and branched-chain fatty acid metabolism, the following enzymes are the primary candidates for interaction with this compound.

Enzyme FamilySpecific EnzymesCellular LocalizationFunctionRelevance to this compound
Acyl-CoA Synthetases Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS), Fatty Acid Transport Proteins (FATP)Peroxisomal Membrane, Endoplasmic ReticulumActivation of fatty acids to their CoA esters.Essential first step for metabolism. Specificity for VLCFAs and branched-chains is critical.
Peroxisomal Acyl-CoA Oxidases ACOX2, ACOX3PeroxisomeFirst step of peroxisomal β-oxidation.ACOX2 and ACOX3 are known to act on branched-chain acyl-CoAs.
α-Oxidation Enzymes Phytanoyl-CoA Hydroxylase (PhyH)Peroxisomeα-hydroxylation of 3-methyl-branched fatty acids.Potentially involved if the 17-methyl group hinders direct β-oxidation.
Acyl-CoA Thioesterases Acyl-CoA Thioesterase 8 (ACOT8)PeroxisomeHydrolysis of acyl-CoAs to free fatty acids and CoA.Regulates intracellular levels of acyl-CoAs.

Comparative Analysis of Enzyme Specificity

Direct kinetic data for this compound is not currently available in the public domain. Therefore, this section presents a comparative summary of the known substrate specificities of candidate enzymes for various very-long-chain and branched-chain fatty acyl-CoAs. This information allows for an informed inference of their potential activity towards this compound.

Acyl-CoA Synthetases (ACS)

The activation of 17-methylicosanoic acid to its CoA ester is a prerequisite for its metabolism. The ACSL and FATP families of enzymes are responsible for this activation.[1][2] Their substrate preferences vary, and identifying the specific isoform that efficiently activates 17-methylicosanoic acid is a key research question.

EnzymeKnown SubstratesReported Kinetic Parameters (for representative substrates)Potential Specificity for this compound
FATP1 (ACSLVL4) C16:0, C18:1, C24:0[3]-Likely to have activity due to its role in activating a broad range of VLCFAs.
FATP2 (ACSLVL1) C16:0, C24:0, Phytanic acid, Pristanic acid[3]-High potential for activity due to its known specificity for both VLCFAs and branched-chain fatty acids.
FATP4 (ACSLVL5) C16:0, C24:0[4]Vmax/Km (C16:0) / Vmax/Km (C24:0) = 1.5[4]Good candidate due to its high activity on very-long-chain fatty acids.
Peroxisomal β-Oxidation Enzymes

Once activated, this compound would enter the peroxisomal β-oxidation pathway. The first and rate-limiting step is catalyzed by acyl-CoA oxidases (ACOX). In humans, ACOX1 is specific for straight-chain fatty acids, while ACOX2 and ACOX3 are involved in the degradation of branched-chain fatty acids.[5]

EnzymeKnown SubstratesReported ObservationsPotential Specificity for this compound
ACOX2 2-methyl-branched fatty acids, very-long-chain fatty acids, bile acid precursors[6]Involved in the degradation of pristanoyl-CoA.[5]High potential for activity as this compound is a methyl-branched VLCFA.
ACOX3 2-methyl-branched fatty acids, long-chain fatty acids, very-long-chain fatty acids[6]Also involved in the degradation of pristanoyl-CoA.[5]High potential for activity, likely overlapping with ACOX2.
SCPx (Thiolase) 3-oxo-pristanoyl-CoA[7]Shows poor reactivity with 3-oxoacyl-CoA esters of straight-chain fatty acids but readily reacts with those of 2-methyl branched-chain fatty acids.[7]Likely involved in the thiolase step of β-oxidation of this compound.
α-Oxidation and Thioesterase Enzymes

The position of the methyl group in this compound (at an odd-numbered carbon from the carboxyl end) may necessitate an initial α-oxidation step catalyzed by Phytanoyl-CoA Hydroxylase (PhyH).[8] Additionally, Acyl-CoA Thioesterase 8 (ACOT8) could regulate its intracellular concentration.[9]

EnzymeKnown SubstratesReported ObservationsPotential Specificity for this compound
Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl-CoA, 3-methylhexadecanoyl-CoA[8]Specific for 3-methyl-branched acyl-CoAs; no activity towards 2-methyl- or 4-methyl-branched or straight-chain acyl-CoAs.[8]Unlikely to be directly involved unless the 17-methyl group sterically hinders β-oxidation in a manner similar to a 3-methyl group.
Acyl-CoA Thioesterase 8 (ACOT8) Short-, medium-, and long-chain acyl-CoAs, including branched-chain acyl-CoAs[9]Broad substrate specificity.[10]Likely to hydrolyze this compound, thus playing a regulatory role.

Experimental Protocols

Validating the specificity of these candidate enzymes for this compound requires robust experimental protocols. Below are methodologies for key experiments.

Acyl-CoA Synthetase Activity Assay (Radiometric)

This method measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Principle: The assay quantifies the amount of radiolabeled acyl-CoA produced from a radiolabeled fatty acid substrate.[11]

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate)

  • Radiolabeled 17-methylicosanoic acid (e.g., [¹⁴C] or [³H]-labeled)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and BSA.

  • Add the radiolabeled 17-methylicosanoic acid to the reaction mixture.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a solution of isopropanol/heptane/sulfuric acid).

  • Partition the aqueous and organic phases. The acyl-CoA product will remain in the aqueous phase.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time.

LC-MS/MS Analysis of Acyl-CoA Formation

This highly sensitive and specific method allows for the direct quantification of the this compound product.[12][13]

Principle: Liquid chromatography separates the acyl-CoA from other components in the reaction mixture, and tandem mass spectrometry provides specific and sensitive detection and quantification.

Materials:

  • Enzyme reaction mixture (as described above, but with non-radiolabeled substrate)

  • LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

Procedure:

  • Perform the enzymatic reaction as described in the radiometric assay.

  • Stop the reaction and deproteinize the sample (e.g., with acetonitrile or perchloric acid).

  • Add an internal standard.

  • Centrifuge to remove precipitated protein.

  • Inject the supernatant into the LC-MS/MS system.

  • Develop a separation method to resolve this compound from the substrate and other reaction components.

  • Set up the mass spectrometer to monitor specific parent-daughter ion transitions for this compound and the internal standard.

  • Quantify the amount of product formed by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Specificity_Workflow cluster_activation Activation Step cluster_degradation Degradation Pathway (Peroxisome) cluster_regulation Regulatory Pathway FA 17-Methylicosanoic Acid ACSL VLC-ACS / FATP FA->ACSL Substrate AcylCoA This compound ACSL->AcylCoA Product ACOX ACOX2 / ACOX3 AcylCoA->ACOX ACOT8 ACOT8 AcylCoA->ACOT8 Hydrolysis BetaOx β-Oxidation Cycle ACOX->BetaOx ACOT8->FA Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Enzyme Enzyme Source (Purified or Lysate) Incubation Incubation with ATP, CoA, MgCl2 Enzyme->Incubation Substrate 17-Methylicosanoic Acid (Radiolabeled or Unlabeled) Substrate->Incubation Radiometric Radiometric Assay (Scintillation Counting) Incubation->Radiometric LCMS LC-MS/MS Analysis Incubation->LCMS Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Radiometric->Kinetics LCMS->Kinetics

References

Metabolic Fates of Fatty Acyl-CoAs: A Comparative Analysis of 17-Methylicosanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and predicted metabolic effects of two distinct fatty acyl-CoA molecules: the well-characterized palmitoyl-CoA, a saturated 16-carbon fatty acyl-CoA, and the less-studied 17-methylicosanoyl-CoA, a 21-carbon fatty acyl-CoA with a methyl branch. This comparison is intended to highlight the significant impact of structural differences on metabolic pathways and cellular signaling, and to underscore the need for further experimental investigation into the effects of branched-chain fatty acids.

Introduction

Fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules that modulate various cellular processes. Palmitoyl-CoA is one of the most abundant endogenous fatty acyl-CoAs and its metabolic roles are extensively documented. In contrast, this compound represents a class of branched-chain fatty acids whose metabolic fates are less understood but are predicted to differ significantly due to their structural complexity.

Data Presentation: Quantitative Comparison

Due to the limited experimental data available for this compound, a direct quantitative comparison of metabolic flux and enzyme kinetics is not currently possible. The following table summarizes the established quantitative data for palmitoyl-CoA metabolism.

Metabolic ParameterPalmitoyl-CoAThis compoundReference
β-Oxidation Energy Yield (per molecule)
Acetyl-CoA produced8Hypothetically 9 (after initial α-oxidation)[1]
FADH₂ produced7Hypothetically 9[1]
NADH produced7Hypothetically 9[1]
Cellular Localization of Metabolism Mitochondria, Peroxisomes, Endoplasmic ReticulumPrimarily Peroxisomes (initial steps), then Mitochondria[2][3]
Primary Metabolic Pathways β-oxidation, Sphingolipid synthesis, Protein acylationPredicted: α-oxidation followed by β-oxidation[4][5]
Known Signaling Roles Allosteric regulation of ACC, substrate for protein palmitoylationCurrently unknown, potential for unique signaling roles

Metabolic Pathways and Experimental Protocols

Palmitoyl-CoA Metabolism

Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1] Acetyl-CoA then enters the citric acid cycle to generate ATP. Palmitoyl-CoA is also a key precursor for the synthesis of complex lipids such as ceramides and sphingolipids. Furthermore, it acts as a signaling molecule by allosterically inhibiting acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and by serving as the donor for protein palmitoylation, a post-translational modification that affects protein localization and function.

A common method to measure the rate of fatty acid β-oxidation involves the use of radiolabeled substrates, such as [¹⁴C]palmitate.

  • Cell Culture and Treatment: Cells of interest are cultured and treated with the desired compounds.

  • Substrate Preparation: A solution of [¹⁴C]palmitate is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay medium.

  • Incubation: The cells are incubated with the [¹⁴C]palmitate-BSA complex.

  • Measurement of Radiolabeled Products: The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ (from the complete oxidation of acetyl-CoA in the citric acid cycle) or acid-soluble metabolites (intermediates of the citric acid cycle).[6][7] The ¹⁴CO₂ is typically trapped using a basic solution, and the radioactivity is quantified by scintillation counting.

This compound: A Predicted Metabolic Pathway

Direct experimental evidence for the metabolism of this compound is scarce. However, based on the established principles of branched-chain fatty acid metabolism, a hypothetical pathway can be proposed. The methyl group at the 17th carbon (the β-carbon after several rounds of β-oxidation) would sterically hinder the action of β-oxidation enzymes. Therefore, this compound is predicted to undergo initial metabolism in the peroxisomes via α-oxidation.[4][5]

Predicted Metabolic Steps:

  • Peroxisomal α-Oxidation: The first step is the removal of the carboxyl-carbon as CO₂, converting the 21-carbon this compound into a 20-carbon pristanoyl-CoA analog.[8]

  • Peroxisomal and Mitochondrial β-Oxidation: The resulting 20-carbon straight-chain fatty acyl-CoA can then be a substrate for conventional β-oxidation, which can occur in both peroxisomes and mitochondria, to yield acetyl-CoA and, in the final cycle, propionyl-CoA.[9]

This proposed pathway highlights a significant diversion from the direct mitochondrial β-oxidation of palmitoyl-CoA, underscoring the importance of peroxisomes in handling complex fatty acid structures.

Signaling Pathways and Visualization

The distinct metabolic pathways of palmitoyl-CoA and the proposed pathway for this compound suggest different impacts on cellular signaling.

Palmitoyl-CoA Signaling

Palmitoyl-CoA is a key regulator of energy homeostasis. High levels of palmitoyl-CoA signal lipid abundance, leading to the feedback inhibition of fatty acid synthesis and the promotion of protein palmitoylation, which can modulate the activity of numerous signaling proteins.

Palmitoyl_CoA_Signaling Palmitoyl_CoA Palmitoyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Palmitoyl_CoA->ACC Allosteric Inhibition Protein_Palmitoylation Protein Palmitoylation Palmitoyl_CoA->Protein_Palmitoylation Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes Signaling_Proteins Signaling Proteins Protein_Palmitoylation->Signaling_Proteins Modifies

Caption: Signaling roles of Palmitoyl-CoA.

Hypothetical Metabolic Workflow for this compound

The following diagram illustrates the predicted metabolic pathway for this compound, emphasizing the initial α-oxidation step.

Methyl_Branched_FA_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha_Oxidation α-Oxidation This compound->Alpha_Oxidation 20-Carbon Acyl-CoA Pristanoyl-CoA analog Alpha_Oxidation->20-Carbon Acyl-CoA Removes 1 Carbon Peroxisomal_Beta_Oxidation β-Oxidation 20-Carbon Acyl-CoA->Peroxisomal_Beta_Oxidation Mitochondrial_Beta_Oxidation β-Oxidation 20-Carbon Acyl-CoA->Mitochondrial_Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA

Caption: Predicted metabolic pathway for this compound.

Conclusion and Future Directions

The metabolic effects of this compound and palmitoyl-CoA are predicted to be substantially different due to the presence of a methyl branch in the former. While palmitoyl-CoA is a direct and efficient fuel source through mitochondrial β-oxidation, this compound likely requires a more complex, peroxisome-initiated degradation pathway. This has significant implications for energy yield, subcellular metabolic compartmentalization, and potentially for cellular signaling.

The lack of direct experimental data on the metabolic fate and signaling roles of this compound and other long-chain branched fatty acids represents a critical knowledge gap. Future research, employing techniques such as stable isotope tracing, metabolomics, and in vitro enzyme assays, is essential to validate the predicted pathways and to uncover the potentially unique biological activities of these molecules. Such studies will be invaluable for understanding lipid metabolism in greater detail and for the development of novel therapeutic strategies targeting metabolic diseases.

References

A Guide to the Inter-Laboratory Comparison of 17-Methylicosanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 17-Methylicosanoyl-CoA is a very long-chain, branched-chain fatty acyl-coenzyme A. As an activated form of its corresponding fatty acid, it is a key intermediate in specific metabolic pathways, particularly peroxisomal β-oxidation. Accurate and reproducible quantification of this molecule is critical for research into metabolic disorders, drug development, and cellular physiology. To ensure the reliability and comparability of data generated across different research and clinical laboratories, a standardized approach and inter-laboratory comparison are essential.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound measurements. It outlines a standardized analytical protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), proposes a workflow for the comparison study, and provides templates for data reporting and analysis.

Proposed Inter-Laboratory Comparison Workflow

An inter-laboratory comparison study requires careful coordination to ensure that the results are comparable and that the sources of variability can be accurately identified. The following workflow outlines the key stages of such a study, from the initial preparation and distribution of samples to the final collaborative analysis of the results.

Interlaboratory_Comparison_Workflow cluster_Coordinator Coordinating Laboratory cluster_Labs Participating Laboratories (Lab A, B, C...) Prep Preparation of QC Samples (High, Mid, Low Concentrations) Distribute Distribution of Samples & Protocols to Labs Prep->Distribute Receive Receive Samples & Protocol Distribute->Receive Collect Collect Data from Participating Labs Analyze Centralized Statistical Analysis (Bias, Precision, Agreement) Collect->Analyze Report Generate Final Report & Recommendations Analyze->Report Perform Perform Analysis using Standardized Protocol Receive->Perform Submit Submit Results using Standardized Template Perform->Submit Submit->Collect

Caption: Workflow for a coordinated inter-laboratory comparison study.

Standardized Experimental Protocol

To minimize inter-laboratory variability, all participating laboratories should adhere strictly to the following standardized protocol for the quantification of this compound from biological samples (e.g., cultured cells or tissue homogenates).

2.1. Materials and Reagents

  • Analytical Standard: this compound (commercially available).

  • Internal Standard (IS): Stable isotope-labeled long-chain acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA) or an odd-chain acyl-CoA not expected to be in the sample (e.g., Heptadecanoyl-CoA).

  • Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water.

  • Reagents: Formic acid, ammonium hydroxide, ammonium formate, potassium phosphate monobasic.

  • Solid-Phase Extraction (SPE): Weak anion exchange/reversed-phase mixed-mode cartridges.

2.2. Sample Preparation and Extraction This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue or cell pellet on ice in 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Solvent Extraction: Add 2 mL of an acetonitrile:isopropanol (1:1 v/v) mixture to the homogenate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 2 mL of the solvent mixture, centrifuge, and combine the supernatants.

  • Purification via SPE:

    • Condition the mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interfering lipids.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis This method is based on reverse-phase chromatography coupled to a triple quadrupole mass spectrometer.[3][4]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: 10 mM ammonium formate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Laboratories should optimize the precursor-to-product ion transitions for this compound and the chosen internal standard. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[4][5]

      • Hypothetical Precursor Ion [M+H]⁺ for C₄₂H₇₆N₇O₁₇P₃S (MW: 1076.08): m/z 1077.1

      • Hypothetical Product Ion: m/z corresponding to the fragmentation of the pantetheine portion.

    • Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy on the specific instrument used.

2.4. Quantification

  • Prepare a calibration curve using the analytical standard, ranging from low to high physiological concentrations, spiked into a blank matrix (e.g., water or extracted blank tissue).

  • Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and interpolating from the calibration curve.

Data Presentation and Comparison Metrics

Participating laboratories should report their data using the standardized tables below. This will facilitate a direct and objective comparison of performance.

Table 1: Quantitative Results for Quality Control (QC) Samples (Hypothetical Data Shown for Illustration)

Sample IDTarget Value (pmol/mg tissue)Lab A Measured (pmol/mg tissue)Lab B Measured (pmol/mg tissue)Lab C Measured (pmol/mg tissue)
QC-Low5.04.85.54.9
QC-Mid25.026.123.925.5
QC-High100.098.5105.2101.3

Table 2: Assay Performance Characteristics

ParameterLab ALab BLab CAcceptance Criteria
Linearity (R²) 0.9980.9950.999> 0.99
Limit of Quantification (LOQ) 0.5 pmol0.8 pmol0.4 pmolReport Value
Intra-Assay Precision (%CV, n=6) 3.5%5.1%2.9%< 15%
Inter-Assay Precision (%CV, n=3 days) 5.8%7.2%4.5%< 20%
Accuracy (% Recovery of QC-Mid) 104.4%95.6%102.0%85-115%
Internal Standard Area Stability (%CV) 4.2%6.5%3.8%< 15%

Biochemical Pathway: Peroxisomal β-Oxidation

This compound, as a branched-chain very long-chain fatty acyl-CoA, is primarily metabolized through the β-oxidation pathway within peroxisomes. Unlike straight-chain fatty acids, the methyl branch necessitates a slightly modified enzymatic process. The initial steps occur in the peroxisome to shorten the chain, after which the resulting shorter acyl-CoAs can be transported to the mitochondria for complete oxidation.[6][7]

Peroxisomal_Beta_Oxidation Analyte This compound (in Peroxisome) Step1 Branched-Chain Acyl-CoA Oxidase Analyte->Step1 Intermediate1 Enoyl-CoA Step1->Intermediate1 Step2 D-Bifunctional Protein (Hydratase/Dehydrogenase) Intermediate1->Step2 Intermediate2 3-Ketoacyl-CoA Step2->Intermediate2 Step3 Thiolase Intermediate2->Step3 Product1 Propionyl-CoA Step3->Product1 Product2 Shorter Acyl-CoA (for further oxidation cycles) Step3->Product2 TCA TCA Cycle Product1->TCA (after conversion to Succinyl-CoA) Mito Mitochondrial β-Oxidation Product2->Mito

Caption: Peroxisomal β-oxidation of a branched-chain acyl-CoA.

References

Establishing Reference Ranges for Endogenous Heptadecanoyl-CoA: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A definitive reference range for endogenous heptadecanoyl-CoA in human or animal tissues has not been established in the current scientific literature. This guide provides a comprehensive overview of the methodologies required to establish such reference ranges, focusing on the prevalent analytical techniques, their comparative performance, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals actively working in the field of lipid metabolism and biomarker discovery.

Heptadecanoyl-CoA is a long-chain saturated fatty acyl-CoA, an important intermediate in lipid metabolism. While its direct clinical reference ranges are yet to be determined, its quantification is crucial for understanding various physiological and pathological states. The following sections detail the methods available for its measurement, offering a comparative analysis to aid in the selection of the most appropriate technique for establishing reference ranges.

Comparison of Analytical Methods for Acyl-CoA Quantification

The quantification of acyl-CoA species, including heptadecanoyl-CoA, is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Other methods like high-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) have also been employed, though they present certain limitations.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity and specificity. Capable of analyzing a wide range of acyl-CoAs in a single run. Robust for complex biological matrices.High initial instrument cost. Requires expertise in method development and data analysis.1-5 fmol[1]
HPLC-UV Separation by high-performance liquid chromatography and detection based on UV absorbance of the adenine group in CoA.Lower instrument cost compared to MS. Relatively straightforward to operate.Lower sensitivity and specificity compared to MS. Co-elution of similar compounds can interfere with quantification.Picomole range
GC-MS Volatile derivatives of acyl-CoAs are separated by gas chromatography and detected by mass spectrometry.High chromatographic resolution.Requires derivatization, which can be complex and introduce variability. Not suitable for all acyl-CoA species.Picomole range

Experimental Protocols: Quantification of Heptadecanoyl-CoA via LC-MS/MS

The following protocol outlines a standard procedure for the extraction and quantification of heptadecanoyl-CoA from biological tissues using LC-MS/MS. This method is a synthesis of procedures described in the literature and is widely considered the gold standard.[1][2][3][4]

Sample Preparation and Extraction

This phase is critical to ensure the stability and efficient recovery of acyl-CoAs.

  • Tissue Homogenization:

    • Snap-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled glass homogenizer with 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Add an internal standard, such as a stable isotope-labeled heptadecanoyl-CoA or another odd-chain acyl-CoA (e.g., pentadecanoyl-CoA), to the homogenization buffer to correct for extraction losses and matrix effects.

  • Extraction:

    • To the homogenate, add 2 mL of 2-propanol and re-homogenize.[2]

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Heptadecanoyl-CoA: The specific precursor-to-product ion transition for heptadecanoyl-CoA should be optimized on the instrument, but a common transition is based on the neutral loss of the phosphopantetheine moiety (m/z 507).

    • Data Acquisition: Monitor the specific MRM transitions for heptadecanoyl-CoA and the internal standard.

Quantification
  • Generate a calibration curve using a series of known concentrations of a heptadecanoyl-CoA analytical standard spiked with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of heptadecanoyl-CoA in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for heptadecanoyl-CoA quantification and its position within the broader context of fatty acid metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification tissue Tissue/Plasma Sample homogenization Homogenization with Internal Standard tissue->homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction extraction->spe reconstitution Reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Concentration Calculation data->quant calibration Calibration Curve calibration->quant

Caption: Experimental workflow for heptadecanoyl-CoA quantification.

metabolic_pathway heptadecanoic_acid Heptadecanoic Acid (C17:0) acyl_coa_synthetase Acyl-CoA Synthetase heptadecanoic_acid->acyl_coa_synthetase heptadecanoyl_coa Heptadecanoyl-CoA acyl_coa_synthetase->heptadecanoyl_coa ATP -> AMP + PPi CoA-SH beta_oxidation Beta-Oxidation heptadecanoyl_coa->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified metabolic pathway of heptadecanoyl-CoA.

Reported Concentrations of Other Long-Chain Acyl-CoAs

While specific reference ranges for heptadecanoyl-CoA are not available, data for other long-chain acyl-CoAs in various mammalian tissues can provide a useful point of comparison. These values can vary significantly depending on the species, tissue, and physiological state.

Acyl-CoA SpeciesTissueSpeciesReported Concentration (nmol/g wet weight)
Total Long-Chain Acyl-CoA LiverRat83 ± 11[5]
Total Long-Chain Acyl-CoA HeartHamster61 ± 9[5]
Palmitoyl-CoA (C16:0) LiverMouse~15-20
Oleoyl-CoA (C18:1) LiverMouse~10-15
Stearoyl-CoA (C18:0) LiverMouse~5-10

Note: The values for individual acyl-CoAs are approximate and collated from various sources for illustrative purposes. Actual concentrations can vary widely.

References

Safety Operating Guide

Proper Disposal of 17-Methylicosanoyl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of 17-Methylicosanoyl-CoA, a long-chain fatty acyl-CoA analog.

Key Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area. Although not classified as hazardous, direct contact with skin or eyes should be avoided.[1][2]

Step-by-Step Disposal Protocol

The following procedure is based on general guidelines for the disposal of non-hazardous laboratory chemical waste.

  • Initial Containment:

    • If the this compound is in a solution, it should be collected in a clean, compatible, and clearly labeled waste container. The original container, if in good condition, is an ideal choice.[3]

    • For solid forms of the compound, dispose of it in the manufacturer's original container if possible.[1]

    • Ensure the waste container has a secure, leak-proof screw-on cap.[1]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate that it is "Non-Hazardous Waste for Disposal."

    • Include the date of disposal and the name of the responsible researcher or lab.

  • Segregation and Storage:

    • Even though it is considered non-hazardous, it is good practice to segregate chemical waste. Store the container in a designated hazardous waste storage area away from incompatible materials.[1]

    • Secondary containment, such as placing the primary container in a larger, chemically resistant tray, is recommended to prevent spills.[1]

  • Consult Institutional Guidelines:

    • Crucially, always consult your institution's Environmental Health & Safety (EHS) department for their specific procedures for non-hazardous chemical waste disposal. Local regulations and institutional policies may vary.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the waste container by your institution's hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your EHS department.[3]

Quantitative Data Summary

The following table summarizes key data for Palmitoyl-Coenzyme A, a representative long-chain fatty acyl-CoA, to provide context on the general characteristics of this class of compounds.

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[1]
Physical State Solid[2]
Solubility Soluble in water and organic solvents such as methanol[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Step 1: Initial Containment - Collect in a labeled, compatible container. - Use original container if possible. B Step 2: Proper Labeling - Full chemical name. - 'Non-Hazardous Waste'. - Date and contact information. A->B Securely Cap C Step 3: Segregation & Storage - Designated waste area. - Use secondary containment. B->C Store Safely D Step 4: Consult EHS - Review institutional disposal guidelines. C->D Verify Protocol E Step 5: Waste Collection - Arrange for pickup by authorized personnel. D->E Schedule Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Logistical Information for Handling 17-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 17-Methylicosanoyl-CoA. The following procedures are based on best practices for handling long-chain fatty acyl-CoA compounds and should be supplemented by a thorough review of your institution's specific safety guidelines.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.[3]
Hand Protection Nitrile GlovesShould be worn to prevent skin contact.[3] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.[3]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If dusts are generated, a fume hood should be employed.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound, from receipt of the compound to its final disposal.

  • Preparation and Area Setup :

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • If there is a potential for generating dust or aerosols, perform all manipulations within a chemical fume hood.[3]

  • Handling the Compound :

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid inhalation of any dusts or aerosols.[1]

    • Avoid direct contact with the substance. In case of skin contact, immediately wash the affected area with plenty of soap and water.

    • In case of eye contact, rinse cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.

    • Do not eat, drink, or smoke in the designated handling area.

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • For small spills, carefully take up the material with an absorbent, non-combustible material.

    • Collect the spilled material and place it in a sealed container for proper disposal.

    • Clean the affected area thoroughly.

    • For large spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route :

    • Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not let the product enter drains.

Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling workflow for this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_experiment 3. Experimentation cluster_cleanup 4. Post-Experiment cluster_disposal 5. Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_compound Weigh & Prepare This compound (in fume hood if necessary) don_ppe->handle_compound experiment Perform Experimental Protocol handle_compound->experiment spill Spill? handle_compound->spill decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate experiment->spill doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated Materials in Labeled Container doff_ppe->dispose_waste spill->decontaminate No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->decontaminate

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.